Technical Documentation Center

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
  • CAS: 1219794-83-8

Core Science & Biosynthesis

Foundational

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol chemical structure

Comprehensive Technical Guide on 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol: Structural Mechanisms and Analytical Applications Executive Summary In modern pharmacokinetics, environmental analysis, and synthetic chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol: Structural Mechanisms and Analytical Applications

Executive Summary

In modern pharmacokinetics, environmental analysis, and synthetic chemistry, stable isotope-labeled (SIL) compounds are indispensable. 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (CAS: 1219794-83-8) is a highly specialized deuterated aliphatic compound[1]. By strategically incorporating six deuterium atoms into the inert carbon core while preserving the reactive terminal functional groups, this molecule serves as a premium internal standard for mass spectrometry and a critical building block for deuterated active pharmaceutical ingredients (APIs)[2][3].

This whitepaper dissects the structural causality, metabolic stability, and analytical utility of this compound, providing drug development professionals with self-validating protocols for its application.

Chemical Identity and Structural Elucidation

The precise isotopic labeling of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is not arbitrary; it is a deliberate synthetic design. The chemical structure is defined as Cl-CH2-CD2-CD2-CD2-CH2-OH[4].

The Causality of Core Deuteration: The terminal positions (C1 and C6) are left non-deuterated. The terminal hydroxyl (-OH) and chloride (-Cl) groups are the primary reactive sites for substitution, esterification, or etherification. If C1 or C6 were deuterated, subsequent reactions at these centers could lead to secondary kinetic isotope effects, altering the reaction rate or yield. By localizing the heavy isotopes in the aliphatic core (C3, C4, C5), the molecule retains the exact chemical reactivity of its non-deuterated counterpart while providing a distinct +6 Da mass shift essential for mass spectrometry differentiation[3][4].

Table 1: Physicochemical & Isotopic Properties
ParameterSpecification
IUPAC Name 6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol
CAS Number 1219794-83-8
Molecular Formula C6H7D6ClO
Molecular Weight 142.66 g/mol
Isotopic Purity ≥ 98 atom % D
Density 1.024 g/cm³
Physical State Colorless to pale yellow liquid

Mechanistic Utility in Drug Development

Stable heavy isotopes of hydrogen have been increasingly incorporated into drug molecules to act as quantitative tracers and to modulate pharmacokinetic profiles[2]. 6-chloro-1-hexanol and its deuterated analogues serve as critical intermediates in the synthesis of APIs, including pathways related to the antidepressant Vilazodone[1][5].

When deuterated intermediates are used to synthesize APIs, the resulting drugs often exhibit enhanced metabolic stability. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. When cytochrome P450 (CYP450) enzymes attempt to oxidize the aliphatic chain, the higher activation energy required to cleave the C-D bond results in a Kinetic Isotope Effect (KIE)[6]. This prolongs the drug's half-life and reduces the formation of toxic metabolites.

KIE_Pathway A 6-Chloro-1-hexyl-d6 Alcohol B CYP450 Enzyme Active Site A->B Binding C C-D Bond Cleavage (High Activation Energy) B->C Deuterated (d6) E C-H Bond Cleavage (Low Activation Energy) B->E Non-Deuterated (h6) D Metabolic Resistance (Prolonged Half-life) C->D KIE > 1 F Rapid Degradation (Standard) E->F Normal Metabolism

Fig 1: CYP450 metabolic pathway demonstrating the Kinetic Isotope Effect (KIE) of deuteration.

Analytical Applications: LC-MS/MS Internal Standardization

In quantitative analysis (LC-MS, GC-MS, or NMR), matrix effects such as ion suppression or enhancement can drastically skew results. 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is an ideal internal standard (IS) because it co-elutes with the target non-deuterated analyte during chromatography but is easily distinguished by the mass spectrometer due to its +6 Da mass shift[2].

Analytical_Workflow N1 Sample Matrix (Blood/Plasma) N2 Spike with Internal Standard (6-chloro-1-hexyl-d6 alcohol) N1->N2 N3 Liquid-Liquid Extraction (LLE) N2->N3 N4 LC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Data Quantification (Ratio: Analyte / d6-IS) N5->N6

Fig 2: Standardized LC-MS/MS analytical workflow using 6-chloro-1-hexyl-d6 alcohol as an IS.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible quantification, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of Internal Standard (IS) Solutions

Causality: Deuterated standards can undergo H/D exchange if stored improperly in protic solvents at extreme pH. Therefore, aprotic solvents or neutral alcohols are preferred to maintain isotopic integrity.

  • Weighing: Accurately weigh 1.0 mg of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol using a microbalance.

  • Stock Solution: Dissolve the compound in 1.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution. Vortex for 30 seconds.

  • Working Solution: Dilute the stock solution 1:1000 in 50% Methanol/Water to create a 1 µg/mL working IS solution.

  • Validation Step: Inject the working solution into the LC-MS/MS system alone. Verify that the unlabelled (M-6) peak area is less than 0.5% of the d6 peak area to confirm isotopic purity.

  • Storage: Store at -20°C in amber glass vials to prevent photodegradation and solvent evaporation.

Protocol B: Sample Extraction and LC-MS/MS Analysis

Causality: Spiking the IS directly into the raw matrix before extraction ensures that any analyte lost during liquid-liquid extraction (LLE) or protein precipitation is mathematically corrected by the IS recovery rate.

  • Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of the 1 µg/mL d6-IS working solution.

  • Extraction: Add 300 µL of cold Acetonitrile to induce protein precipitation.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial.

  • Validation Step (Matrix Blank): Process a blank matrix sample (without analyte, with IS) to ensure no endogenous matrix components interfere with the MRM transition of the d6-IS.

  • Quantification: Calculate the concentration of the target analyte using the peak area ratio of the Analyte to the d6-IS against a multi-point calibration curve.

References

  • Cromlab Instruments. "Isotope Labeled Compounds: D-6177 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol". Cromlab Instruments. [Link][4]

Sources

Exploratory

Technical Whitepaper: Deuterated 6-Chloro-1-Hexanol

The following technical guide details the identification, synthesis, and application of deuterated 6-chloro-1-hexanol, focusing on the commercially available hexadeuterated isotopologue (d6) while providing protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of deuterated 6-chloro-1-hexanol, focusing on the commercially available hexadeuterated isotopologue (d6) while providing protocols for custom synthesis of other variants.

Isotopologue Identification, Synthesis, and Applications in Drug Development

Executive Summary

Deuterated 6-chloro-1-hexanol is a critical stable isotope-labeled (SIL) intermediate used primarily as an internal standard in bioanalytical assays and as a metabolic probe in drug discovery.[1] Its core utility lies in the kinetic isotope effect (KIE), which can modulate the metabolic stability of alkyl chains in pharmaceutical compounds, and its mass-shifted signature which enables precise quantification in mass spectrometry.

This guide focuses on the specific CAS registry number for the hexadeuterated form (d6 ), while also detailing synthetic routes for the d2 variant (1,1-d2), a common target for metabolic blocking studies at the terminal alcohol position.

Chemical Identity & Registry

The primary commercially referenced deuterated form is 6-Chloro-1-hexanol-d6 .[1]

ParameterDetail
Compound Name 6-Chloro-1-hexanol-d6
CAS Registry Number 1219794-83-8
Unlabeled CAS 2009-83-8
Molecular Formula C₆H₇D₆ClO
Molecular Weight 142.66 g/mol (vs. 136.62 g/mol for unlabeled)
Appearance Colorless to light yellow liquid
Solubility Soluble in Methanol, DMSO, Chloroform
Primary Application Internal Standard (IS) for LC-MS/GC-MS; Metabolic Tracer

Note on Isotopologues: While CAS 1219794-83-8 refers specifically to the d6 variant, researchers often require the 1,1-d2 isotopologue (deuterium at the C1 position) to block oxidation to the aldehyde/carboxylic acid. If a specific CAS is unavailable for the d2 variant in public registries, it is typically identified by its chemical name: 6-chloro-1-hexanol-1,1-d2.

Synthesis & Production Methodologies

The synthesis of deuterated 6-chloro-1-hexanol requires distinct strategies depending on the desired position of the deuterium label.

A. Synthesis of 6-Chloro-1-hexanol-1,1-d2 (Custom Protocol)

This protocol targets the C1 position, crucial for studying metabolic stability against alcohol dehydrogenases.

Mechanism: The synthesis relies on the chemoselective reduction of 6-chlorohexanoic acid (or its methyl ester) using Lithium Aluminum Deuteride (LiAlD₄) . This introduces two deuterium atoms at the C1 position.

Protocol Steps:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlD₄ (1.1 equiv) in anhydrous THF at 0°C.

  • Addition: Dropwise add 6-chlorohexanoic acid (dissolved in THF) over 30 minutes. Maintain temperature <5°C to prevent over-reduction or dechlorination.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlD₄), followed by 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 100-104°C at 9 mmHg) to yield the pure d2-alcohol.

B. Synthesis of Unlabeled Precursor (Reference)

Understanding the unlabeled synthesis is vital for troubleshooting. The traditional method uses 1,6-hexanediol and HCl , but a modern, high-yield approach uses Cyanuric Chloride .[2]

Cyanuric Chloride Method (High Yield):

  • Reagents: 1,6-Hexanediol, Cyanuric Chloride, DMF.[2][3][4]

  • Conditions: -5°C to 0°C.[2][3][4]

  • Yield: >95% (compared to ~55% with HCl).

  • Advantage: Minimizes the formation of the dichloro-byproduct (1,6-dichlorohexane).

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates the synthesis of the d2-isotopologue and its metabolic divergence compared to the unlabeled form.

G cluster_0 Kinetic Isotope Effect Start 6-Chlorohexanoic Acid (Precursor) Product 6-Chloro-1-hexanol-1,1-d2 (Target) Start->Product Reduction (THF, 0°C) Metab_Unlabeled Metabolism (Unlabeled) Rapid Oxidation to Acid Reagent LiAlD4 (Deuterium Source) Reagent->Product Metab_Labeled Metabolism (Deuterated) Slowed Oxidation (KIE) Product->Metab_Labeled In Vivo (CYP450 / ADH)

Caption: Synthesis of 6-Chloro-1-hexanol-1,1-d2 via LiAlD4 reduction and subsequent metabolic stabilization.

Applications in Drug Development[1][3][4]
A. Internal Standard (IS) for Bioanalysis

Deuterated 6-chloro-1-hexanol (specifically the d6 variant, CAS 1219794-83-8) is the gold standard for LC-MS/GC-MS quantification of the unlabeled compound.[1]

  • Mass Shift (+6 Da): The d6 analog provides a mass shift sufficient to avoid isotopic overlap with the M+2 peak of the analyte (due to ³⁷Cl and ¹³C natural abundance).

  • Co-elution: As a stable isotope, it co-elutes with the analyte, correcting for matrix effects and ionization suppression in real-time.

B. Deuterium Isotope Effect (Metabolic Blocking)

Replacing hydrogen with deuterium at the C1 position (d2 variant) significantly slows the rate of oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes due to the stronger C-D bond (primary Kinetic Isotope Effect).

  • Application: This is used to increase the half-life (t½) of drugs containing hexyl side chains.

  • Example Utility: In the development of analogs for drugs like Pirfenidone or other alkyl-chain functionalized therapeutics, where the terminal alcohol is a metabolic liability.

Handling & Storage Protocols

To maintain isotopic purity and chemical stability, the following protocols must be strictly observed.

ParameterSpecificationCausality/Reasoning
Storage Temp -20°CPrevents slow elimination of HCl to form hexene derivatives.
Atmosphere Inert (Argon/Nitrogen)Deuterated alcohols are hygroscopic; moisture introduces H/D exchange risk over long periods (though C-D is stable, O-D is labile).
Solvent DMSO-d6 or Methanol-d4Use deuterated solvents for NMR to prevent signal suppression.
Safety Fume Hood RequiredThe compound is an alkylating agent (potential genotoxin).
References
  • Organic Syntheses. (1945).[5] Hexamethylene Chlorohydrin (6-Chloro-1-hexanol) Synthesis Protocol. Org. Synth. 25, 54. Retrieved from [Link]

  • Russak, E. M., et al. (2019).[1] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1]

Sources

Foundational

Technical Whitepaper: 6-Chloro-1-hexanol vs. Its d6-Analog in Drug Development and Metabolic Tracing

Introduction & Core Rationale In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, 6-chloro-1-hexanol (CAS 2009-83-8) acts as a highly versatile, bifunctional building block. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, 6-chloro-1-hexanol (CAS 2009-83-8) acts as a highly versatile, bifunctional building block. Featuring both a reactive hydroxyl group and a terminal halogen, it is frequently utilized as an alkylating agent to install hexyl linkers into complex molecular architectures [1].

As drug development progresses from synthesis to pharmacokinetic (PK) profiling, researchers must trace the metabolic fate of these structural motifs. This necessitates the use of stable isotope-labeled (SIL) counterparts. The deuterated analog, 6-chloro-1-hexanol-d6 (typically labeled at the 3,3,4,4,5,5 positions), serves as the gold standard for these applications [2]. By strategically replacing six protium atoms with deuterium, scientists can leverage distinct mass spectrometric advantages and investigate metabolic liabilities without altering the molecule's fundamental pharmacology.

Physicochemical & Structural Comparison

While the substitution of protium with deuterium does not significantly alter macroscopic properties like boiling point or solubility, it induces critical micro-level changes—specifically in molecular weight and bond dissociation energy—that are heavily exploited in bioanalysis.

Parameter6-Chloro-1-hexanol (Unlabeled)6-Chloro-1-hexanol-d6 (Deuterated)
CAS Number 2009-83-81219794-83-8
Molecular Formula C₆H₁₃ClOC₆H₇D₆ClO
Molecular Weight 136.62 g/mol 142.66 g/mol
Mass Shift (Δm) Baseline+6.037 Da
Density (at 25°C) 1.024 g/mL~1.07 g/mL (Due to isotope effect)
Boiling Point 108-112 °C (at 14 mmHg)108-112 °C (at 14 mmHg)
Primary Application API Synthesis / Alkylating LinkerLC-MS/MS Internal Standard / Tracer

Mechanistic Causality: Mass Shift Dynamics & The Kinetic Isotope Effect

The Chlorine Isotope Envelope Challenge

A critical challenge in the mass spectrometry of halogenated compounds is their natural isotopic distribution. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Consequently, unlabeled 6-chloro-1-hexanol presents a prominent M+2 peak. If a d2- or d3-analog were used as an internal standard, the natural ³⁷Cl isotopologue of the unlabeled drug would cause severe signal cross-talk and baseline interference.

Expert Insight: The d6-analog provides a robust +6 Da mass shift. This specific degree of deuteration completely clears the natural isotopic envelope of the chlorine atom, ensuring high-fidelity quantification and eliminating false-positive integrations during LC-MS/MS analysis[3].

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-protium (C-H) bond, meaning it requires greater activation energy to cleave. When cytochrome P450 (CYP450) enzymes attempt to oxidatively cleave the hexyl chain at the deuterated positions, the reaction rate is significantly decelerated [4]. This primary KIE is exploited in vitro to identify rate-limiting metabolic liabilities and, in modern drug design, to engineer "heavy drugs" with prolonged biological half-lives.

Experimental Methodologies

Protocol: LC-MS/MS Bioanalysis using d6-Analog as an Internal Standard

To quantify the clearance of a 6-chloro-1-hexanol-derived API in plasma, the d6-analog is utilized as an internal standard to correct for matrix effects and ion suppression.

Self-Validating Workflow:

  • Calibration & QC Preparation: Prepare standard curves using known concentrations of the unlabeled analyte (1 ng/mL to 1000 ng/mL) in blank matrix to validate assay linearity.

  • Sample Spiking: Spike 50 µL of the biological sample (plasma) with 10 µL of a 100 nM 6-chloro-1-hexanol-d6 working solution.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN). Causality: Ice-cold ACN is selected because it rapidly denatures metabolic enzymes, instantly quenching any residual ex vivo degradation while simultaneously extracting the small-molecule analytes into the organic phase.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled analyte and the d6-IS.

  • Validation Check: The %CV (Coefficient of Variation) of the d6-IS peak area across all samples must remain <15%. If the variance exceeds this threshold, it indicates severe, uncorrected matrix effects or extraction inconsistencies, invalidating the run.

LCMS_Workflow A 1. Plasma Sample (Contains Unlabeled Analyte) B 2. Spike d6-Analog (+6 Da Mass Shift) A->B C 3. Protein Precipitation (Ice-cold ACN) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. LC-MS/MS Analysis (MRM Transitions) D->E F 6. Quantification (Peak Area Ratio) E->F

Caption: Workflow for LC-MS/MS quantification using the d6-analog as an internal standard.

Protocol: In Vitro Metabolic Stability Assay (Microsomal Incubation)

This protocol assesses the intrinsic clearance (CL_int) differences between the unlabeled and deuterated compounds to observe the Kinetic Isotope Effect.

Self-Validating Workflow:

  • Incubation Setup: In a 96-well plate, mix 0.1 M phosphate buffer (pH 7.4), human liver microsomes (HLM, 0.5 mg/mL), and 1 µM of either 6-chloro-1-hexanol or the d6-analog. Control Step: Include a minus-NADPH negative control well and a Verapamil positive control well.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes. Causality: Pre-incubation ensures the CYP450 enzymes and substrates reach optimal physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic degradation curve.

  • Initiation: Add the NADPH regenerating system to initiate the oxidative reaction.

  • Time-point Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold ACN containing a distinct internal standard.

  • Validation Check: The minus-NADPH negative control must show <5% depletion of the parent compound (proving degradation is strictly CYP-dependent), while the Verapamil positive control must demonstrate rapid clearance, confirming the enzymatic viability of the HLM batch.

Metabolic_Assay A Prepare HLM & Buffer (pH 7.4, 0.5 mg/mL) B Split into Cohorts A->B C Add 6-Chloro-1-hexanol (Unlabeled, 1 µM) B->C D Add d6-Analog (Deuterated, 1 µM) B->D E Pre-incubate (37°C) Initiate with NADPH C->E D->E F Time-point Sampling & ACN Quench E->F G Calculate Intrinsic Clearance (Observe KIE) F->G

Caption: In vitro metabolic stability assay comparing unlabeled and d6-analog clearance rates.

References

  • 6-Chlorohexanol | 2009-83-8 - ChemicalBook Source: ChemicalBook URL
  • 1-Chloro-6-hexanol-d6 | Stable Isotope Source: MedChemExpress URL
  • A Researcher's Guide to Deuterium-Labeled 6-Chloro-1-hexanol for Precise Metabolic Studies Source: BenchChem URL
  • Deuterated Drugs - Bioscientia Source: Bioscientia URL
Exploratory

Strategic Sourcing &amp; Technical Validation of 6-Chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol

Executive Summary: The Deuterium Advantage In the landscape of modern drug development, the "Deuterium Switch" has evolved from a mechanistic probe to a viable strategy for extending patent life and improving pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deuterium Advantage

In the landscape of modern drug development, the "Deuterium Switch" has evolved from a mechanistic probe to a viable strategy for extending patent life and improving pharmacokinetic (PK) profiles. 6-Chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol (CAS: 1219794-83-8) is a critical bifunctional linker used to introduce a metabolically robust hexyl chain into drug candidates.

This guide moves beyond a simple vendor list. It provides a technical framework for sourcing this specific isotopologue, validating its isotopic fidelity, and understanding its role in mitigating oxidative metabolism (specifically


-oxidation and CYP450-mediated hydroxylation).

Technical Profile & Dossier

Before engaging suppliers, the procurement and QC teams must align on the exact chemical identity to avoid "isotopic scrambling" issues common in lower-grade deuterated aliphatics.

ParameterSpecification
Chemical Name 6-Chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol
Synonyms 6-Chloro-1-hexanol-d6; 6-Chlorohexyl alcohol-d6
CAS Number 1219794-83-8 (Labelled); 2009-83-8 (Unlabelled)
Molecular Formula

Molecular Weight 142.66 g/mol (vs. 136.62 g/mol unlabelled)
Isotopic Purity

98 atom % D
Chemical Purity

95% (GC/NMR)
Key Structural Feature Deuterium incorporation at positions C3, C4, and C5 protects the internal chain from metabolic attack.[1][2][3][4]
Mechanistic Insight: Why 3,3,4,4,5,5-d6?

The specific labeling at positions 3, 4, and 5 is not arbitrary. In alkyl side chains, metabolic clearance often occurs via:

  • 
    -oxidation  (at the terminal C6, blocked here by the Chlorine/functionalization).
    
  • 
    -1 oxidation  (at C5).
    
  • 
    -oxidation  (chain shortening).
    

By deuterating C3, C4, and C5, researchers utilize the Kinetic Isotope Effect (KIE) to stabilize the carbon backbone against chain-shortening enzymes and mid-chain hydroxylation, without altering the steric binding properties of the pharmacophore.

Global Sourcing Landscape

The supply chain for specific high-enrichment isotopologues is narrow. Unlike commodity chemicals, this molecule is typically synthesized via the reduction of deuterated precursors (e.g., d6-adipic acid derivatives or d6-caprolactone), which limits the number of capable manufacturers.

Tier 1: Primary Manufacturers (Originators)

These entities perform the deuteration synthesis in-house. Sourcing directly ensures full traceability and access to batch-specific NMR data.

  • CDN Isotopes (Canada)

    • Status: Premier Manufacturer.

    • Product: 6-Chloro-1-hexanol-3,3,4,4,5,5-d6.[1]

    • Reliability: High.[5] Known for >99% isotopic enrichment.

    • Direct Link: (Search CAS: 1219794-83-8)

  • Toronto Research Chemicals (TRC) / LGC Standards

    • Status: Major Global Supplier (often the source for other distributors).

    • Product Code: C366562 (Example code, verify current catalog).

    • Capability: Can provide custom synthesis if stock is low; extensive CoA documentation.

    • Direct Link:

Tier 2: Qualified Distributors

These vendors source from Tier 1 but offer easier logistics for smaller labs or consolidated procurement systems (e.g., SciQuest/Ariba).

  • Fisher Scientific : Distributes CDN/TRC products. Good for academic labs with existing accounts.

  • Sigma-Aldrich (Merck) : Often lists "Stable Isotopes" via partnership with Isotec or others.

Sourcing Decision Matrix
CriteriaDirect Manufacturer (CDN/TRC) Distributor (Fisher/Sigma)
Cost Lower (no markup)Higher
Lead Time 1-2 Weeks (Intl. Shipping)2-5 Days (if local stock exists)
Technical Support Direct access to synthetic chemistGeneral support only
CoA Detail Full spectral data providedSummary CoA often provided

Technical Validation: A Self-Validating Protocol

Trusting the Certificate of Analysis (CoA) is insufficient for GMP or GLP studies. Upon receipt, the following "Self-Validating System" must be executed to confirm identity and isotopic distribution.

Workflow Visualization

The following diagram outlines the logic flow for accepting a batch of 6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol.

ValidationWorkflow cluster_check Critical Checkpoints Start Shipment Receipt Visual Visual Inspection (Clear/Yellow Oil) Start->Visual HNMR 1H-NMR Analysis (Solvent: CDCl3) Visual->HNMR Pass MS GC-MS / LC-MS (Isotopic Distribution) HNMR->MS Confirm Structure Decision Quality Gate MS->Decision Approve Release to Inventory Decision->Approve >98% D >95% Chem Purity Reject Quarantine / Return Decision->Reject Failure

Figure 1: Incoming Quality Control (IQC) workflow for deuterated building blocks.

Step-by-Step Validation Protocol
1. Proton NMR (

H-NMR)

Objective: Confirm the absence of protons at positions 3, 4, and 5.

  • Expected Spectrum (Unlabelled): Multiplets at

    
     1.3–1.8 ppm corresponding to the internal methylene chain (-CH2-CH2-CH2-).
    
  • Expected Spectrum (Deuterated):

    • Signal A (

      
       ~3.5 ppm):  Triplet, 2H (
      
      
      
      , Position 6).
    • Signal B (

      
       ~3.6 ppm):  Triplet, 2H (
      
      
      
      , Position 1).
    • Signal C/D (Internal): The multiplets typically seen at 1.4-1.8 ppm should be significantly silenced or simplified. You may see residual peaks for positions 2 and 6 neighbors, but the integral must reflect the loss of 6 protons.

  • Pass Criteria: Integration of internal methylene region < 2% of theoretical unlabelled value (indicating >98% D).

2. Mass Spectrometry (GC-MS)

Objective: Determine Isotopic Enrichment (IE).

  • Run a soft ionization scan.

  • Target Mass: M+ (or M-H fragment).

  • Analysis: Calculate the ratio of

    
     (unlabelled), 
    
    
    
    ... to
    
    
    .
  • Warning: Chlorine has two isotopes (

    
     and 
    
    
    
    , ratio 3:1). Ensure you deconstruct the isotopic cluster correctly. The
    
    
    peak will be shifted by +6 Da relative to the unlabelled standard.

Handling & Safety Standards

While deuterated, the chemical toxicity profile remains identical to 6-chlorohexan-1-ol.

  • Hazards: Skin irritant, potential alkylating agent.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture absorption can lead to H/D exchange if the medium becomes acidic over time (though alkyl C-D bonds are generally stable).

  • Stability: The C-Cl bond is susceptible to hydrolysis or light-induced degradation. Store in amber vials.

Synthesis Context for Quality Assessment

Understanding how the supplier makes the molecule helps predict impurities.

SynthesisPath Precursor Deuterated Precursor (e.g., Caprolactone-d6 or Adipic Acid-d6) Step1 Reduction / Ring Opening (LiAlD4 or hydride) Precursor->Step1 Intermediate 1,6-Hexanediol-d6 Step1->Intermediate Step2 Selective Monochlorination (HCl or SOCl2) Intermediate->Step2 Product 6-Chloro-1-hexanol-d6 Step2->Product Impurity Impurity Risk: 1,6-Dichlorohexane-d6 Step2->Impurity Over-reaction

Figure 2: Likely synthetic route.[2][3][4][5][6] The presence of 1,6-dichlorohexane is the primary chemical impurity risk.

References

  • LGC Standards . 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol Data Sheet. Retrieved from

  • Toronto Research Chemicals . Product TRC-C366562: 6-Chloro-1-hexanol-3,3,4,4,5,5-d6. Retrieved from

  • CDN Isotopes . Deuterated Alcohols and Alkyl Chlorides Catalog. Retrieved from

  • BenchChem . Synthetic Routes for 6-Chlorohexanol Derivatives. Retrieved from

  • Fisher Scientific . Stable Isotopes Sourcing Guide. Retrieved from

Sources

Foundational

Advanced Deuteration Strategies: Hexamethylene Chlorohydrin Derivatives (6-Chloro-1-hexanol-d₆)

Executive Summary In the landscape of modern drug discovery, Deuterated Hexamethylene Chlorohydrin (6-Chloro-1-hexanol-d₆) and its derivatives represent a critical class of bifunctional building blocks. These compounds s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, Deuterated Hexamethylene Chlorohydrin (6-Chloro-1-hexanol-d₆) and its derivatives represent a critical class of bifunctional building blocks. These compounds serve two primary functions: as stable isotopic internal standards for quantitative mass spectrometry (LC-MS/MS) and as strategic "heavy" linkers in the synthesis of deuterated active pharmaceutical ingredients (APIs).

This guide moves beyond basic definitions to provide a rigorous, field-validated protocol for the synthesis, characterization, and application of these derivatives. By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers can utilize these hexamethylene chains to modulate metabolic stability, specifically mitigating cytochrome P450-mediated


-oxidation in aliphatic drug linkers.

Chemical Fundamentals & Strategic Value

The Deuterium Advantage

The substitution of hydrogen (


H) with deuterium (

H) in the hexamethylene chain significantly alters the bond dissociation energy (BDE). The C-D bond is approximately 6–10 times stronger than the C-H bond due to its lower zero-point energy.
  • Primary Application: In drug linkers (e.g., PROTACs, antibody-drug conjugates), the hexamethylene chain is a "soft spot" for metabolic degradation. CYP450 enzymes typically hydroxylate the terminal (

    
    ) or penultimate (
    
    
    
    -1) carbons.
  • Mechanism: Deuteration at these sites (

    
     or 
    
    
    
    ) increases the activation energy required for the C-H bond cleavage step in oxidative metabolism, extending the half-life (
    
    
    ) of the parent compound without altering its binding affinity or lipophilicity.
Physicochemical Profile (Comparative)
Property6-Chloro-1-hexanol (Protio)6-Chloro-1-hexanol-d₁₂ (Perdeuterated)
Formula


MW ( g/mol ) 136.62~149.70
Boiling Point 108–112 °C (14 mmHg)~107–111 °C (14 mmHg)
C-X BDE ~98 kcal/mol (C-H)~100+ kcal/mol (C-D)
Primary Use Intermediate, SolventMetabolic Probe, IS, Linker

High-Fidelity Synthesis Protocol

Strategic Selection: The Cyanuric Chloride Method

While traditional synthesis utilizes HCl and continuous extraction (50–55% yield), this guide advocates for the Cyanuric Chloride (TCT) Method .

  • Why: TCT acts as a selective chlorinating agent under mild conditions, minimizing the formation of the unwanted byproduct 1,6-dichlorohexane-d₁₂.

  • Precursor: 1,6-Hexanediol-d₁₂ (commercially available or synthesized via LiAlD₄ reduction of adipic acid-d₈).

Experimental Workflow

Objective: Selective monochlorination of 1,6-hexanediol-d₁₂.

Reagents:
  • Substrate: 1,6-Hexanediol-d₁₂ (1.0 equiv)

  • Reagent: Cyanuric Chloride (TCT) (0.34 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Workup: Ether/Water extraction

Step-by-Step Protocol:
  • Activation (0 min): In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve Cyanuric Chloride (1.84 g, 10 mmol) in anhydrous DMF (20 mL). Maintain temperature at 15–20°C .
    
  • Addition (30 min): Cool the system to -5°C to 0°C using an ice/salt bath. Add a solution of 1,6-hexanediol-d₁₂ (3.8 g, ~30 mmol) in DMF (10 mL) dropwise over 30 minutes.

    • Expert Insight: Rapid addition causes localized high concentrations, leading to dichloride formation. Slow addition is critical for selectivity.

  • Reaction (2–4 h): Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for an additional 2 hours. Monitor via TLC (stain with phosphomolybdic acid; deuterated compounds stain identically to protio).

  • Quench & Extraction: Pour the reaction mixture into ice-cold water (100 mL). Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with saturated NaHCO₃ and Brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. Purify via fractional vacuum distillation (bp ~100°C @ 9 mmHg) to separate the mono-chloride from unreacted diol and trace dichloride.

Visualizing the Reaction Pathway

SynthesisPath Start 1,6-Hexanediol-d12 (HO-C6D12-OH) Intermed Activated Complex (O-Alkyl Isocyanurate) Start->Intermed -5°C, Slow Addition Reagent Cyanuric Chloride (TCT) / DMF Reagent->Intermed Product 6-Chloro-1-hexanol-d12 (Cl-C6D12-OH) Intermed->Product Nu- Substitution (Cl-) SideProd Byproduct: 1,6-Dichlorohexane-d12 Intermed->SideProd Over-reaction (Avoid)

Caption: Selective monochlorination pathway utilizing Cyanuric Chloride to minimize di-substitution.

Analytical Characterization & Validation

Trustworthiness in deuterated synthesis requires verifying isotopic enrichment.

  • ¹H-NMR (Proton NMR):

    • Protio: Triplets at

      
       3.53 (
      
      
      
      -OH) and
      
      
      3.65 (
      
      
      -Cl).
    • Deuterated:Silent at these regions. Residual proton peaks should be <1% (indicating >99% D-incorporation).

  • ¹³C-NMR:

    • Observe carbon signal splitting (septets) due to C-D coupling (

      
       Hz).
      
  • GC-MS:

    • Confirm molecular ion shift.

    • Protio

      
      .
      
    • Deuterated

      
      .
      

Applications in Drug Development[2][3][4][5][6][7][8]

Metabolic Stability Studies (DMPK)

Deuterated hexamethylene chlorohydrin is the precursor for "Heavy Linkers" . In drugs like Vilazodone or long-chain analogues, the alkyl chain is susceptible to rapid oxidation.

Mechanism of Stabilization: Replacing the alkyl chain with a deuterated derivative forces the P450 enzyme to break a C-D bond.



This significantly reduces clearance (

) and increases exposure (AUC).
Derivatization Logic

The chlorohydrin is rarely the final product. It is a functional handle.

  • Pathway A (Finkelstein):

    
     (using NaI/Acetone). Creates a hyper-reactive alkylating agent for attaching the hexamethylene-d₁₂ chain to amines or phenols.
    
  • Pathway B (Oxidation): Alcohol

    
     Aldehyde (Swern). Used to couple with amines via reductive amination.
    

Metabolism Drug Drug-Linker-Drug (Protio) (R-CH2-CH2-CH2-R') Metabolite Oxidized Metabolite (R-CH(OH)-CH2...) Drug->Metabolite CYP450 (Fast) C-H Cleavage HeavyDrug Deuterated Analogue (R-CD2-CD2-CD2-R') HeavyDrug->Metabolite Minor Pathway Stable Metabolically Stable (No Oxidation) HeavyDrug->Stable CYP450 (Slow/Blocked) High BDE of C-D

Caption: The Kinetic Isotope Effect (KIE) blocking CYP450 oxidative clearance in deuterated linkers.

Safety & Handling

Warning: Hexamethylene chlorohydrin derivatives are alkylating agents.

  • Toxicity: Potential vesicant and skin irritant.

  • Handling: Double-gloving (Nitrile/Neoprene) is mandatory. Use only in a fume hood.

  • Decontamination: Quench spills with dilute NaOH or ammonia to hydrolyze the alkyl chloride.

References

  • National Center for Biotechnology Information. "6-Chloro-1-hexanol | C6H13ClO | CID 74828." PubChem Compound Summary. Accessed October 2025.[1] [Link]

  • Pirali, T., et al. "Applications of Deuterium in Medicinal Chemistry."[2][3] Journal of Medicinal Chemistry, 2019, 62(11), 5276-5297.[2] [Link][2]

  • Organic Syntheses. "Hexamethylene Chlorohydrin." Org.[4][5] Synth. 1948, 28,[6] 65. [Link]

Sources

Exploratory

Engineering Metabolic Stability: The Role of Deuterated Hexyl Side Chains in Drug Design

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is as critical as establishing its pharmacodynamic potency. Alkyl chains—specifically hexyl side chains—are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is as critical as establishing its pharmacodynamic potency. Alkyl chains—specifically hexyl side chains—are frequently incorporated into drug scaffolds to enhance lipophilicity, improve membrane permeability, and increase target binding affinity. However, these aliphatic chains are highly susceptible to rapid oxidative metabolism by hepatic enzymes.

To circumvent this liability without altering the molecule's steric bulk or electronic distribution, researchers employ deuterium substitution. By replacing protium (


H) with deuterium (

H or D) along the hexyl chain, scientists leverage the Kinetic Isotope Effect (KIE) to structurally fortify the molecule against enzymatic degradation. This whitepaper provides an in-depth technical analysis of the mechanistic foundations, synthetic methodologies, and metabolic profiling protocols required to effectively utilize deuterated hexyl side chains in drug development.

Mechanistic Foundations: The Kinetic Isotope Effect (KIE)

The primary mechanism by which deuteration improves metabolic stability is rooted in fundamental physical organic chemistry. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, the activation energy required to cleave a C-D bond is significantly higher (by approximately 1.2 to 1.5 kcal/mol).

When a drug enters the liver, Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2C9—target lipophilic hexyl chains for aliphatic hydroxylation, predominantly at the terminal (


) and penultimate (

-1) carbons. Because C-H bond cleavage is often the rate-limiting step in CYP450-mediated oxidation, substituting these specific hydrogens with deuterium creates a measurable primary kinetic isotope effect, drastically slowing the rate of metabolism[1].

CYP450-mediated oxidation of hexyl vs. deuterated hexyl chains.

Causality in Design: It is crucial to understand that deuteration only improves half-life if the cleavage of the targeted C-H bond is the rate-determining step of the overall clearance pathway. If a molecule undergoes rapid phase II conjugation (e.g., glucuronidation) elsewhere on the scaffold, deuterating the hexyl chain will yield negligible PK benefits.

Synthetic Methodologies: Late-Stage -Alkylation

Historically, synthesizing deuterated alkyl chains required building the molecule from scratch using expensive, commercially available deuterated building blocks. Recently, breakthrough methodologies utilizing sulfonium salt reagents have enabled late-stage


-alkylation, allowing chemists to introduce fully or partially deuterated hexyl groups directly onto complex drug scaffolds[2].

Logic for late-stage dn-alkylation using sulfonium salt reagents.

Step-by-Step Protocol: Sulfonium Salt-Mediated -Hexylation

This self-validating protocol leverages inexpensive


 as the deuterium source to generate an electrophilic 

-hexyl reagent.
  • Reagent Preparation (H/D Exchange):

    • Action: Dissolve the non-deuterated hexyl diphenylsulfonium salt in a basic

      
       solution.
      
    • Causality: The base deprotonates the

      
      -carbons to form a ylide intermediate. Quenching with 
      
      
      
      drives the equilibrium toward the deuterated species (
      
      
      -hexyl sulfonium salt).
  • Nucleophilic Substitution:

    • Action: Combine the target drug scaffold (containing an O, N, or S nucleophile) with the

      
      -hexyl sulfonium salt in a polar aprotic solvent (e.g., DMF) under mild heating.
      
    • Causality: The diphenyl sulfide acts as an excellent leaving group, facilitating an

      
       transfer of the deuterated hexyl chain onto the drug scaffold.
      
  • Purification & Validation:

    • Action: Isolate the product via flash chromatography and validate the isotopic purity using High-Resolution Mass Spectrometry (HRMS) and

      
      H-NMR.
      
    • Causality: HRMS confirms the exact mass shift (e.g., +13 Da for a

      
      -hexyl chain), while 
      
      
      
      H-NMR ensures the absence of protium signals at the alkyl chemical shifts, verifying the degree of deuteration.

Metabolic Profiling: In Vitro Stability Workflows

To quantify the KIE and validate the metabolic stability of the deuterated hexyl chain, researchers utilize Human Liver Microsome (HLM) assays. Microsomes contain the highest concentration of CYP450 enzymes, making them the gold standard for assessing Phase I oxidative clearance.

Step-by-step workflow for Human Liver Microsome (HLM) metabolic assays.

Step-by-Step Protocol: HLM Intrinsic Clearance ( ) Assay
  • System Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
    • Causality: Physiological pH and magnesium ions are strictly required to maintain the structural integrity and catalytic activity of the CYP450 enzymes.

  • Substrate Spiking: Introduce the deuterated and non-deuterated compounds into separate incubation mixtures at a final concentration of 1 µM.

    • Causality: Maintaining a substrate concentration well below the Michaelis-Menten constant (

      
      ) ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance (
      
      
      
      ).
  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction and incubate at 37°C.

    • Causality: CYP450 enzymes are heme-containing monooxygenases that require exogenous electrons to reduce the heme iron and activate molecular oxygen; NADPH serves as this obligate electron donor.

  • Time-Course Quenching: Aliquot samples at 0, 15, 30, 45, and 60 minutes into 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism, while precipitating the proteins for clean downstream LC-MS/MS analysis.

  • Data Analysis: Calculate the half-life (

    
    ) from the log-linear depletion curve and derive 
    
    
    
    . Compare the ratio of non-deuterated clearance to deuterated clearance to determine the
    
    
    magnitude.
Quantitative Data Summary: Impact of Hexyl Deuteration

The table below illustrates representative kinetic parameters demonstrating how the extent of hexyl deuteration impacts metabolic stability.

Compound VariantTarget MatrixCYP450 Isoform

(µL/min/mg)

(min)

Ratio
Standard Hexyl-DrugHuman Liver MicrosomesCYP3A4 / CYP2C945.215.3-

-

-Hexyl-Drug
Human Liver MicrosomesCYP3A4 / CYP2C928.524.31.58

-Hexyl-Drug
Human Liver MicrosomesCYP3A4 / CYP2C914.846.83.05

Note: A


 ratio > 2.0 strongly indicates that C-H bond cleavage on the hexyl chain is the primary rate-determining step in the drug's clearance.

Case Studies: Tracking Metabolism in Complex Molecules

Case 1: Dabigatran Etexilate-

Dabigatran etexilate is a widely used oral anticoagulant prodrug. To study its complex degradation and metabolic pathways, researchers utilize

, which features a deuterated hexyl carbamate group[3].
  • Mechanistic Insight: In degradation studies, the +11 Da mass shift acts as an isotopic tracer. Degradation products that retain the deuterated hexyl group exhibit the mass shift, whereas products formed from the hydrolytic cleavage of the hexyl carbamate do not. This provides unambiguous elucidation of the drug's breakdown mechanism in vivo[3].

Case 2: Cannabinoid Receptor Agonists (ADB-HEXINACA)

Synthetic cannabinoids often utilize hexyl tails to maximize binding affinity at the CB1 receptor. However, these tails are highly vulnerable to phase I metabolism. Studies on reveal that the primary metabolic pathways involve monohydroxylation and ketone formation directly on the hexyl moiety[4].

  • Mechanistic Insight: By replacing the hexyl tail with a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hexyl equivalent, researchers can severely blunt this metabolic liability, extending the biological half-life and altering the pharmacological duration of action, proving the critical role of the hexyl chain in the molecule's overall clearance.
    

Conclusion

The strategic deuteration of hexyl side chains represents a highly rational approach to drug design. By understanding the causality between lipophilicity, CYP450 affinity, and the Kinetic Isotope Effect, scientists can systematically engineer out metabolic liabilities. Utilizing modern synthetic techniques like sulfonium salt-mediated alkylation, alongside rigorous HLM stability profiling, allows for the precise tuning of a drug's pharmacokinetic profile without compromising its pharmacodynamic efficacy.

References

  • Guengerich FP. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. NIH PMC. URL:[Link][1]

  • Ban K, et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Angewandte Chemie International Edition. URL:[Link][2]

  • Pulver B, et al. (2024). ADB-HEXINACA-a novel synthetic cannabinoid with a hexyl substituent: phase I metabolism in authentic urine samples, a case report and prevalence on the German market. Drug Testing and Analysis. URL:[Link][4]

Sources

Foundational

Technical Whitepaper: Characterization and Applications of 6-Chloro-1-hexanol-d6

[1] Executive Summary This technical guide provides an in-depth analysis of 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8), a stable isotope-labeled analog of 6-chloro-1-hexanol.[1] Primarily utilized as an Internal Standard...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8), a stable isotope-labeled analog of 6-chloro-1-hexanol.[1] Primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS), this compound enables precise normalization of matrix effects and recovery losses during the bioanalysis of alkylating agents and pharmaceutical intermediates.[1] This document details its molecular identity, physicochemical properties, synthesis pathways, and analytical protocols.

Chemical Identity & Molecular Formula[2][3][4][5][6][7][8]

The accurate characterization of 6-Chloro-1-hexanol-d6 relies on distinguishing its specific isotopic labeling pattern.[1] The most commercially relevant isomer, often designated simply as "6-chloro-1-hexyl-d6 alcohol," is deuterated at the 3, 4, and 5 positions of the hexyl chain.[1]

Molecular Specifications
ParameterSpecification
Chemical Name 6-Chloro-1-hexanol-d6
Specific Isomer 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
CAS Number 1219794-83-8
Molecular Formula C₆H₇D₆ClO
Molecular Weight (Average) 142.66 g/mol
Exact Mass (Monoisotopic) 142.1032 Da
Parent Compound 6-Chloro-1-hexanol (CAS: 2009-83-8)
Mass Calculation Logic

The molecular weight shift (+6 Da) is critical for mass spectral resolution.[1]

  • Carbon (C₆): 6 × 12.011 = 72.066[1]

  • Hydrogen (H₇): 7 × 1.008 = 7.056[1]

  • Deuterium (D₆): 6 × 2.014 = 12.084[1]

  • Chlorine (Cl): 1 × 35.453 = 35.453[1]

  • Oxygen (O): 1 × 15.999 = 15.999[1]

  • Total Average MW: ~142.66 g/mol [1]

Structural Characterization

The following diagram illustrates the chemical structure of the 3,3,4,4,5,5-d6 isomer. Note the specific placement of deuterium atoms, which are strategically located to avoid exchangeable positions (like the hydroxyl proton) or positions susceptible to immediate metabolic oxidation (alpha to the hydroxyl), ensuring label stability.

G cluster_0 6-Chloro-1-hexanol-d6 Structure C1 C1 (CH2-OH) C2 C2 (CH2) C1->C2 C3 C3 (CD2) C2->C3 C4 C4 (CD2) C3->C4 Note Deuterium Labeling (d6) at positions 3, 4, 5 provides +6 Da mass shift C3->Note C5 C5 (CD2) C4->C5 C4->Note C6 C6 (CH2-Cl) C5->C6 C5->Note

Caption: Structural diagram of 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol highlighting the stable deuterium incorporation sites.

Synthesis & Isotopic Purity[1]

Synthetic Pathway

The synthesis of 6-chloro-1-hexanol-d6 typically diverges from the standard industrial hydration of 1,6-dichlorohexane.[1] Instead, it requires a high-fidelity reduction of deuterated precursors to ensure isotopic enrichment >98%.[1]

  • Precursor Selection: The process often begins with Adipic acid-3,3,4,4,5,5-d6 or

    
    -Caprolactone-d6 .[1]
    
  • Reduction: The deuterated acid/lactone is reduced (using LiAlH₄ or borane) to form 1,6-Hexanediol-3,3,4,4,5,5-d6 .[1]

  • Selective Chlorination: The diol undergoes selective mono-chlorination using HCl/Toluene or Cyanuric Chloride to yield the final 6-chloro-1-hexanol-d6 product.[1]

Isotopic Enrichment Importance

For use as an internal standard, the "d0" (unlabeled) contribution must be minimized (<0.5%) to prevent interference with the analyte signal.

  • Atom % D: Typically ≥ 99%.[1]

  • Chemical Purity: ≥ 97% (GC).[1]

Analytical Applications (Protocol)

This compound is the gold standard for quantifying 6-chloro-1-hexanol impurities in pharmaceutical alkylating agents (e.g., busulfan analogs) or environmental samples.[1]

Internal Standard Workflow

The following Graphviz workflow outlines the self-validating protocol for using this IS in LC-MS/MS analysis.

Workflow cluster_logic Validation Check Sample Biological/Drug Sample (Contains Analyte) Extract Extraction (LLE/SPE) Co-extraction of Analyte & IS Sample->Extract IS_Add Add IS Spike (6-Chloro-1-hexanol-d6) IS_Add->Extract Normalizes Recovery LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->Data Check Check IS Retention Time Must match Analyte RT exactly LCMS->Check

Caption: Analytical workflow demonstrating the use of 6-Chloro-1-hexanol-d6 to correct for extraction efficiency and matrix effects.

Mass Spectrometry Parameters

When developing an MRM (Multiple Reaction Monitoring) method, use the following transitions:

  • Ionization: ESI Positive (often as [M+H]+ or [M+NH4]+ adducts) or EI (for GC-MS).[1]

  • Q1 Mass (Parent):

    • Analyte (d0): ~137.1 m/z ([M+H]+)[1]

    • IS (d6): ~143.1 m/z ([M+H]+) [1]

  • Interference Check: Ensure the "d0" contribution in the IS channel is negligible (Blank + IS injection).

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Deuterated compounds are hygroscopic; moisture can lead to H/D exchange if protons are labile (though C-D bonds here are stable).[1]

  • Stability: The primary degradation pathway is dehydrohalogenation (loss of HCl) to form hexenol derivatives, especially upon exposure to base or heat.[1]

  • Safety: Treat as a potential alkylating agent.[1] Wear nitrile gloves and use a fume hood.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74828, 6-Chloro-1-hexanol. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Analytical Applications of 6-Chloro-1-hexanol-d6

Executive Summary In the landscape of modern drug development and quantitative bioanalysis, stable isotope-labeled (SIL) compounds are indispensable. 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8) serves as a critical synthon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and quantitative bioanalysis, stable isotope-labeled (SIL) compounds are indispensable. 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8) serves as a critical synthon and an internal standard for mass spectrometry (LC-MS/GC-MS)[1]. By replacing six protium atoms with deuterium, researchers achieve a +6 Da mass shift, which perfectly isolates the analyte's signal from naturally occurring heavy isotopes (e.g.,


C or 

Cl) in complex biological matrices.

However, the handling of this halogenated aliphatic alcohol requires rigorous adherence to safety protocols. As a Senior Application Scientist, I have designed this guide to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical, bench-level execution. This whitepaper details the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows necessary to utilize 6-chloro-1-hexanol-d6 safely and effectively.

Physicochemical Profiling & Isotopic Integrity

The utility of 6-chloro-1-hexanol-d6 relies entirely on its isotopic fidelity. The strategic placement of deuterium atoms not only provides a mass shift for MS quantitation but can also alter the metabolic liability of the molecule via the Kinetic Isotope Effect (KIE) , a phenomenon widely leveraged in pharmacokinetic profiling[1].

To ensure accurate integration into experimental designs, it is crucial to understand how deuteration subtly alters the compound's physical properties compared to its unlabeled counterpart.

Quantitative Data: Comparative Chemical Properties
Property6-Chloro-1-hexanol (Unlabeled)6-Chloro-1-hexanol-d6 (Labeled)
CAS Number 2009-83-81219794-83-8
Molecular Formula C

H

ClO
C

H

D

ClO
Molecular Weight 136.62 g/mol 142.66 g/mol
Mass Shift (

m)
N/A+6.04 Da
Isotopic Purity N/A

98 atom % D
Boiling Point 108–112°C (at 14 mmHg)~108–112°C (at 14 mmHg)
Density 1.03 g/cm³1.024 g/cm³

Mechanistic Toxicology & GHS Hazard Identification

Understanding the causality behind a chemical's toxicity is far more effective than merely memorizing hazard codes. According to standardized SDS classifications[2][3], 6-chloro-1-hexanol-d6 falls under several critical hazard categories.

  • Acute Toxicity (Category 4) - H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • Mechanistic Causality: The lipophilic hexyl chain allows the molecule to rapidly partition into and cross the lipid bilayers of the stratum corneum (dermal absorption) and alveolar epithelium (inhalation). Once systemic, the terminal alkyl chloride acts as a weak electrophilic alkylating agent, capable of reacting with nucleophilic sites on cellular proteins and nucleic acids.

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A) - H315, H319: Causes skin and serious eye irritation.

    • Mechanistic Causality: The primary hydroxyl (-OH) group acts as an amphiphilic disruptor. Upon contact with the mucosal membranes of the eye or the epidermis, it disrupts local hydrogen bonding in cellular membranes, leading to localized osmotic stress, cell lysis, and subsequent inflammatory cascades[4].

Analytical Workflow: Preparation of Isotopic Internal Standards

To maintain the integrity of the deuterium label and ensure reproducible quantitation, the preparation of the internal standard must be a self-validating system .

Step-by-Step Methodology
  • Thermal Equilibration: Remove the pure 6-chloro-1-hexanol-d6 vial from -20°C storage. Causality: You must allow it to equilibrate to ambient temperature inside a desiccator. Opening a cold vial exposes it to atmospheric moisture, which can initiate slow hydrolysis of the terminal alkyl chloride into a diol, permanently compromising the standard's purity.

  • Primary Stock Preparation: Working inside a certified chemical fume hood, dissolve the neat liquid in LC-MS grade methanol to yield a 1.0 mg/mL primary stock solution.

  • Self-Validation via MS: Before proceeding to biological spiking, perform a direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) scan. Validation Check: The standard is only validated for use if the

    
     peak appears at the expected m/z with 
    
    
    
    signal at the unlabeled baseline (m/z -6). This ensures the system is self-calibrated and the isotopic purity is intact.
  • Matrix Spiking: Dilute the validated stock to a working concentration (e.g., 1–10 µg/mL) and spike into the biological matrix (plasma/urine) prior to extraction. The +6 Da shift will ensure the standard co-elutes chromatographically with the analyte but remains distinctly resolved in the mass analyzer.

Workflow A 6-Chloro-1-hexanol-d6 (Pure Form, -20°C) B Equilibrate to Ambient Temp (Desiccator / Fume Hood) A->B Thaw C Prepare Primary Stock (1.0 mg/mL in LC-MS MeOH) B->C Dissolve D MS Validation & Dilution (Verify +6 Da Shift) C->D Validate E Spike Biological Matrix (Internal Standard) D->E Aliquot F Quantitative LC-MS/GC-MS (Data Acquisition) E->F Analyze

Caption: Workflow for the preparation and validation of 6-Chloro-1-hexanol-d6 internal standards.

Engineering Controls & Emergency Spill Management

Given the volatility and dermal permeability of 6-chloro-1-hexanol-d6[5], standard laboratory safety must be elevated to an active, verifiable protocol.

Step-by-Step Spill Management Protocol
  • Evacuation & Assessment: Immediately isolate the spill area. Ensure local exhaust ventilation is operating at maximum capacity to mitigate inhalation hazards (H332).

  • PPE Escalation: Don nitrile gloves (double-gloving recommended due to the compound's permeation potential), chemical safety goggles, and a half-face respirator equipped with an organic vapor cartridge (Type A, Brown)[6].

  • Containment with Inert Absorbent: Surround and cover the spill with an inert absorbent such as vermiculite or diatomaceous earth. Causality: Never use combustible absorbents (e.g., sawdust). Chlorohydrin derivatives can undergo exothermic degradation if inadvertently exposed to strong oxidizers or basic conditions in the waste stream.

  • Collection: Use non-sparking tools to sweep the absorbed material into a designated, clearly labeled hazardous waste container[5].

  • Self-Validating Decontamination: Wash the spill surface thoroughly with a mild detergent and water. Validation Check: To ensure absolute decontamination (especially in GLP environments), swab the cleaned surface with methanol and analyze the swab via GC-MS. The area is only cleared when residual levels fall below the instrument's limit of detection (LOD).

SpillResponse S Accidental Spill (6-Chloro-1-hexanol-d6) Evac Evacuate & Ventilate (Isolate Spill Area) S->Evac PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evac->PPE Absorb Apply Inert Absorbent (Vermiculite / Sand) PPE->Absorb Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect Validate Decontaminate & Swab (GC-MS Verification) Collect->Validate

Caption: Step-by-step emergency response and self-validating decontamination workflow for chemical spills.

References

  • Title: Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: Annals of Pharmacotherapy (Russak EM, et al., 2019) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Alkylation of Xanthines with Deuterated Chloroalcohols

Introduction and Mechanistic Rationale The strategic incorporation of deuterium into small-molecule therapeutics is a highly effective bioisosteric replacement technique used in modern drug design. By exploiting the prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The strategic incorporation of deuterium into small-molecule therapeutics is a highly effective bioisosteric replacement technique used in modern drug design. By exploiting the primary kinetic isotope effect (KIE), deuteration strengthens carbon-hydrogen bonds (C–D bonds are approximately 6–9 times more stable than C–H bonds), thereby increasing the activation energy required for cytochrome P450-mediated oxidative metabolism. This leads to reduced systemic clearance, extended biological half-lives, and the suppression of toxic metabolic shunting [1].

A prominent application of this strategy is the synthesis of deuterated xanthine derivatives, such as the active metabolites of pentoxifylline (e.g., deuterated 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, also known as HDX or lisofylline). The foundational synthetic step for these compounds is the N-alkylation of a xanthine core (like theobromine) using a deuterated electrophile [2].

Using a deuterated chloroalcohol (e.g., 1-chloro-5-hydroxyhexane-


) directly installs the functionalized aliphatic chain in a single step. This application note details the optimized protocol for this N1-alkylation, emphasizing the chemical causality behind reagent selection and providing a self-validating analytical framework to ensure high isotopic purity and yield.

KIE A Deuterated Alkyl Chain (Strong C-D Bonds) B Cytochrome P450 Oxidation Attempt A->B C Increased Activation Energy (Primary KIE) B->C D Metabolic Shunting & Reduced Clearance C->D

Logical relationship demonstrating the pharmacokinetic impact of the Deuterium KIE.

Causality in Experimental Design

To achieve high-yielding, regioselective alkylation without compromising the deuterated reagent, the reaction conditions must be precisely tuned based on the physicochemical properties of the substrates.

  • Base Selection (The pKa Imperative): Theobromine (3,7-dimethylxanthine) possesses an acidic N1 proton with a

    
     of ~9.9. While strong bases like Sodium Hydride (NaH) are often used in N-alkylations, they are strictly contraindicated here. The deuterated electrophile is a chloroalcohol, containing a terminal aliphatic hydroxyl group (
    
    
    
    ~16). Using NaH would deprotonate this hydroxyl, leading to rapid intramolecular cyclization (forming a deuterated tetrahydropyran) or intermolecular polymerization. Potassium carbonate (
    
    
    ), with a conjugate acid
    
    
    of ~10.3, is perfectly matched to selectively deprotonate the xanthine N1 position while leaving the alcohol intact.
  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the xanthine N1-anion "naked" and highly nucleophilic, which accelerates the

    
     displacement.
    
  • Catalytic Additive (In Situ Finkelstein): Primary alkyl chlorides are relatively poor electrophiles. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, transiently converting the deuterated chloroalcohol into a highly reactive deuterated iodoalcohol, drastically reducing reaction times and thermal degradation.

Workflow A Theobromine Precursor (3,7-dimethylxanthine) B Base Activation (K2CO3 in DMF, 90°C) A->B C N1-Deprotonation (Nucleophilic Anion) B->C E SN2 Alkylation (In situ Finkelstein) C->E D 1-chloro-5-hydroxyhexane-d11 + Catalytic KI D->E F Deuterated Xanthine (d11-HDX / Lisofylline) E->F

Experimental workflow for the SN2 N1-alkylation of xanthines using deuterated chloroalcohols.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization studies, demonstrating the critical nature of base and additive selection.

Base (Equiv)SolventAdditiveTemp (°C)Time (h)Yield (%)D-Incorporation (%)
NaH (1.2)THFNone651214*>98

(1.5)
DMFNone901868>98

(1.5)
DMF KI (0.1 eq) 90 4 92 >98

(1.5)
DMSOKI (0.1 eq)80390>98

*Low yield due to extensive side-reactions (intramolecular cyclization of the chloroalcohol).

Step-by-Step Protocol

Materials and Reagents
  • Substrate: Theobromine (3,7-dimethylxanthine), 1.0 equivalent.

  • Electrophile: 1-chloro-5-hydroxyhexane-

    
    , 1.2 equivalents. (Note: Wear appropriate PPE; alkylating agents are potential mutagens).
    
  • Base: Potassium carbonate (

    
    ), anhydrous, finely powdered, 1.5 equivalents.
    
  • Catalyst: Potassium iodide (KI), 0.1 equivalents.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure
  • Activation: To an oven-dried, argon-purged round-bottom flask, add theobromine (1.0 eq) and anhydrous

    
     (1.5 eq). Suspend the mixture in anhydrous DMF (approx. 10 mL per gram of theobromine).
    
  • Deprotonation: Heat the suspension to 90 °C under continuous stirring for 45 minutes. The mixture will become slightly more translucent as the xanthine potassium salt forms.

  • Alkylation: Lower the temperature to 80 °C. Add KI (0.1 eq) to the flask. Slowly add 1-chloro-5-hydroxyhexane-

    
     (1.2 eq) dropwise via syringe over 10 minutes.
    
  • Reaction: Maintain the reaction at 90 °C for 4 hours.

  • Quenching: Cool the reaction mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the volume of DMF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 2% to 10% Methanol in DCM.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded without loss of the deuterium label, utilize the following multi-tiered validation system:

  • TLC Monitoring: Theobromine is highly polar and remains near the baseline (

    
     ~0.1 in 10% MeOH/DCM). The successful N1-alkylation masks the polar N-H bond, resulting in a product that elutes significantly higher (
    
    
    
    ~0.45).
  • LC-MS Verification: Isotopic purity is confirmed via mass spectrometry. Undeuterated HDX has an

    
     of m/z 281. The successful coupling of the 
    
    
    
    -chloroalcohol will yield a distinct
    
    
    peak at m/z 292.4.
  • 
    H-NMR Orthogonal Check:  In the 
    
    
    
    H-NMR spectrum (DMSO-
    
    
    ), the disappearance of the broad N1-H singlet (~11.0 ppm) confirms alkylation. Crucially, the absence of aliphatic multiplet signals between 1.2 ppm and 3.8 ppm (which would normally correspond to the hexyl chain) acts as a definitive, self-validating proof of >98% deuterium incorporation at the alkylated tail.

References

  • Concert Pharmaceuticals Inc. (2012). Deuterium substituted xanthine derivatives (US Patent No. 8,263,601 B2). U.S.
  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4), 555566. Juniper Publishers.[Link]

Application

Application Note: Strategic Utilization of 6-Chloro-1-hexyl-d6 Alcohol in LC-MS/MS Bioanalysis

This Application Note is written for researchers and analytical scientists involved in bioanalysis, DMPK, and synthetic medicinal chemistry. It details the strategic application of 6-chloro-1-hexyl-d6 alcohol as a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and analytical scientists involved in bioanalysis, DMPK, and synthetic medicinal chemistry. It details the strategic application of 6-chloro-1-hexyl-d6 alcohol as a high-value intermediate for synthesizing Stable Isotope-Labeled (SIL) internal standards.

Executive Summary

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Stable Isotope Dilution (SID) assay is the regulatory gold standard for overcoming matrix effects. However, the commercial availability of deuterated standards for novel chemical entities (NCEs) or specific metabolites is often limited.

6-Chloro-1-hexyl-d6 alcohol (CAS: 1219794-83-8, generic ref) serves as a versatile "bifunctional" deuterated building block. Its structure features a reactive alkyl chloride (electrophile) and a terminal hydroxyl group (nucleophile/pro-electrophile), separated by a heavily deuterated hexamethylene chain. This guide details the protocol for using this intermediate to synthesize deuterated analogs of drugs containing hexyl side chains, linkers, or spacers, ensuring high isotopic purity and non-exchangeable labeling.

Chemical Profile & Mechanistic Advantage

The Intermediate
  • Compound: 6-Chloro-1-hexyl-d6 alcohol[1][2]

  • Chemical Structure: Cl-(CD₂)₆-OH (Assuming full chain deuteration for maximum mass shift)

  • Key Feature: The deuterium atoms are located on the carbon backbone (C-deuteration), rendering them non-exchangeable in aqueous mobile phases, unlike O-deuterated or N-deuterated species.

  • Mass Shift: +6 to +12 Da (depending on specific labeling pattern, typically +12 for full d12, but "d6" implies specific positioning or partial saturation. For this protocol, we assume a +6 Da shift provided by the hexyl-d6 moiety, which is sufficient to avoid isotopic overlap with the native analyte's M+2 natural isotopes).

Why This Intermediate?
  • Bifunctionality: It allows for attachment to a pharmacophore via the chloride (alkylation) while leaving the alcohol available for further derivatization (e.g., oxidation to acid, conversion to amine, or esterification).

  • Retention Time Matching: The deuterium isotope effect on lipophilicity is minimal for hexyl chains, ensuring the Internal Standard (IS) co-elutes with the analyte, perfectly tracking matrix suppression zones.

  • Cost-Efficiency: Synthesizing the IS via a late-stage "fragment coupling" is significantly cheaper than total synthesis of a labeled drug.

Experimental Protocol 1: Synthesis of Deuterated Internal Standard

Scenario: You are developing an assay for a drug ("Analyte-X") that contains an N-hexyl or O-hexyl tail (e.g., certain kinase inhibitors, alkylated phenols, or lipid-drug conjugates). You will use 6-chloro-1-hexyl-d6 alcohol to install the deuterated tail.

Phase A: Activation (Finkelstein Reaction)

Rationale: Alkyl chlorides are moderately reactive. Converting the chloride to an iodide significantly accelerates the subsequent coupling reaction under milder conditions, reducing thermal degradation.

  • Reagents: 6-Chloro-1-hexyl-d6 alcohol (1.0 eq), Sodium Iodide (NaI, 2.0 eq).

  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve 6-chloro-1-hexyl-d6 alcohol in acetone (0.5 M).

    • Add NaI and reflux under nitrogen for 12–18 hours.

    • Monitor by TLC (or GC-MS) for disappearance of the chloride.

    • Workup: Filter off the NaCl precipitate. Concentrate the filtrate. Redissolve in Et₂O, wash with sodium thiosulfate (to remove free I₂), water, and brine. Dry over MgSO₄.

    • Product: 6-Iodo-1-hexyl-d6 alcohol . Use immediately or store in the dark at -20°C.

Phase B: Coupling (N-Alkylation Example)

Rationale: Attaching the labeled chain to the drug scaffold (Pharmacophore).

  • Substrate: Des-hexyl Analyte-X (The drug core with a free secondary amine or phenol).

  • Reagents: 6-Iodo-1-hexyl-d6 alcohol (1.2 eq), Base (K₂CO₃ or Cs₂CO₃ for phenols/amines), Solvent (DMF or Acetonitrile).

  • Procedure:

    • Dissolve the Des-hexyl core in anhydrous DMF.

    • Add Base (3.0 eq) and stir at room temperature for 30 mins to deprotonate.

    • Add 6-Iodo-1-hexyl-d6 alcohol dropwise.

    • Heat to 60–80°C for 4–12 hours.

    • Monitor: LC-MS should show the formation of the product with Mass = [Core] + [Hexyl-d6] - [HI].

  • Purification: Flash column chromatography. High purity (>98%) is critical to prevent unlabeled impurities from interfering with the native analyte signal.

Phase C: Functional Group Adjustment (Optional)

If the final drug has a terminal methyl instead of an alcohol, the OH group must be reduced. However, if the drug has a 6-hydroxyhexyl side chain (e.g., metabolites like Lisofylline analogs), the synthesis is complete.

  • Note: If the target drug has a carboxylic acid at the chain end, perform a Jones Oxidation or TEMPO oxidation on the terminal alcohol of the coupled product.

Experimental Protocol 2: LC-MS/MS Method Development

Objective: Validate the synthesized Analyte-X-d6 as a robust Internal Standard.

Step 1: Isotopic Purity & Contribution Check

Before running samples, you must quantify the "crosstalk."

  • Inject Pure IS Only: Inject a high concentration of Analyte-X-d6 (e.g., 1000 ng/mL).

    • Check: Monitor the MRM transition of the native analyte.

    • Requirement: Signal must be <20% of the Lower Limit of Quantification (LLOQ) of the native curve. (Ideally 0%).

  • Inject Pure Native Only: Inject the Upper Limit of Quantification (ULOQ) of the native analyte.

    • Check: Monitor the MRM transition of the IS.

    • Requirement: Signal must be <5% of the typical IS response.

Step 2: Mass Spectrometry Conditions[3]
  • Ionization: ESI (Positive/Negative depending on core).

  • MRM Transitions:

    • Native: Precursor [M+H]⁺ → Fragment [F]⁺

    • IS (d6): Precursor [M+6+H]⁺ → Fragment [F+6]⁺ (if the hexyl chain is retained in the fragment) OR Fragment [F]⁺ (if the hexyl chain is lost).

    • Critical: Choose a transition where the deuterium label is retained in the fragment ion to maintain specificity.

Step 3: Chromatography
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Verification: The IS and Native Analyte should co-elute (within ±0.05 min). A slight shift (deuterium isotope effect) is acceptable but they must overlap significantly to compensate for matrix effects.

Visualizing the Workflow

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion of the chlorohydrin linker into the final deuterated drug standard.

SynthesisPath Start 6-Chloro-1-hexyl-d6 Alcohol (Starting Material) Activation Activation (Finkelstein Rxn) Start->Activation NaI, Acetone Reflux Intermediate 6-Iodo-1-hexyl-d6 Alcohol (Activated Linker) Activation->Intermediate Coupling Coupling (Nucleophilic Substitution) Intermediate->Coupling + Base (K2CO3) FinalIS Final Deuterated IS (Analyte-d6) Coupling->FinalIS 1. Heat 2. Purification DrugCore Drug Pharmacophore (Amine/Phenol) DrugCore->Coupling

Caption: Synthetic route converting 6-chloro-1-hexyl-d6 alcohol into a bioactive internal standard via iodination and alkylation.

Diagram 2: Bioanalytical Workflow

This diagram demonstrates the role of the IS in the LC-MS/MS process.

Bioanalysis Sample Biological Sample (Plasma/Urine) Extract Sample Preparation (PPT / SPE / LLE) Sample->Extract Add Matrix Spike Spike IS (Analyte-d6) Spike->Extract Normalization Start LC LC Separation (Co-elution of Analyte & IS) Extract->LC Clean Extract MS MS/MS Detection (Differentiate by Mass) LC->MS ESI Ionization Data Quantitation (Ratio: Area_Analyte / Area_IS) MS->Data Calc Ratio

Caption: LC-MS/MS workflow showing the integration of the deuterated IS to correct for extraction and ionization variability.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Coupling Chloride is a poor leaving group.Ensure "Phase A" (Iodination) was successful. Use a stronger base (NaH) if the nucleophile is weak.
Signal "Crosstalk" Isotopic impurity in starting material.Use d6-alcohol with >99 atom% D. Ensure the mass resolution of the MS is sufficient (Unit resolution or better).
Retention Time Shift Deuterium isotope effect.This is normal (IS often elutes slightly earlier). Ensure the shift is <0.1 min to ensure both experience the same matrix effect.
H/D Exchange Label instability.If deuterium is on the carbon chain (C-D), this is rare. Avoid acidic conditions if the label is adjacent to a carbonyl (enolizable).

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia.

  • BenchChem. (2025).[3][4] Foundational research on deuterated internal standards.[3] BenchChem Application Guides.

  • National Institute of Standards and Technology (NIST). (2025). 6-Chloro-1-hexanol Compound Summary. NIST Chemistry WebBook.[5]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

Method

Application Note: Synthesis of Deuterated Lisofylline from 6-Chloro-1-hexyl-d6 Alcohol

This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of Deuterated Lisofylline (Lisofylline-d6) . The protocol addresses the specific challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of Deuterated Lisofylline (Lisofylline-d6) .

The protocol addresses the specific challenge of utilizing the commercially available linear precursor, 6-chloro-1-hexyl-d6 alcohol , to generate the branched secondary alcohol structure of Lisofylline. This transformation requires a "Linear-to-Branched" functional group strategy involving alkylation, elimination, oxidative functionalization (Wacker), and stereoselective reduction.

Executive Summary

Lisofylline (LSF) is the active metabolite of Pentoxifylline, characterized by a secondary alcohol at the


 position of the hexyl side chain. While standard synthesis utilizes pre-functionalized precursors (e.g., 1-chloro-5-hexanone), the availability of deuterated starting materials is often limited to linear primary alcohols like 6-chloro-1-hexyl-d6 alcohol .

This protocol details a 4-step chemo-enzymatic or chemical route to convert the linear primary alcohol into the target secondary alcohol. The strategy hinges on constructing the xanthine skeleton first, followed by a "dehydration-oxidation" sequence to install the oxygen functionality at the correct position (C5) with high isotopic retention.

Key Chemical Transformations[2]
  • N-Alkylation: Coupling the deuterated linker to the Theobromine core.

  • Elimination: Converting the terminal alcohol to a terminal alkene.

  • Wacker Oxidation: Regioselective oxidation of the alkene to the methyl ketone (Pentoxifylline-d6).

  • Reduction: Stereoselective reduction to Lisofylline-d6.

Reagents & Materials

ComponentSpecificationRole
Precursor 6-Chloro-1-hexyl-d6 alcohol (>98 atom% D)Deuterated Linker
Core Scaffold Theobromine (3,7-dimethylxanthine)Xanthine Core
Base Sodium Hydride (60% dispersion)N-Alkylation Promoter
Elimination Reagents Methanesulfonyl Chloride (MsCl), DBUAlcohol Dehydration
Oxidation Catalyst PdCl₂, CuCl, O₂ (balloon)Wacker Oxidation
Reducing Agent NaBH₄ (or NaBD₄ for full deuteration)Ketone Reduction
Solvents DMSO (Anhydrous), DMF, THFReaction Media

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from the linear chlorinated alcohol to the branched Lisofylline structure.

LisofyllineSynthesis Start 6-Chloro-1-hexyl-d6 Alcohol Inter1 Intermediate 1: 1-(6-Hydroxyhexyl-d6) -3,7-dimethylxanthine Start->Inter1 Step 1: N-Alkylation (NaH, DMSO, 80°C) Theobromine Theobromine (3,7-Dimethylxanthine) Theobromine->Inter1 Inter2 Intermediate 2: 1-(5-Hexenyl-d6) -3,7-dimethylxanthine Inter1->Inter2 Step 2: Elimination (1. MsCl, 2. DBU) Pentox Pentoxifylline-d6 (Ketone) Inter2->Pentox Step 3: Wacker Oxidation (PdCl2, CuCl, O2) Target Lisofylline-d6 (Secondary Alcohol) Pentox->Target Step 4: Reduction (NaBH4 or CBS Catalyst)

Caption: Synthetic pathway converting linear 6-chloro-1-hexyl-d6 alcohol to Lisofylline-d6 via an alkene intermediate.

Detailed Experimental Protocol

Step 1: N-Alkylation of Theobromine

This step attaches the deuterated hexyl chain to the N1 position of the xanthine ring.

  • Rationale: Theobromine is selectively alkylated at N1 due to the steric hindrance and electronic properties of N3/N7 (which are methylated).

  • Procedure:

    • Suspend Theobromine (10 mmol, 1.80 g) in anhydrous DMSO (20 mL) under nitrogen.

    • Add Sodium Hydride (11 mmol, 0.44 g, 60% disp.) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases (formation of sodium salt).

    • Add 6-Chloro-1-hexyl-d6 alcohol (10.5 mmol) dropwise.

    • Heat the mixture to 80°C for 18 hours.

    • Work-up: Pour into ice-water (100 mL). Extract with chloroform (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol or purify via silica flash chromatography (5% MeOH in DCM).

    • Product: 1-(6-hydroxyhexyl-d6)-3,7-dimethylxanthine.

Step 2: Elimination (Dehydration)

We must convert the terminal primary alcohol into a terminal alkene to set up the Wacker oxidation.

  • Rationale: Direct elimination is difficult. Conversion to a Mesylate (OMs) followed by base-mediated elimination is preferred to prevent skeletal rearrangement.

  • Procedure:

    • Dissolve the product from Step 1 (5 mmol) in anhydrous DCM (25 mL) and cool to 0°C.

    • Add Triethylamine (10 mmol) and Methanesulfonyl Chloride (6 mmol). Stir for 2 hours (formation of Mesylate).

    • Solvent Swap: Evaporate DCM, redissolve residue in THF or Toluene .

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mmol) and reflux for 6–12 hours.

    • Work-up: Wash with dilute HCl (to remove DBU), then brine. Dry and concentrate.

    • Product: 1-(5-hexenyl-d6)-3,7-dimethylxanthine (Terminal alkene).

Step 3: Wacker Oxidation (Regioselective Ketone Synthesis)

This is the critical "functionalization" step. The Wacker process oxidizes the terminal alkene to a methyl ketone (Markovnikov selectivity).

  • Critical Isotope Note: Standard Wacker oxidation uses H₂O. To maximize deuterium retention and prevent H/D scrambling at the

    
    -position, use D₂O  if the d6-label includes the positions adjacent to the functional group. However, if the "d6" refers only to the carbon backbone, H₂O is acceptable but may introduce protium at the methyl group. Recommendation:  Use D₂O to ensure isotopic integrity.
    
  • Procedure:

    • Prepare a mixture of PdCl₂ (0.1 eq) and CuCl (1.0 eq) in DMF/D₂O (7:1 ratio).

    • Oxygenate the solution by bubbling O₂ through it for 15 minutes.

    • Add the alkene from Step 2 (4 mmol).

    • Stir vigorously under an O₂ balloon at room temperature (or 50°C if sluggish) for 24 hours.

    • Work-up: Dilute with ether, wash with water (to remove DMF/catalysts).

    • Product: Pentoxifylline-d6 (1-(5-oxohexyl-d6)-3,7-dimethylxanthine).

Step 4: Stereoselective Reduction to Lisofylline-d6

Lisofylline is the alcohol form. The reduction of the ketone must be controlled.

  • Option A (Racemic): Use NaBH₄ in Ethanol. This yields (±)-Lisofylline-d6.

  • Option B (Enantioselective): Use (R)-CBS Catalyst with Borane-THF to yield (R)-Lisofylline (the active isomer).

  • Protocol (Standard NaBH₄):

    • Dissolve Pentoxifylline-d6 (2 mmol) in Ethanol (10 mL) at 0°C.

    • Add NaBH₄ (1.0 mmol). (Note: Use NaBD₄ if the hydrogen at the chiral center must be deuterium).

    • Stir for 30 minutes.

    • Quench with few drops of acetic acid or NH₄Cl.

    • Concentrate and extract with DCM.

    • Final Purification: Silica gel chromatography (DCM:MeOH 95:5).

Quality Control & Validation

TestMethodExpected Result (Lisofylline-d6)
Identity 1H-NMR (DMSO-d6)Absence of hexyl protons (silent aliphatic region if fully deuterated). Presence of Xanthine singlets (3.99, 3.45 ppm).
Isotopic Purity HR-MS (ESI+)Mass shift of +6 Da (or +7 Da if NaBD4 used) relative to native Lisofylline (M+H ≈ 307.3).
Purity HPLC-UV (274 nm)>98% area purity. Single peak.
Chirality Chiral HPLCEnantiomeric excess (ee) >95% (if asymmetric reduction used).

References

  • Synthesis of Xanthine Derivatives: Mohler, W., & Söder, A. (1971).[1] Chemistry and synthesis of 3,7-dimethyl-1-(5-oxo-hexyl)-xanthine. Arzneimittelforschung, 21(8), 1159-1160.[1]

  • Wacker Oxidation Protocol: Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

  • Deuterium Labeling Strategies: Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765.

  • Lisofylline Structure & Properties: PubChem. (n.d.). 1-(5-hydroxyhexyl)-3,7-dimethylxanthine.[2] National Library of Medicine.

  • Preparation of Deuterated Compounds: Kurita, T., et al. (2021). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups. ResearchGate.

Sources

Application

Application Note: Optimizing Nucleophilic Substitution Reactions of 6-Chloro-1-hexanol-d6

Introduction & Strategic Overview 6-Chloro-1-hexanol-d6 is a highly valuable, isotopically labeled bifunctional building block widely utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

6-Chloro-1-hexanol-d6 is a highly valuable, isotopically labeled bifunctional building block widely utilized in the synthesis of deuterated active pharmaceutical ingredients (APIs), metabolic tracers, and mechanistic probes. The presence of the deuterium label (typically on the alkyl backbone) enhances metabolic stability via the kinetic isotope effect, making it a critical intermediate in modern drug development.

However, manipulating this molecule presents a classic synthetic challenge: dichotomous reactivity [1]. The molecule contains both a nucleophilic primary alcohol and an electrophilic primary alkyl chloride. When subjected to nucleophilic substitution (SN2) conditions, researchers frequently encounter competing side reactions, including E2 elimination and intramolecular cyclization. This application note provides a comprehensive, self-validating framework for executing high-yield SN2 reactions on 6-chloro-1-hexanol-d6 while preserving isotopic integrity.

Mechanistic Causality & Reaction Dynamics

To successfully functionalize the C6 position, one must understand the causality behind the competing pathways.

  • Intramolecular Cyclization (Oxepane-d6 Formation): If a strong base is introduced, the hydroxyl group is deprotonated to form an alkoxide. Due to the favorable entropy of 7-membered ring formation, this alkoxide rapidly attacks the C6 carbon, ejecting the chloride to form oxepane-d6 via an intramolecular Williamson ether synthesis[2].

  • E2 Elimination: The use of sterically hindered strong bases (e.g., KOtBu) will abstract a beta-proton (or deuteron, depending on the labeling pattern), resulting in 6-chloro-1-hexene-d6 or hex-5-en-1-ol-d6[2].

  • Target SN2 Substitution: To favor intermolecular substitution, one must use non-basic or weakly basic nucleophiles, or chemically mask the hydroxyl group prior to the reaction.

Reactivity Substrate 6-Chloro-1-hexanol-d6 (Bifunctional) SN2 Intermolecular SN2 (Target Substitution) Substrate->SN2 Weak Base / Good Nucleophile Cyclization Intramolecular Cyclization (Oxepane-d6) Substrate->Cyclization Strong Base (Alkoxide) Elimination E2 Elimination (Alkene-d6) Substrate->Elimination Sterically Hindered Base

Competing reaction pathways for 6-chloro-1-hexanol-d6 under basic conditions.

The Halide Exchange Strategy (Finkelstein Reaction)

Chloride is a relatively poor leaving group. To accelerate the SN2 reaction and allow for milder conditions—thereby protecting the isotopic label from extreme thermal degradation—it is highly recommended to first convert the chloride to an iodide or bromide[3]. The Finkelstein reaction utilizes sodium iodide in acetone to achieve this, driving the reaction forward via the precipitation of insoluble sodium chloride[2].

Quantitative Reaction Profiling

The table below summarizes the expected outcomes when 6-chloro-1-hexanol-d6 is subjected to various nucleophilic conditions without prior hydroxyl protection.

Nucleophile / ReagentBase & Solvent ConditionsPrimary PathwayMajor Byproducts / Side Reactions
Sodium Azide (NaN₃) DMF, 60°C, No BaseSN2 (6-Azido-1-hexanol-d6)Trace elimination (High yield SN2)
Sodium Methoxide MeOH, RefluxCyclization Oxepane-d6 (Intramolecular ether)
Potassium t-Butoxide THF, 0°C to RTE2 Elimination 6-chloro-1-hexene-d6
Primary Amine (R-NH₂) K₂CO₃, MeCN, 80°CSN2 (Secondary Amine)Dialkylation (Dimerization)
Sodium Iodide (NaI) Acetone, RefluxHalide Exchange None (Quantitative conversion)

Optimized Experimental Workflows

To guarantee absolute regiocontrol and maximize yields, the following 3-step workflow is the industry standard for substituting the C6 position of 6-chloro-1-hexanol-d6.

Workflow Step1 1. Halide Exchange (NaI, Acetone) Step2 2. O-Protection (TBDMS-Cl) Step1->Step2 Step3 3. SN2 Reaction (Nucleophile) Step2->Step3 Step4 4. Deprotection (TBAF, THF) Step3->Step4

Optimized step-by-step workflow for the nucleophilic substitution of 6-chloro-1-hexanol-d6.

Protocol A: Halide Activation via Finkelstein Reaction

Causality: Enhancing the electrophilicity of C6 prevents the need for harsh heating during the subsequent SN2 step, preserving the integrity of the d6-aliphatic chain.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloro-1-hexanol-d6 (1.0 equiv, 10 mmol) in anhydrous acetone (50 mL).

  • Reagent Addition: Add anhydrous Sodium Iodide (NaI, 5.0 equiv, 50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) under a nitrogen atmosphere.

  • Self-Validation Check: Within 30 minutes, a fine white precipitate (NaCl) will form. The insolubility of NaCl in acetone is the thermodynamic driver of this reaction[2].

  • Workup: After 12-24 hours (monitor by GC-MS), cool to room temperature. Filter the suspension through a Celite pad to remove NaCl. Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water, wash the organic layer with 10% sodium thiosulfate (to remove trace I₂), dry over MgSO₄, and concentrate to yield 6-iodo-1-hexanol-d6.

Protocol B: Hydroxyl Protection (TBDMS Ether Formation)

Causality: Masking the primary alcohol with a bulky tert-butyldimethylsilyl (TBDMS) group completely neutralizes its nucleophilicity, eliminating the risk of oxepane-d6 formation during basic SN2 substitutions.

  • Setup: Dissolve 6-iodo-1-hexanol-d6 (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add Imidazole (2.5 equiv, 25 mmol) followed by portion-wise addition of TBDMS-Cl (1.2 equiv, 12 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The product will spot significantly higher (less polar) than the starting alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: SN2 Substitution (Example: Azidation)

Causality: Using a polar aprotic solvent (DMF) leaves the azide anion unsolvated and highly reactive, ensuring rapid substitution at the activated C6-iodide position.

  • Setup: Dissolve the protected intermediate, (6-iodohexyloxy-d6)(tert-butyl)dimethylsilane (1.0 equiv, 10 mmol), in anhydrous DMF (30 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 2.0 equiv, 20 mmol). Safety Note: NaN₃ is highly toxic; handle in a fume hood and avoid acidic conditions to prevent hydrazoic acid formation.

  • Reaction: Stir at 60°C for 4-6 hours.

  • Self-Validation Check: Take an aliquot, perform a mini-workup, and analyze via FTIR. The appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

  • Workup: Cool the mixture and dilute with diethyl ether (100 mL). Wash extensively with water (5 x 30 mL) to remove DMF and excess NaN₃. Dry the organic layer over MgSO₄ and concentrate to yield the protected SN2 product, ready for subsequent deprotection (e.g., using TBAF in THF) or click-chemistry applications.

References

  • LookChem Database. "Cas 2009-83-8, 6-Chlorohexanol Uses and Applications." LookChem. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6

Abstract & Scope This application note details the protocol for the total synthesis of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6 (also known as Metabolite I-d6 or Lisofylline-d6 racemate).[1] This molecule serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the total synthesis of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6 (also known as Metabolite I-d6 or Lisofylline-d6 racemate).[1] This molecule serves as a critical stable isotope-labeled internal standard (SIL-IS) for the pharmacokinetic quantification of Pentoxifylline and its active metabolites in biological matrices.[1]

Unlike standard syntheses that rely on non-specific methylation, this protocol utilizes a modular convergent strategy . We prioritize the retention of isotopic purity (>99 atom% D) by installing the deuterated core prior to side-chain modification, followed by a chemoselective reduction of the ketone functionality.

Strategic Retrosynthesis

To ensure high yield and isotopic integrity, we deconstruct the target molecule into two stable precursors: the deuterated xanthine core and the hexyl side chain.

Structural Logic

The target molecule differs from the parent drug (Pentoxifylline) by the reduction of the C5'-ketone to a secondary alcohol.[1] The deuterium labels are located on the N3 and N7 methyl groups, providing a mass shift of +6 Da, which is optimal for avoiding cross-talk in LC-MS/MS bioanalysis.

Retrosynthetic Pathway (Visualization)

Retrosynthesis Target TARGET: 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6 (Alcohol Metabolite) Inter INTERMEDIATE: Pentoxifylline-d6 (Ketone Precursor) Inter->Target Functional Group Transformation (Chemoselective Reduction) SM1 STARTING MATERIAL 1: Theobromine-d6 (3,7-dimethyl-d6-xanthine) SM1->Inter N1-Alkylation (SN2 Substitution) SM2 STARTING MATERIAL 2: 1-Bromo-5-hexanone (Side Chain) SM2->Inter Electrophile

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the deuterated core and the side chain, followed by functional group modification.[1]

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Theobromine-d6 >98% (99 atom% D)Core Scaffold
1-Bromo-5-hexanone >95%Side-chain Electrophile
Sodium Borohydride (NaBH₄) >98%Reducing Agent
Potassium Carbonate (K₂CO₃) Anhydrous, GranularBase
Acetone HPLC Grade, DrySolvent (Step 1)
Methanol (MeOH) HPLC GradeSolvent (Step 2)
Critical Equipment
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis detector (274 nm).[1]

  • LC-MS/MS (Triple Quadrupole) for isotopic enrichment verification.[1]

  • Rotary Evaporator with vacuum control (< 10 mbar).[1]

  • Inert Gas Manifold (Nitrogen/Argon).[1]

Experimental Protocols

Phase 1: Synthesis of Pentoxifylline-d6 (Intermediate)

Objective: N1-alkylation of the xanthine core without compromising the N3/N7 deuterium labels.[1]

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Theobromine-d6 (1.0 eq, 10 mmol) in anhydrous acetone (50 mL).

  • Activation: Add Potassium Carbonate (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation at the N1 position.[1]

    • Expert Insight: Although Theobromine is poorly soluble in acetone, the potassium salt formed in situ reacts efficiently. Avoid DMF if possible to simplify workup, but use DMF (dimethylformamide) if solubility is critically low.

  • Alkylation: Dropwise add 1-bromo-5-hexanone (1.2 eq, 12 mmol) dissolved in 10 mL acetone over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (56°C) for 12–18 hours. Monitor reaction progress via TLC (CHCl₃:MeOH 9:1) or HPLC.[1][2]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to yield a crude oil/solid.[1]

  • Purification: Recrystallize from hot isopropanol or perform flash column chromatography (SiO₂, DCM -> 5% MeOH/DCM) to yield Pentoxifylline-d6 .

    • Target Yield: 70–85%.[1]

    • Checkpoint: Verify M+6 mass (approx.[1] MW 284.[1][3]34) via MS.[1][4]

Phase 2: Reduction to 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6

Objective: Chemoselective reduction of the side-chain ketone to a secondary alcohol.[1]

  • Dissolution: Dissolve Pentoxifylline-d6 (1.0 eq, 5 mmol) in Methanol (25 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.5–0.7 eq, 3.5 mmol) portion-wise over 5 minutes.

    • Mechanistic Note: 0.25 eq of NaBH₄ can theoretically reduce 1 eq of ketone, but a slight excess ensures completion. Avoid large excess to prevent potential ring opening (though xanthines are generally stable).[1]

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Monitoring: The disappearance of the ketone carbonyl peak can be tracked by IR (loss of ~1715 cm⁻¹) or TLC.

  • Quenching: Quench the reaction by adding Water (10 mL) followed by careful neutralization with 1N HCl to pH ~7.

  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: The product is often pure enough for use.[1] If necessary, recrystallize from Ethyl Acetate/Hexane.

Workflow Diagram

Workflow Step1 Step 1: Alkylation Theobromine-d6 + Bromohexanone (Reflux, 18h) Filter Filtration & Evaporation Step1->Filter Inter Intermediate: Pentoxifylline-d6 Filter->Inter Step2 Step 2: Reduction NaBH4 / MeOH (0°C -> RT, 2h) Inter->Step2 Quench Quench & Extraction (DCM/Water) Step2->Quench Final Final Product: Metabolite I-d6 Quench->Final

Figure 2: Operational workflow for the two-step synthesis.

Analytical Validation (QC)

Trustworthiness in synthesis relies on rigorous characterization.[1] The following data confirms the identity and isotopic incorporation of the product.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d6.[1]

PositionShift (ppm)MultiplicityIntegrationInterpretation
N3-CH₃ --Silent0HConfirms d3-labeling (Signal at ~4.0 ppm absent)
N7-CH₃ --Silent0HConfirms d3-labeling (Signal at ~3.5 ppm absent)
H-8 7.50Singlet1HXanthine core proton
N1-CH₂ 4.02Triplet2HLinker to side chain
C5'-H 3.78Multiplet1HDiagnostic: CH-OH (Shifted from ketone)
Side Chain 1.2 - 1.7Multiplets6HInternal methylene protons
C6'-CH₃ 1.18Doublet3HTerminal methyl (coupled to C5'-H)
Mass Spectrometry (ESI+)
  • Parent (Pentoxifylline-d0): [M+H]⁺ = 279.3[1]

  • Target (Product-d6): [M+H]⁺ = 287.3 (Calculated MW ~286.3 + 1)[1]

  • Isotopic Purity Calculation: Compare intensity of m/z 287 vs 281 (d0). Acceptance criteria: d0 < 0.5%.

Safety & Handling

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with water or acid.[1] Perform quenching in a fume hood.

  • Alkyl Halides: 1-Bromo-5-hexanone is a potential lachrymator and irritant.[1] Wear nitrile gloves and safety goggles.[1]

  • Deuterated Compounds: Hygroscopic.[1] Store Theobromine-d6 in a desiccator to prevent H/D exchange at acidic positions (though methyls are stable, N1-H is exchangeable before alkylation).[1]

References

  • Core Chemistry: Mohler, W., & Söder, A. (1971).[5] Chemistry and synthesis of 3,7-dimethyl-1-(5-oxo-hexyl)-xanthine. Arzneimittelforschung, 21(8), 1159-1160.

  • Metabolite Structure: FDA Clinical Pharmacology Review. (1997).[1][6] Pentoxifylline Extended Release Tablets. Center for Drug Evaluation and Research.[1]

  • Isotopic Standards: Pharmaffiliates. Pentoxifylline-d6 Certificate of Analysis & Structure.

  • Reduction Protocol: Davis, P. J., et al. (1984). Microbial transformations of pentoxifylline. Applied and Environmental Microbiology, 48(2), 327–331. (Validates ketone-to-alcohol reduction pathway).

  • General Xanthine Synthesis: PubChem Compound Summary for CID 46782702 (Pentoxifylline-d6).[1]

Sources

Application

Deuterium labeling strategies for hexyl-substituted drugs

Application Note: Precision Deuteration Strategies for Hexyl-Substituted Therapeutics Executive Summary The hexyl side chain ( ) is a common pharmacophore used to modulate lipophilicity ( ) and receptor binding affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Deuteration Strategies for Hexyl-Substituted Therapeutics

Executive Summary

The hexyl side chain (


) is a common pharmacophore used to modulate lipophilicity (

) and receptor binding affinity in drug candidates (e.g., cannabinoids, resorcinols, xanthine derivatives). However, this moiety represents a significant metabolic liability. The flexibility and lipophilicity of the hexyl chain make it a prime target for Cytochrome P450 (CYP450) enzymes, specifically the CYP4F and CYP4A subfamilies (fatty acid

-hydroxylases) and the promiscuous CYP3A4.

Metabolic attack typically occurs at the terminal (


, C6) or penultimate (

, C5) positions, leading to rapid hydroxylation, subsequent oxidation to carboxylic acids, and clearance. This Application Note details strategic deuterium labeling protocols to shunt this metabolism via the Deuterium Kinetic Isotope Effect (DKIE) . We present two distinct synthetic workflows: Total Chain Perdeuteration (

)
for maximum metabolic blockage, and Site-Specific Terminal Deuteration (

)
for probing precise regioselectivity while minimizing molecular weight changes.

Scientific Rationale: The Metabolic Shunt

The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point vibrational energy of the heavier isotope.[1] The bond dissociation energy (BDE) of

is approximately 1.2–1.5 kcal/mol higher than

.

In oxidative metabolism, the rate-determining step (RDS) is often the abstraction of a hydrogen atom by the high-valent Iron-Oxo species (


) of the CYP450 heme center. Replacing H with D at the site of metabolism increases the activation energy (

), significantly reducing the reaction rate (

).

Targeted Pathway: For a hexyl chain, the primary metabolic soft spot is the terminal methyl group.



By deuterating the terminal position, we force the enzyme to either:

  • Overcome the high energetic barrier (slowing clearance).

  • Shift metabolism to a less favorable site (Metabolic Switching), potentially prolonging half-life (

    
    ) and increasing Area Under the Curve (AUC).
    
Visualization: The Metabolic Decision Tree

MetabolicPathway cluster_legend Mechanism of Action Drug Hexyl-Drug (Substrate) CYP CYP450 Attack Drug->CYP Omega_OH ω-Hydroxylation (Fast) CYP->Omega_OH k_H (Fast) Blocked C-D Bond Resistance (High Barrier) CYP->Blocked k_D (Slow) H_Path Protium (H) Pathway Acid Carboxylic Acid (Rapid Excretion) Omega_OH->Acid D_Path Deuterium (D) Pathway Stable Intact Drug (Increased t1/2) Blocked->Stable

Figure 1: Mechanistic divergence of hexyl-chain metabolism upon deuteration. The C-D bond creates an energetic barrier that shunts the drug away from rapid


-oxidation.

Strategic Protocols

Protocol A: The "Sledgehammer" – Perdeuteration ( )

Objective: Complete saturation of the hexyl chain with deuterium. Application: Used when the metabolic profile is unknown or when multiple sites on the chain (e.g.,


, 

,

) are liable to oxidation. Reagent:

(Synthesis described below).

Step-by-Step Synthesis of


: 
  • Reduction of Perdeuterated Precursor:

    • Reagents: Hexanoic acid-

      
       (CAS: 95348-44-0), Lithium Aluminum Deuteride (
      
      
      
      ), Anhydrous THF.
    • Procedure:

      • Suspend

        
         (1.5 equiv) in anhydrous THF at 0°C under Argon.
        
      • Add Hexanoic acid-

        
         dropwise.
        
      • Reflux for 4 hours.

      • Critical Quench: Carefully add

        
         followed by 15% NaOD solution (to maintain isotopic purity and avoid H-back exchange at labile sites, though aliphatic C-D is stable).
        
      • Filter aluminum salts and concentrate.

    • Result:

      
      .
      
  • Bromination (Appel Reaction):

    • Reagents:

      
      , Carbon Tetrabromide (
      
      
      
      ), Triphenylphosphine (
      
      
      ), DCM.
    • Procedure:

      • Dissolve alcohol in DCM at 0°C.

      • Add

        
         (1.1 equiv).
        
      • Add

        
         (1.1 equiv) portion-wise.
        
      • Stir at RT for 2 hours.

      • Precipitate

        
         with hexane, filter, and concentrate.
        
    • Result:

      
      .
      
  • Drug Coupling (General Alkylation):

    • Substrate: Drug scaffold with nucleophilic handle (e.g., Phenol, Amine, Indole).

    • Conditions:

      
       or 
      
      
      
      , DMF, 60°C.
    • Yield: Typically >85%.

Protocol B: The "Scalpel" – Site-Specific Terminal Deuteration ( )

Objective: Selective labeling of only the


-methyl tip.
Application:  To specifically block 

-oxidation while minimizing the "mass defect" change and conserving expensive deuterated reagents. Reagent:

.

Step-by-Step Synthesis of the Building Block:

  • Grignard Formation:

    • Reagents: 1,5-Dibromopentane, Magnesium turnings, THF.

    • Procedure: Generate the mono-Grignard reagent

      
       by slow addition of dibromide to Mg in highly diluted conditions (to prevent polymerization).
      
  • Deuteromethylation (Copper Catalysis):

    • Reagents: Iodomethane-

      
       (
      
      
      
      ),
      
      
      (Kochi catalyst).
    • Procedure:

      • Cool the Grignard solution to -78°C.

      • Add catalytic

        
         (0.1 M in THF).
        
      • Add

        
         (1.1 equiv).
        
      • Allow to warm to RT overnight.

    • Mechanism: Copper-catalyzed cross-coupling selectively alkylates the Grignard.

    • Result:

      
      .
      
  • Drug Coupling:

    • Identical to Protocol A.

Comparative Data Analysis

The following table summarizes the expected physicochemical and biological shifts between the Protium (


), Terminal Deuterium (

), and Perdeuterated (

) analogs.
ParameterProtium (

)
Terminal

(Protocol B)
Perdeuterated

(Protocol A)
Impact
Molecular Weight Base+3.019 Da+13.082 DaMass Spec shift
LogP (Lipophilicity) Base


Negligible C-D lipophilicity drop
C-H/C-D Bond Energy ~98 kcal/mol~100 kcal/mol (at tip)~100 kcal/mol (all sites)Metabolic Stability
Metabolic Route

-Oxidation (Major)

-Oxidation (Blocked)
All chain oxidation blocked

forces

attack;

forces scaffold attack
Predicted

HighMedium/LowLowImproved Half-life

Experimental Validation Workflow

To validate the efficacy of the deuteration strategy, a standard microsomal stability assay is required.

Workflow Logic (DOT Diagram)

ValidationWorkflow Start Synthesized Analog (d0, d3, d13) Incubation Incubation Human Liver Microsomes (HLM) + NADPH, 37°C Start->Incubation Sampling Time Course Sampling (0, 15, 30, 60 min) Incubation->Sampling Quench Quench (Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Calc Calculate Intrinsic Clearance (CL_int) & t1/2 Analysis->Calc

Figure 2: Standardized In Vitro Validation Workflow for Deuterated Analogs.

Detailed Protocol: Microsomal Stability Assay
  • Preparation:

    • Prepare 10 mM stock solutions of

      
      , 
      
      
      
      , and
      
      
      analogs in DMSO.
    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compounds to final concentration of 1

      
       (0.1% DMSO).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      aliquots.
    • Immediately dispense into 150

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Inject supernatant onto LC-MS/MS (C18 Column).

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges.[2] Nature Reviews Drug Discovery. [Link]

  • Guengerich, F. P. (2017). Intersecting the Mechanism of Action of Cytochrome P450 Enzymes with the Deuterium Kinetic Isotope Effect. Chemical Research in Toxicology. [Link]

  • Shao, L., et al. (2019). The Deuterium Switch: Deutetrabenazine and Beyond. The AAPS Journal. [Link]

  • Fantegrossi, W. E., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid JWH-019.[3][4] MDPI Catalysts. [Link]

  • Loh, Y. Y., et al. (2018). Selective Hydrogen Isotope Exchange of Alkyl Groups via Iridium Catalysis. Science.[5] [Link]

Sources

Method

Application Note: A Robust Protocol for the Synthesis of 6-Chlorohexanoic Acid-d6 via TEMPO-Catalyzed Oxidation

Abstract The synthesis of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. 6-Chlorohexanoic acid-d6 serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. 6-Chlorohexanoic acid-d6 serves as a critical internal standard or metabolic intermediate tracer. This application note provides a comprehensive, field-tested guide for the efficient oxidation of 6-chloro-1-hexyl-d6 alcohol to its corresponding carboxylic acid. We present a detailed protocol leveraging a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system, which offers high selectivity, mild reaction conditions, and excellent yield, thereby preserving the integrity of both the chloro- and deuterium-labeled functionalities.

Introduction: The Strategic Choice of Oxidation Method

The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis.[1] However, the presence of additional functional groups—in this case, a terminal chloride and deuterium labels—necessitates a carefully selected oxidation strategy. The ideal method must be robust enough to ensure complete conversion while being mild enough to prevent side reactions such as elimination of HCl or degradation of the substrate.

Comparative Analysis of Oxidation Reagents

Several classical and modern methods exist for this transformation:

  • Chromium-Based Reagents (e.g., Jones Oxidation): The Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful oxidant capable of converting primary alcohols directly to carboxylic acids.[2][3][4][5] However, its highly acidic nature and the use of carcinogenic chromium(VI) make it less desirable for complex molecules and in modern, safety-conscious laboratory environments.[2]

  • Permanganate Reagents (e.g., KMnO₄): Potassium permanganate is another strong, inexpensive oxidant.[6][7][8] Its application can be challenging due to issues with over-oxidation and the need for stringent pH control to maintain selectivity.

  • Two-Step Oxidation via an Aldehyde Intermediate: A more controlled approach involves two distinct steps: the oxidation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to the carboxylic acid. The second step is often accomplished using the Pinnick oxidation (sodium chlorite, NaClO₂), which is known for its exceptional functional group tolerance under mild acidic conditions.[9][10][11][12]

  • One-Pot TEMPO-Catalyzed System: This modern approach combines the elegance of catalysis with high efficiency. The TEMPO radical, in conjunction with a co-oxidant, selectively converts the primary alcohol to an aldehyde. In a well-designed one-pot system, this intermediate is immediately oxidized to the carboxylic acid. A particularly effective method, developed by Zhao et al., utilizes catalytic amounts of TEMPO and sodium hypochlorite (NaOCl) with stoichiometric sodium chlorite (NaClO₂) as the terminal oxidant.[13][14] This protocol is renowned for its mild conditions, high yields, and broad substrate scope, making it the ideal choice for the synthesis of 6-chlorohexanoic acid-d6.[13][14]

The Rationale for the Selected TEMPO-Based Protocol

We have selected the Zhao modification of the TEMPO/bleach oxidation for its distinct advantages:

  • Chemoselectivity: The reaction conditions are exceptionally mild, posing no risk to the C-Cl bond.

  • Isotopic Integrity: The mechanism does not involve C-H bond cleavage on the main chain (apart from the carbinol carbon), ensuring the retention of the deuterium labels.

  • Safety and Sustainability: The protocol avoids heavy metals and relies on readily available, less hazardous reagents compared to classical methods.[13]

  • Efficiency: As a one-pot procedure, it streamlines the workflow, reducing handling losses and saving valuable research time.[14]

Reaction Mechanism and Experimental Workflow

The oxidation proceeds through a catalytic cycle where the active oxidant is the N-oxoammonium ion, generated from TEMPO by the co-oxidant (NaOCl). The N-oxoammonium ion oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine form of TEMPO. The aldehyde is then further oxidized to the carboxylic acid by sodium chlorite.

TEMPO Catalytic Cycle cluster_0 Primary Oxidation (Alcohol to Aldehyde) cluster_1 Catalyst Regeneration cluster_2 Secondary Oxidation (Aldehyde to Acid) Alcohol R-CD₂-OH Aldehyde R-CDO Alcohol->Aldehyde Oxidation N-oxoammonium TEMPO⁺=O (N-oxoammonium ion) Carboxylic_Acid R-COOH (6-Chlorohexanoic acid-d6) Aldehyde->Carboxylic_Acid Oxidation NaClO2 NaClO₂ (stoich.) TEMPO-H TEMPO-H (Hydroxylamine) TEMPO-H->N-oxoammonium Re-oxidation TEMPO-H->N-oxoammonium NaOCl NaOCl (cat.) N-oxoammonium->TEMPO-H Reduction NaCl NaCl NaOCl->NaCl ClO2 ClO₂ byproduct NaClO2->ClO2

Diagram 1: Catalytic cycle for the TEMPO-mediated oxidation.

The overall experimental process follows a logical sequence of setup, reaction, workup, and purification, ensuring reproducibility and high purity of the final product.

Diagram 2: Step-by-step experimental workflow.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Moles (mmol)Equivalents
6-chloro-1-hexyl-d6 alcoholC₆H₇D₆ClO143.661.44 g10.01.0
TEMPOC₉H₁₈NO156.2516 mg0.10.01
Sodium Chlorite (80%)NaClO₂90.442.83 g25.02.5
Sodium HypochloriteNaOCl74.44~1.5 mL (5% aq. soln.)~1.00.1
Sodium Phosphate MonobasicNaH₂PO₄119.981.44 g12.01.2
Acetonitrile (MeCN)C₂H₃N41.0550 mL--
Water (deionized)H₂O18.0225 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Sodium Sulfite (Anhydrous)Na₂SO₃126.04~50 mL (1 M aq. soln.)--
Hydrochloric Acid (2 M)HCl36.46As needed--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1-hexyl-d6 alcohol (1.44 g, 10.0 mmol) and TEMPO (16 mg, 0.1 mmol).

    • Dissolve the solids in acetonitrile (50 mL).

    • In a separate beaker, prepare the aqueous buffer by dissolving sodium chlorite (2.83 g of 80% technical grade, 25.0 mmol) and sodium phosphate monobasic (1.44 g, 12.0 mmol) in deionized water (25 mL).

    • Combine the organic solution and the aqueous buffer in the reaction flask. Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Initiation of Oxidation:

    • Slowly add the 5% aqueous sodium hypochlorite solution (~1.5 mL, ~1.0 mmol) dropwise to the reaction mixture over 10-15 minutes. A transient yellow-orange color may be observed.

    • Ensure the internal temperature does not rise above 15 °C during the addition.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system (stain with potassium permanganate). The starting alcohol (Rf ≈ 0.3) should be fully consumed and converted to the more polar carboxylic acid (Rf ≈ 0.1, often streaks from the baseline).

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Quench the reaction by slowly adding a 1 M aqueous solution of sodium sulfite until a starch-iodide paper test indicates the absence of oxidants (the paper remains white).

    • Carefully acidify the mixture to pH 3-4 by adding 2 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanoic acid-d6 as a pale yellow oil or low-melting solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing to 7:3 Hexanes:Ethyl Acetate (+1% acetic acid to prevent tailing) will effectively separate the product from non-polar impurities and baseline material.

    • Combine the product-containing fractions and remove the solvent in vacuo to afford the pure 6-chlorohexanoic acid-d6.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: Colorless to light yellow oil or a white to off-white low-melting solid.[15][16]

  • ¹H NMR: The spectrum should confirm the absence of the aldehyde proton (~9.7 ppm) and the alcohol protons (~3.6 ppm).

  • ¹³C NMR: The spectrum should show the appearance of a carboxylic acid carbon signal (~179 ppm).

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass and isotopic incorporation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient oxidant. 2. TEMPO catalyst deactivation. 3. Insufficient reaction time.1. Add another portion of NaOCl (0.05 eq) and NaClO₂ (0.5 eq). 2. Ensure the pH of the reaction mixture remains slightly acidic to neutral. 3. Allow the reaction to stir for a longer period at room temperature.
Low Yield 1. Product loss during aqueous workup. 2. Inefficient extraction.1. Ensure the aqueous layer is fully saturated with NaCl (brine) before extraction to minimize the solubility of the carboxylic acid. 2. Perform additional extractions (4-5 times) with ethyl acetate.
Formation of Side Products Over-oxidation or side reactions with the chloro- group (unlikely with this method).Ensure the reaction temperature is carefully controlled during NaOCl addition. Use the specified quenching agent promptly upon reaction completion.

Safety and Handling

  • Sodium Hypochlorite (Bleach): Corrosive and an oxidant. Avoid contact with skin and eyes. Do not mix with acid directly, as this will generate toxic chlorine gas.

  • Sodium Chlorite: Strong oxidant. Contact with combustible material may cause fire. Harmful if swallowed.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.

  • General Precautions: Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.

Conclusion

The TEMPO/NaOCl/NaClO₂ system provides a superior method for the oxidation of 6-chloro-1-hexyl-d6 alcohol. This protocol is highly efficient, chemoselective, and proceeds under mild conditions that are fully compatible with the substrate's sensitive functionalities. By following this detailed guide, researchers in drug development and related fields can reliably synthesize high-purity 6-chlorohexanoic acid-d6 for their analytical and metabolic studies.

References

  • Wikipedia. Pinnick oxidation. [Link][9]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link][13]

  • De Armas, P. TEMPO-Mediated Oxidations. Synlett, 2011(1), 135-136. Note: While a direct link to the full text may require a subscription, this reference points to the broader context of TEMPO oxidations.
  • Zeng, X., et al. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 16(1), 582-597 (2011). [Link][14]

  • Hoover, J. M., & Stahl, S. S. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901-16910 (2011). [Link][17]

  • Organic Chemistry Select. Pinnick Oxidation. [Link][10]

  • KPU Pressbooks. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. [Link][6]

  • LibreTexts Chemistry. 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link][18]

  • Scribd. TEMPO: Oxidizing Alcohols Efficiently. [Link][19]

  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link][7]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link][11]

  • El-Shakre, A., et al. Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632 (2020). [Link][12]

  • YouTube. Pinnick Oxidation. [Link][20]

  • Wikipedia. Jones oxidation. [Link][2]

  • Organic Chemistry Portal. Jones Oxidation. [Link][3]

  • Organic Chemistry Tutor. Jones Oxidation. [Link][5]

  • Wikipedia. Alcohol oxidation. [Link][8]

  • Bornschein, C., et al. Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Sustainable Chemistry & Engineering, 9(43), 14311-14326 (2021). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of alkylation with 6-chloro-1-hexyl-d6 alcohol

Technical Support Center: High-Efficiency Alkylation with 6-Chloro-1-hexyl-d6 Alcohol Welcome to the Deuterium Labeling Support Hub. You are likely here because you are synthesizing a stable isotope-labeled internal stan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Efficiency Alkylation with 6-Chloro-1-hexyl-d6 Alcohol

Welcome to the Deuterium Labeling Support Hub. You are likely here because you are synthesizing a stable isotope-labeled internal standard or a metabolic probe. Unlike standard synthesis, where reagents are cheap, 6-chloro-1-hexyl-d6 alcohol is a high-value, limited-resource material. "Trial and error" is not an option.

This guide addresses the specific challenges of using this bifunctional reagent: sluggish reactivity of the chloride , competing cyclization (oxepane formation) , and deuterium conservation strategies .

Part 1: Strategic Decision Matrix

Before starting, you must characterize your nucleophile. The reactivity of the 6-chloro-1-hexanol scaffold depends entirely on whether you mask the alcohol handle.

ReactionStrategy cluster_warn Risk Zone Start START: Define Nucleophile NuType Is your Nucleophile Sensitive to Base? Start->NuType Protect CRITICAL STEP: Protect the Alcohol (-OH) NuType->Protect Yes (e.g., Phenols, Amides) Direct Direct Alkylation (Risk of Side Reactions) NuType->Direct No (Strong Nucleophiles) Finkelstein Finkelstein Activation (In situ NaI) Protect->Finkelstein Cl is the LG Mitsunobu Mitsunobu Coupling (Uses -OH as LG) Protect->Mitsunobu OH is the LG (Rare) Direct->Finkelstein Standard Path

Figure 1: Decision matrix for selecting the optimal alkylation pathway. LG = Leaving Group.

Part 2: Critical Optimization (The "Why" & "How")

The "Finkelstein" Advantage (Overcoming the Chloride Barrier)

The Problem: Primary alkyl chlorides are mediocre electrophiles. They react slowly, requiring higher temperatures that promote elimination (alkene formation) or degradation. The Fix: Convert the chloride to an iodide in situ using Sodium Iodide (NaI).[1][2]

  • Mechanism: Iodide (

    
    ) is a better nucleophile than the substrate and displaces the chloride. The resulting alkyl iodide is a reactive "super-electrophile" that reacts rapidly with your target nucleophile.
    
  • Protocol: Add 0.1–0.5 equivalents of NaI (catalytic) or 1.1 equivalents (stoichiometric) to your reaction.

The "Cesium Effect" (Suppressing Elimination)

The Problem: Strong bases (NaH, KOH) can deprotonate the alcohol on the hexyl chain, causing it to attack the chloride intramolecularly, forming oxepane-d6 (a 7-membered ether ring). This destroys your reagent. The Fix: Use Cesium Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) .[3]
  • Mechanism: The large Cesium cation provides a "naked anion" effect, increasing the nucleophilicity of your target without being basic enough to rapidly deprotonate the aliphatic alcohol of the reagent.

  • Solvent: DMF or Acetonitrile (MeCN) are required for this effect.

Part 3: Troubleshooting & FAQs

Q1: I observe a major impurity with a mass of [M-36]. What is it? Diagnosis: You are seeing Oxepane-d6 (Cyclization). Cause: The alcohol group on your reagent was deprotonated and displaced the chloride.[4] This happens if you use strong bases (NaH) or high heat without protecting the alcohol. Solution:

  • Protect the alcohol: Convert the -OH to a silyl ether (TBS) or acetate before the alkylation step.

  • Switch Base: If protection is impossible, switch to

    
     or 
    
    
    
    in Acetone/DMF and keep the temperature below 60°C.

Q2: The reaction stalls at 50% conversion. Should I add more d6-reagent? Diagnosis: Do NOT add more d6-reagent. It is the limiting resource. Cause: Chloride leaving groups are sluggish. The reaction has likely reached a kinetic plateau or the catalyst is dead. Solution:

  • Add NaI: Add 10 mol% Sodium Iodide to catalyze the reaction (Finkelstein conditions).

  • Stoichiometry Flip: In standard chemistry, you use excess alkylating agent. With expensive d6-reagents, use excess Nucleophile (1.5 – 2.0 equiv) to force the consumption of the valuable d6-chloride.

Q3: Can I use the Alcohol (-OH) as the leaving group instead of the Chloride? Answer: Yes, but be careful. You can use Mitsunobu conditions (PPh3 / DIAD) to couple the alcohol end to a phenol or imide.

  • Risk:[5] The free chloride might react with the PPh3, but usually, the Mitsunobu reaction is faster.

  • Benefit: This leaves the chloride available for a second functionalization step later (orthogonal reactivity).

Part 4: The "Gold Standard" Protocol

Objective: Alkylation of a secondary amine or phenol with 6-chloro-1-hexyl-d6 alcohol.

Reagents:

  • Target Nucleophile (1.5 equiv)

  • 6-chloro-1-hexyl-d6 alcohol (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Sodium Iodide (NaI) (0.2 equiv - Catalytic)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
     concentration)
    

Step-by-Step:

  • Activation (The Finkelstein Shift):

    • Dissolve the 6-chloro-1-hexyl-d6 alcohol and NaI in the solvent. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow; this is normal.

  • Addition:

    • Add the Target Nucleophile followed by the Cesium Carbonate .

  • Reaction:

    • Heat to 50–60°C . Do not exceed 80°C to prevent elimination.

    • Monitor by LC-MS. Look for the disappearance of the alkyl chloride peak.

  • Workup (Crucial for Recovery):

    • If the reaction is incomplete, do not discard the aqueous layer immediately. Unreacted d6-alcohol can often be extracted with Ethyl Acetate.

    • Wash the organic layer with saturated

      
       (Sodium Thiosulfate) to remove any iodine discoloration.
      

Part 5: Comparative Data

Table 1: Impact of Base and Catalyst on Yield Substrate: 6-chloro-1-hexanol reacting with Phenol (Model System)

BaseCatalystSolventTempYield (%)Major Side Product
NaHNoneTHF0°C -> RT35%Oxepane (Cyclization)
K2CO3NoneAcetoneReflux55%Unreacted Chloride
K2CO3NaI (0.1 eq) AcetoneReflux82%None
Cs2CO3 NaI (0.1 eq) DMF 60°C 94% None

References

  • Finkelstein Reaction Mechanism & Utility

    • Finkelstein Reaction - Organic Chemistry Portal.
    • [Link]

  • The "Cesium Effect" in Alkylation

    • Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations.[3]

    • [Link]

  • Cyclization Risks (Oxepane Formation)

    • Oxetanes: formation, reactivity and total syntheses of natural products (Discusses intramolecular etherific
    • [Link]

  • Properties of 6-Chloro-1-hexanol

    • PubChem Compound Summary for CID 74828, 6-Chloro-1-hexanol.[6][7]

    • [Link]

Sources

Optimization

Minimizing deuterium exchange during 6-chloro-1-hexyl-d6 synthesis

The following Technical Support Guide addresses the synthesis of 6-chloro-1-hexyl-d6 derivatives (specifically the conversion of deuterated hexyl alcohols to chlorides). This guide prioritizes isotopic fidelity , ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the synthesis of 6-chloro-1-hexyl-d6 derivatives (specifically the conversion of deuterated hexyl alcohols to chlorides). This guide prioritizes isotopic fidelity , ensuring that the deuterium label (


) remains positionally fixed and is not lost to solvent exchange or internal scrambling.

Executive Summary

Synthesizing deuterated alkyl chlorides (e.g., 1-chlorohexane-d13 or 6-chloro-1-hexanol-d6 derivatives) presents a unique challenge: Hydride/Deuteride Shifting . Unlike standard synthesis where isomer rearrangement might be a minor impurity, in isotope chemistry, a 1,2-deuteride shift results in "isotopic scrambling." This dilutes the isotopic purity (atom % D) and creates a mixture of isotopologues (M, M-1, M-2) that complicates mass spectrometry and metabolic studies.

This guide provides protocols to suppress carbocation formation—the primary driver of scrambling—and recommends specific reagents to maintain isotopic integrity.

Module 1: Critical Mechanisms of Deuterium Loss

Q: Why am I seeing "M-1" peaks or scrambled deuterium positions in my NMR?

A: You are likely generating a carbocation intermediate.[1][2] In standard organic chemistry, primary alcohols (like 1-hexanol) are assumed to react via


. However, under acidic conditions or high heat, they can exhibit partial 

character.
  • The Mechanism of Failure: If a carbocation forms at

    
     (the carbon bearing the hydroxyl), a neighboring deuterium atom at 
    
    
    
    can shift (1,2-deuteride shift) to stabilize the positive charge. This moves the label and "scrambles" the position.
  • The Acid Risk: Strong acids (HCl, HBr) generated in situ can protonate the alcohol, leading to water loss and transient carbocation formation.

  • Elimination-Addition: Acidic conditions can cause E2 elimination to form an alkene. If HCl/DCl re-adds to this alkene, the stereochemistry and regiochemistry of the deuterium are lost.

Visualization: The Scrambling Pathway

The following diagram illustrates how standard acidic chlorination leads to isotopic scrambling, compared to the protected pathway.

DeuteriumScrambling Start Deuterated Alcohol (R-CD2-OH) Acid Acidic Reagent (SOCl2 / HCl) Start->Acid Protonation Neutral Neutral Reagent (Appel: PPh3/CCl4) Start->Neutral Activation Carbo Carbocation Intermediate [R-CD2+] Acid->Carbo -H2O SN2 Direct SN2 Attack (Concerted) Neutral->SN2 Oxyphosphonium Intermediate Shift 1,2-Deuteride Shift (Scrambling) Carbo->Shift Rearrangement Product_Bad Scrambled Product (Mixture of Isotopologues) Shift->Product_Bad Cl- Attack Product_Good Pure Target (100% D Retention) SN2->Product_Good Inversion

Caption: Figure 1. The divergence between acid-catalyzed scrambling (Red path) and neutral


 retention (Green path).

Module 2: Reagent Selection & Troubleshooting

Q: Can I use Thionyl Chloride (


)? It is the standard reagent. 

A: Only with strict modification. Standard


 reflux generates stoichiometric HCl gas. In the hot, acidic environment, deuterium exchange with trace moisture or internal scrambling is highly probable.
  • If you must use

    
    :  You must  use a base sponge (Pyridine or Triethylamine) to neutralize HCl immediately as it forms.
    
  • Recommendation: Avoid

    
     if the specific activity (
    
    
    
    ) or isotopic enrichment (>98%) is critical.

Q: What is the "Gold Standard" reagent for this synthesis?

A: The Appel Reaction (


 + 

or

).
The Appel reaction operates under essentially neutral conditions and proceeds strictly via an

mechanism.
  • Why it works: The oxygen attacks the phosphorus, creating a good leaving group (

    
    ). The chloride ion then attacks from the back.[3] No carbocation is ever formed, meaning no opportunity for deuteride shifts.
    
  • Benefit: High yield, mild temperature (often

    
     to RT), and maximum isotopic retention.
    
Comparative Data: Reagent Risks
Reagent SystemMechanismAcidity (pH equiv)Risk of D-ScramblingRecommended?

(Neat)

/

Mixed
Highly Acidic (<1)High NO

+ Pyridine

Basic/BufferedModerateConditional

/

(Lucas)

Acidic + Lewis AcidSevere NEVER
Appel (

)
Strict

Neutral Negligible YES
Mesyl Chloride (

)

(2-step)
BasicLowAlternative*

*Note: Converting to Mesylate followed by


 displacement is also a safe, valid route, but adds a step compared to Appel.

Module 3: Optimized Experimental Protocol

Protocol: Synthesis of 6-chloro-1-hexyl-d6 via Appel Reaction Objective: Convert 6-hydroxy-hexyl-d6 (or similar) to chloride with >99% D-retention.

Materials Preparation
  • Deuterated Alcohol: Must be dry.[4] Azeotrope with anhydrous toluene if necessary.

  • Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm). Note: Water reacts with

    
     to form 
    
    
    
    and HBr/HCl, introducing protons to the system.
  • Reagents: Triphenylphosphine (

    
    ), Carbon Tetrachloride (
    
    
    
    ) OR Hexachloroethane (
    
    
    ) for a less toxic alternative.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 eq of Deuterated Alcohol and 1.1 eq of

    
     (or 1.1 eq 
    
    
    
    ) in anhydrous DCM (
    
    
    concentration).
  • Cooling: Cool the solution to

    
      in an ice bath. Low temperature suppresses any potential elimination side reactions.
    
  • Addition: Dissolve 1.1 eq of

    
     in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution may turn slightly yellow; a white precipitate (

      
      ) may begin to form.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
     or Iodine, as alkyl chlorides are not UV active).
    
  • Quench: Add n-Pentane (precipitates more

    
    ). Filter the solids through a celite pad.
    
  • Concentration: Carefully concentrate the filtrate. Warning: 6-chloro-1-hexyl derivatives can be volatile. Do not use high vacuum if the molecular weight is low.

Purification (Critical for Stability)
  • Column: Silica gel chromatography.

  • Eluent: Pentane/Ether gradient.

  • Note: Do not store the product on acidic silica for long periods. Elute quickly to prevent surface-catalyzed exchange.

Module 4: Quality Control & Validation

Q: How do I prove I haven't scrambled the deuterium?

A: Use


-NMR and 

-NMR integration analysis.
NMR Validation Checklist
ObservationInterpretationAction
Residual Proton Signal Check the

-proton region (approx 3.5 ppm for

). If you see a triplet here (in a fully deuterated chain), you have lost D.
Calculate % H incorporation via integration relative to an internal standard.
Coupling Pattern Changes If the chain is partially deuterated, scrambling will change the multiplicity of neighbors.Compare coupling constants (

) to predicted values.

Isotope Shift
C-D bonds show an upfield shift and triplets/quintets in

NMR.
Verify the carbon attached to Cl is a quintet (if

) and not a triplet (if

).
Workflow Visualization: The "Safe" Path

SafeSynthesis Step1 Dry Alcohol (Azeotropic Distillation) Step2 Appel Reaction (PPh3, CCl4, 0°C) Step1->Step2 Anhydrous DCM Step3 Workup (Pentane precipitation) Step2->Step3 Remove O=PPh3 Step4 QC: 1H-NMR (Check 3.5 ppm region) Step3->Step4 Isolate Step4->Step1 Fail (Scrambling detected) Final Target: 6-Chloro-1-hexyl-d6 (>99% D) Step4->Final Pass

Caption: Figure 2. Optimized workflow for high-fidelity deuterated chloride synthesis.

References

  • Appel, R. (1975).[5][6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[6] Angewandte Chemie International Edition in English, 14(12), 801–811.[5]

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Examples." Organic Chemistry Portal.

  • CymitQuimica. "1-Chlorohexane-d13 Product Specifications." CymitQuimica Catalog.

  • Smith, J. G. (2011).[7] "Organic Chemistry: Conversion of Alcohols to Alkyl Halides." McGraw-Hill Education. (General reference for

    
     vs 
    
    
    
    mechanisms in chlorination).
  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Alcohols."

Sources

Troubleshooting

Solubility issues of 6-chloro-1-hexyl-d6 alcohol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected physical behaviors when handling isotopically labeled bifunctional building blocks. 6-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected physical behaviors when handling isotopically labeled bifunctional building blocks.

6-Chloro-1-hexyl-d6 alcohol (CAS: 1219794-83-8) is a highly versatile amphiphilic molecule. It features a polar hydroxyl head, a non-polar deuterated hexyl chain, and a reactive alkyl chloride terminus. While the non-deuterated analog is highly miscible in most organic solvents, researchers often report unexpected turbidity, phase separation, or insoluble precipitates when working with the d6-labeled variant in organic media.

This guide bypasses superficial fixes to address the causality behind these phenomena—ranging from moisture-induced phase separation to insidious autopolymerization—and provides self-validating protocols to rescue your experiments.

Quantitative Solubility & Physicochemical Baseline

To diagnose a solubility issue, we must first establish the baseline physicochemical properties of the compound. The table below summarizes the expected solubility profile of 6-chloro-1-hexanol. Because the kinetic isotope effect of the d6-labeling has a negligible impact on macroscopic thermodynamics, this baseline applies directly to your deuterated stocks.

Table 1: Baseline Solubility Profile of 6-Chloro-1-hexanol derivatives at 20-25 °C

SolventSolvent PolarityExpected SolubilityCommon Troubleshooting Issue
Water Highly Polar Protic~11.3 g/LLimited solubility; requires vigorous stirring [1].
Dimethyl Sulfoxide (DMSO) Polar Aprotic>100 mg/mLHygroscopicity of DMSO reduces solubility over time [2].
Dimethylformamide (DMF) Polar AproticMiscibleFormation of insoluble polyether precipitates upon aging [1].
Dichloromethane (DCM) Non-Polar / Weakly PolarMiscibleTurbidity due to atmospheric moisture contamination.
Hexane / Heptane Non-PolarSolublePhase separation at low storage temperatures (-20 °C).

Deep-Dive FAQs: Troubleshooting Matrix

Q1: I prepared a stock solution of 6-chloro-1-hexyl-d6 alcohol in anhydrous DCM, but it appears cloudy. Why? Causality: The terminal hydroxyl group makes this compound highly hygroscopic [2]. If your solvent is strictly anhydrous but your handling environment is not (e.g., high laboratory humidity), the compound absorbs atmospheric moisture. Because water is immiscible with non-polar solvents like DCM or hexane, the absorbed water forms a micro-emulsion. This emulsion scatters light, appearing as "cloudiness" or turbidity, which is often mistaken for insolubility. Solution: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter it, and store it over 3Å molecular sieves.

Q2: After storing my compound in DMF for a month at room temperature, a white, insoluble precipitate has formed. Is the compound crashing out? Causality: No, your compound is not crashing out; it is degrading. 6-Chloro-1-hexyl-d6 alcohol is a bifunctional molecule containing both a nucleophilic (-OH) and an electrophilic (-Cl) group. Under prolonged storage at room temperature—especially in polar aprotic solvents like DMF that stabilize ionic transition states—the molecule undergoes an intermolecular Williamson ether synthesis [1]. This self-condensation forms polyether oligomers. These higher-molecular-weight polymers are entirely insoluble in standard organic solvents. Solution: Discard heavily polymerized stock solutions. To prevent this, store the neat compound at -80 °C (up to 6 months) or -20 °C (up to 1 month) under an inert argon atmosphere [2].

Q3: Does the d6-deuteration alter the solubility compared to the unlabeled compound? Causality: The substitution of protium for deuterium at specific carbon positions slightly lowers the zero-point energy of the C-D bonds compared to C-H bonds, leading to a marginally smaller molar volume (the steric isotope effect). While this increases hydrophobicity very slightly, it does not cause macroscopic insolubility in organic solvents. If your d6-compound is insoluble where the unlabeled version is soluble, the root cause is almost certainly degradation (polymerization) or solvent contamination, not the isotope effect itself.

Logical Relationships & Workflows

To visualize the degradation pathway that leads to the most common "solubility" complaint (autopolymerization), refer to the mechanistic diagram below.

G A 6-chloro-1-hexyl-d6 alcohol (Soluble Monomer) B Heat / Trace Base (Storage Degradation) A->B C Alkoxide Intermediate (Reactive Species) B->C D Intermolecular SN2 (Self-Condensation) C->D E Polyether Oligomers (Insoluble Precipitate) D->E

Mechanism of autopolymerization leading to insoluble polyether precipitates.

When faced with a solubility issue at the bench, follow this diagnostic workflow to isolate the variable:

G Start Solubility Issue Detected CheckSolvent Identify Solvent Polarity Start->CheckSolvent NonPolar Non-Polar (e.g., Hexane) Turbidity? CheckSolvent->NonPolar Polar Polar Aprotic (e.g., DMF/DCM) Precipitate? CheckSolvent->Polar Moisture Moisture Contamination (Hygroscopic effect) NonPolar->Moisture Polymer Autopolymerization (Oligomer formation) Polar->Polymer DrySolvent Dry over Molecular Sieves Moisture->DrySolvent Filter Filter & Redistill Monomer Polymer->Filter

Diagnostic workflow for resolving 6-chloro-1-hexyl-d6 alcohol solubility issues.

Experimental Methodologies

Protocol A: Recovery of Partially Degraded 6-Chloro-1-hexyl-d6 Alcohol If your neat liquid has formed insoluble polymeric chunks, you can recover the unreacted monomer. This protocol is self-validating: successful distillation yields a clear liquid that dissolves instantly in anhydrous DCM.

  • Filtration: Dilute the degraded mixture with an equal volume of anhydrous diethyl ether. The polyether oligomers will fully precipitate. Filter the mixture through a pad of Celite to remove the insoluble polymers.

  • Concentration: Carefully evaporate the diethyl ether under reduced pressure using a rotary evaporator (maintain the water bath at 25 °C to prevent further thermal degradation).

  • Vacuum Distillation: Transfer the crude liquid to a short-path distillation apparatus. Distill under high vacuum. The non-deuterated analog boils at ~108-112 °C at 14 mmHg [3]. Collect the fraction boiling at the equivalent temperature (adjusting for your specific vacuum pressure).

  • Validation: Dissolve a 50 µL aliquot of the distillate in 1 mL of anhydrous DCM. The solution should be perfectly clear, validating the complete removal of oligomers.

Protocol B: Shake-Flask Solubility Determination for Deuterated Stocks To precisely determine if your solvent system is compatible with the d6-compound before committing valuable material:

  • Preparation: Add 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial containing a magnetic micro-stir bar.

  • Addition: Incrementally add 10 µL aliquots of 6-chloro-1-hexyl-d6 alcohol.

  • Equilibration: Stir vigorously at 25 °C for 15 minutes after each addition.

  • Observation: Monitor for phase separation (droplets forming on the glass) or turbidity. If the solution remains clear, the solubility limit has not been reached.

  • Validation: Centrifuge the vial at 5,000 x g for 5 minutes. If no phase separation or pellet occurs, the compound is fully dissolved and stable in that solvent matrix.

References

  • BenchChem. Solubility and stability of 6-Chloro-1-hexanol. BenchChem Technical Guides. 1

  • MedChemExpress. Biochemical Reagent - 6-Chloro-1-hexanol. MCE Product Specifications. 2

  • ChemicalBook. 6-Chlorohexanol Properties, Uses, and Production. ChemicalBook Database. 3

Sources

Optimization

Technical Support Center: Purification Strategies for 6-Chloro-1-hexyl-d6 Alcohol

[1] Ticket ID: #ISO-D6-PUR-001 Subject: Removal of unreacted 6-chloro-1-hexyl-d6 alcohol from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Diagnostic & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #ISO-D6-PUR-001 Subject: Removal of unreacted 6-chloro-1-hexyl-d6 alcohol from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic & Strategy Overview

You are dealing with 6-chloro-1-hexyl-d6 alcohol (Cl-(CH₂)₆-OH, deuterated).[1] Whether this reagent was used as a linker (utilizing the alkyl chloride) or a nucleophile (utilizing the alcohol), unreacted starting material often persists due to equilibrium limitations or intentional excess.

The Core Challenge:

  • Lack of UV Chromophore: The aliphatic chain lacks conjugation. It is invisible at 254 nm, making standard UV-triggered fraction collection impossible.[1]

  • Bifunctionality: The molecule has both lipophilic (hexyl chain) and polar (hydroxyl) characters, often causing it to co-elute with mono-functionalized products.[1]

  • Cost: Deuterated reagents are expensive.[1] Unlike cheap reagents, you may wish to recover the excess rather than just destroy it.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal removal strategy based on your scale and recovery needs.

PurificationStrategy Start Start: Reaction Mixture contains 6-Cl-Hex-d6-OH ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale Analytical/Small LargeScale > 1 g ScaleCheck->LargeScale Prep/Bulk RecoveryCheck Must you RECOVER the unreacted d6-alcohol? Method_Flash Protocol A: Flash Chromatography (Stain Visualization) RecoveryCheck->Method_Flash Yes (High Purity) Method_Scavenge Protocol B: Solid-Phase Scavenging (Resin Capture) RecoveryCheck->Method_Scavenge No (Fastest) Method_Tagging Protocol C: Chemical Tagging (Succinic Anhydride) RecoveryCheck->Method_Tagging No (Cheapest) Method_Distill Protocol D: Vacuum Distillation (Kugelrohr) RecoveryCheck->Method_Distill Yes (Bulk Recovery) SmallScale->RecoveryCheck LargeScale->RecoveryCheck

Figure 1: Decision tree for selecting the appropriate purification method based on scale and the economic need to recover the deuterated starting material.

Protocol A: Flash Chromatography (The Precision Approach)

Best for: High purity requirements, small scales (<500 mg), and when recovery of the d6-alcohol is desired.[1]

The Trap: Do not rely on your UV detector. The d6-alcohol will not show up.[1] If you cut fractions based only on UV peaks, you will likely discard the alcohol into the waste or mix it with a non-UV active product.

Visualization Strategy

Since 6-chloro-1-hexanol is aliphatic, you must use destructive visualization on TLC or Refractive Index (RI) / ELSD detection on Flash systems.[1]

Visualization MethodEfficacyNotes
UV (254 nm) ❌ NoneCompound is transparent.[1]
KMnO₄ Stain ✅ ExcellentOxidizes the alcohol; appears as a yellow spot on purple background.
Anisaldehyde ✅ GoodAppears as a blue/violet spot after heating.
Iodine Chamber ⚠️ ModerateReversible, but contrast can be poor for chlorinated alkyls.
Phosphomolybdic Acid (PMA) ✅ ExcellentDark blue/green spot on light background. Best for general aliphatic alcohols.
Step-by-Step Workflow
  • TLC Optimization:

    • Eluent: Start with 10% EtOAc in Hexanes.[1] The alcohol (polar) will likely run lower (Rf ~0.2-0.[1]3) compared to alkylated products.

    • Crucial Step: Dip the TLC plate in KMnO₄ or PMA and heat with a heat gun until spots appear.

  • Flash Setup:

    • Use a high-loading silica cartridge (e.g., 25g silica for 1g crude).[1]

    • Detector: If available, turn on the ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector.

    • If only UV is available: Collect all fractions.[1] You must spot-check every 3rd tube using KMnO₄ stain.[1]

  • Elution:

    • Run a gradient from 0% to 30% EtOAc/Hexane.

    • The 6-chloro-1-hexyl-d6 alcohol usually elutes after non-polar products (like ethers) but before highly polar byproducts.[1]

Protocol B: Solid-Phase Scavenging (The "Zero-Workup" Solution)[1]

Best for: Parallel synthesis, removing small excesses (1.5 - 2 equivalents), and when you do not need to recover the d6-alcohol.[1]

Mechanism: We use a polymer-supported isocyanate (PS-NCO).[1] The isocyanate reacts rapidly with the free hydroxyl group of the unreacted d6-alcohol to form a carbamate, which remains covalently bound to the solid bead. Filtration removes the bead and the impurity.

Reaction Scheme


Protocol
  • Calculate Load: Determine the excess mmol of 6-chloro-1-hexyl-d6 alcohol remaining (estimate based on stoichiometry).

  • Add Resin: Add PS-Isocyanate resin (typically 1.5 mmol/g loading) at 3 equivalents relative to the excess alcohol.[1]

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, or DMF work well). Avoid protic solvents (MeOH, EtOH) as they will consume the scavenger.

  • Incubate: Shake or stir gently at room temperature for 4–16 hours. (Heating to 40°C accelerates this to <2 hours).

  • Filter: Filter the mixture through a fritted cartridge or Celite.

    • Filtrate: Contains your pure product.

    • Solid: Contains the trapped d6-alcohol (discard).[1]

Protocol C: Chemical Tagging (The "Succinic Shift")

Best for: Large scale (>1g) removal where chromatography is too expensive, and scavenging resins are cost-prohibitive.[1]

Concept: We convert the neutral alcohol into an acidic hemiester. This changes its solubility profile, allowing it to be extracted into an aqueous basic layer, leaving your product in the organic layer.

ChemicalTagging Impurity Impurity: 6-Cl-Hex-d6-OH (Neutral) Intermediate Hemiester (Acidic) Impurity->Intermediate Esterification Reagent Reagent: Succinic Anhydride + DMAP (cat.) Reagent->Intermediate Separation Separation Intermediate->Separation Add Base BaseWash Wash: Sat. NaHCO3 (aq) BaseWash->Separation Aqueous Aqueous Layer: Contains Tagged Impurity (Discard) Separation->Aqueous Organic Organic Layer: Contains Product (Keep) Separation->Organic

Figure 2: Workflow for chemically tagging the alcohol impurity to alter its solubility, facilitating removal via liquid-liquid extraction.[1]

Protocol
  • Add Reagents: To the crude reaction mixture, add Succinic Anhydride (2–3 eq. relative to excess alcohol) and catalytic DMAP (dimethylaminopyridine).

  • React: Stir at room temperature for 2–4 hours. Monitor by TLC (the alcohol spot should disappear and be replaced by a baseline spot).

  • Workup:

    • Dilute with EtOAc or DCM.[1]

    • Wash vigorously with saturated aqueous NaHCO₃ (3x).

    • Mechanism:[1][2][3][4] The bicarbonate deprotonates the new carboxylic acid tail, pulling the d6-alcohol derivative into the water.

  • Dry & Concentrate: Dry the organic layer (MgSO₄) and concentrate. The residue is your product, free of the alcohol.

Protocol D: Vacuum Distillation

Best for: Recovery of large quantities (>5g) of the expensive deuterated material.

Physical Properties (Non-deuterated proxy):

  • Boiling Point: ~108–112°C at 14 mmHg [1].[1][5][6][7]

  • Stability: Stable up to 150°C; avoid prolonged heating with strong acids.[1]

Setup
  • Equipment: Kugelrohr distillation apparatus or Short-path distillation head.

  • Vacuum: High vacuum is required (< 1 mmHg is ideal).

  • Procedure:

    • Remove reaction solvents (DCM, THF) via rotary evaporation first.

    • Place crude oil in the Kugelrohr.

    • Ramp: Slowly increase temperature.

      • @ 0.5 mmHg: Product may distill around 60–70°C.[1]

    • Collection: The 6-chloro-1-hexyl-d6 alcohol is a liquid.[1][6][8][9] Collect the fraction and verify purity by GC-MS.

FAQ & Troubleshooting

Q: Will the deuterium labeling (d6) affect the Rf value on TLC? A: Negligibly. While deuterium has a secondary isotope effect on lipophilicity, it is too small to observe on standard silica plates. You can use the non-deuterated 6-chloro-1-hexanol as a reference standard for method development to save money.[1]

Q: I tried the Succinic Anhydride method, but my product also disappeared. Why? A: Does your product contain a nucleophile (amine, another alcohol, or thiol)? If so, succinic anhydride reacted with your product too. In this case, use Protocol A (Chromatography) .

Q: Can I use a scavenger resin to remove the chloride end? A: Theoretically, yes (using a thiol resin or amine resin), but alkyl chlorides are relatively unreactive nucleophiles compared to the alcohol group. It would require high heat and long times, potentially degrading your product. Always scavenge via the alcohol (-OH) group.[1]

Q: How do I store the recovered d6-alcohol? A: Store under nitrogen in a desiccator or fridge. Alcohols can absorb water (hygroscopic), and the alkyl chloride can slowly hydrolyze over months if exposed to moisture/acidity.

References

  • Biotage. (2024). Strategies for Flash Chromatography: Separating Non-UV Active Compounds. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77604, 6-Chloro-1-hexanol. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of deuterated chloroalcohols

Topic: Storage Stability & Degradation Prevention Ticket ID: #D-Cl-OH-STAB Assigned Specialist: Senior Application Scientist (Isotope Stability Unit) Introduction Welcome to the Technical Support Center. You are likely h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Degradation Prevention

Ticket ID: #D-Cl-OH-STAB Assigned Specialist: Senior Application Scientist (Isotope Stability Unit)

Introduction

Welcome to the Technical Support Center. You are likely here because you are handling Deuterated Chloroalcohols (e.g., 2-Chloroethanol-d4). These reagents are chemically deceptive: they appear stable as simple alkyl halides, but they possess an internal "self-destruct" mechanism driven by the intramolecular proximity of the hydroxyl (-OH/OD) and chloride (-Cl) groups.

This guide replaces generic "store cold" advice with a mechanistic understanding of why these compounds degrade and how to stop it. Our goal is to preserve both chemical purity (preventing cyclization) and isotopic integrity (preventing H/D scrambling).

Part 1: The Stability Matrix (Critical Storage Parameters)

To prevent degradation, you must inhibit two primary pathways: Intramolecular Nucleophilic Substitution (Chemical Degradation) and Proton Exchange (Isotopic Degradation).

The Mechanism of Failure

The primary chemical threat is the formation of Ethylene Oxide-d4 (Epoxide) . This is not a simple decomposition; it is an intramolecular


 reaction.
  • The Trigger: Basicity.[1] Even trace alkalinity allows the hydroxyl group to deprotonate, forming an alkoxide (

    
    ).
    
  • The Event: The alkoxide attacks the carbon bearing the chlorine (backside attack).

  • The Result: Chloride is ejected, and the strained epoxide ring forms.

Storage Conditions Summary
ParameterRecommended ConditionMechanism of Action
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy required for the formation of the strained epoxide ring.
pH / Acidity Slightly Acidic (Avoid Bases)Acid protonates the oxygen, preventing alkoxide formation. Never store with amines or basic scavengers.
Atmosphere Argon or Nitrogen (Dry)Prevents moisture ingress.[2] Moisture catalyzes hydrolysis and causes rapid O-D

O-H exchange.
Container Amber Glass (Silanized preferred)Blocks UV (which can cleave C-Cl bonds). Silanization prevents surface hydroxyls on glass from acting as base catalysts.
Closures Teflon-lined Caps Prevents leaching of plasticizers and ensures a hermetic seal against atmospheric moisture.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of your reagent if storage conditions are violated.

DegradationPathway Chloroalcohol Deuterated Chloroethanol (Stable Precursor) Alkoxide Alkoxide Intermediate (Activated) Chloroalcohol->Alkoxide Base/Heat (Deprotonation) Epoxide Deuterated Ethylene Oxide (Volatile/Toxic) Alkoxide->Epoxide Intramolecular SN2 (Fast) Diol Ethylene Glycol-d4 (Hydrolysis Product) Epoxide->Diol + Moisture (Ring Opening)

Figure 1: The degradation pathway showing how basicity and heat drive the conversion of stable chloroalcohol into reactive epoxide and subsequent diol.[3][4][5][6][7][8][9]

Part 3: Troubleshooting & FAQs

This section addresses specific spectral and physical anomalies you may encounter.

Scenario A: "My NMR spectrum shows a new triplet upfield."

Diagnosis: Epoxide Formation.

  • The Science: The protons (or deuterons) on an epoxide ring are significantly shielded compared to the chloroalcohol. If you see signals shifting upfield (lower ppm), your sample has cyclized.

  • Corrective Action: The sample is chemically compromised. Do not use for quantitative work. For future storage, ensure the pH is neutral to slightly acidic.

Scenario B: "The hydroxyl peak has vanished or moved."

Diagnosis: Isotopic Scrambling (H/D Exchange).

  • The Science: The deuterium on the oxygen (

    
    ) is "labile." It exchanges with atmospheric moisture (
    
    
    
    ) within seconds upon exposure to air.
    
    
  • Impact: This does not degrade the carbon skeleton (C-D bonds remain intact), but your solvent purity is compromised.

  • Corrective Action:

    • Dry the solvent using neutral molecular sieves (3Å or 4Å). Note: Avoid basic alumina.

    • Handle exclusively in a glovebox or under a positive pressure of Argon.

Scenario C: "The liquid has turned acidic (low pH)."

Diagnosis: Hydrolysis / HCl Generation.

  • The Science: While acid stabilizes the chloroalcohol against epoxide formation, excessive acid indicates that hydrolysis (substitution of Cl with OH) is occurring, releasing HCl.

  • Corrective Action: If the acidity is slight, the reagent is likely still stable. If highly acidic, significant hydrolysis to the diol has occurred.

Part 4: Handling Protocols

Protocol 1: The "Inert Aliquot" Technique

Use this protocol to dispense the reagent without introducing moisture.

  • Preparation: Flush a clean, dry syringe with Argon three times.

  • Pressure Equalization: Insert a needle connected to an Argon line (low pressure) into the septum of the storage bottle.

  • Withdrawal: Insert the syringe needle. Invert the bottle. Withdraw the required volume.

  • Seal: Remove the syringe before removing the Argon line to maintain positive pressure inside the bottle.

  • Storage: Wrap the cap immediately with Parafilm to slow oxygen diffusion.

Protocol 2: Emergency Stabilization

If you suspect your stock is becoming basic (e.g., stored in soft glass), use this stabilization method.

  • Test: Dissolve a small aliquot in neutral water and check pH.

  • Adjust: If pH > 7, add trace amounts of dilute DCl (Deuterium Chloride) or Acetic Acid-d4.

  • Goal: Target pH 5.0 – 6.0. This "locks" the oxygen proton, preventing the nucleophilic attack required for degradation.

Part 5: Decision Tree for Storage

Use this flowchart to determine the optimal storage strategy for your specific lab environment.

StorageDecision Start New Bottle of Deuterated Chloroalcohol SealCheck Is the Septum Intact? Start->SealCheck LongTerm Will you store > 3 months? SealCheck->LongTerm Yes Aliquot Aliquot into Single-Use Ampoules SealCheck->Aliquot No (Opened) Fridge Store at 4°C Dark + Parafilm LongTerm->Fridge No Glovebox Store in Glovebox (N2/Ar Atmosphere) LongTerm->Glovebox Yes (Ideal) Desiccator Store in Desiccator over CaSO4 Fridge->Desiccator Add Secondary Containment Aliquot->Fridge

Figure 2: Decision logic for long-term vs. short-term storage to maximize isotopic half-life.

References

  • Ballinger, P., & Long, F. A. (1959). The Reaction of Chlorohydrins and Hydroxide Ion in the Solvents H2O and D2O.[5] Journal of the American Chemical Society. Link

  • Cambridge Isotope Laboratories. (2025).[10][11] Deuterated Solvent Storage and Handling Guidelines.[2][12] CIL Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34, 2-Chloroethanol. PubChem. Link

  • BenchChem. (2025).[9] Reactions of 2-Chloroethanol in Alkaline Conditions: Kinetics and Mechanism. Technical Support Center. Link

Sources

Optimization

Troubleshooting low isotopic enrichment in d6-alcohol derivatives

Technical Support Center: Troubleshooting Low Isotopic Enrichment in d6-Alcohol Derivatives Topic: Troubleshooting Low Isotopic Enrichment in d6-Alcohol Derivatives Audience: Researchers, Medicinal Chemists, DMPK Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Isotopic Enrichment in d6-Alcohol Derivatives

Topic: Troubleshooting Low Isotopic Enrichment in d6-Alcohol Derivatives Audience: Researchers, Medicinal Chemists, DMPK Scientists Last Updated: October 26, 2023

Executive Summary & Diagnostic Flowchart

Low isotopic enrichment (<99 atom % D) in deuterated alcohols compromises their utility as internal standards (IS) in LC-MS/MS and distorts metabolic stability data in DMPK studies. When synthesizing d6-alcohol derivatives—commonly via the reduction of d6-ketones (e.g., acetone-d6) or Grignard additions—the loss of deuterium usually stems from H/D exchange (scrambling) catalyzed by trace moisture, protic solvents, or improper pH control during workup.

The following decision tree is designed to isolate the root cause of enrichment loss in your workflow.

Troubleshooting_Tree Start Problem: Low Isotopic Enrichment (< 98% D) Check_SM Step 1: Analyze Starting Material (e.g., d6-Acetone, d3-MeI) Start->Check_SM SM_Purity Is SM Enrichment >99%? Check_SM->SM_Purity Process_Issue Step 2: Evaluate Reaction Conditions SM_Purity->Process_Issue Yes Source_Issue Root Cause: Degraded Reagent (Improper Storage/Hygroscopicity) SM_Purity->Source_Issue No Solvent_Check Did you use a Protic Solvent? (MeOH, EtOH) Process_Issue->Solvent_Check Scrambling_Risk High Risk: Keto-Enol Exchange Before Reduction Solvent_Check->Scrambling_Risk Yes Quench_Check Step 3: Check Workup pH Solvent_Check->Quench_Check No (Aprotic used) Scrambling_Risk->Quench_Check Investigate Acidic_Quench Was Quench Strongly Acidic? Quench_Check->Acidic_Quench Back_Exchange Root Cause: Acid-Catalyzed Back-Exchange Acidic_Quench->Back_Exchange Yes Analytical_Check Step 4: Validate Analysis Method Acidic_Quench->Analytical_Check No MS_Artifact Root Cause: MS Hydride Abstraction or Matrix Effect Analytical_Check->MS_Artifact

Figure 1: Diagnostic decision tree for isolating the source of deuterium loss during synthesis.

Technical Deep Dive: Mechanisms of Deuterium Loss

Q: My starting material (d6-acetone) was 99.9% D. Why is my product only 94% D?

A: The culprit is likely Keto-Enol Tautomerism occurring before the reduction event. Deuterated ketones are highly susceptible to H/D exchange at the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-carbon position in the presence of trace moisture or protic solvents. This process is catalyzed by both acids and bases.

If you dissolve d6-acetone in non-deuterated methanol (MeOH) prior to adding your reducing agent (e.g., NaBH


), the labile proton of the solvent can exchange with the deuterium on the ketone via the enol intermediate.

The Mechanism of Failure:

  • Enolization: The d6-ketone tautomerizes to an enol.

  • Exchange: The enolic -OD group exchanges with the solvent (MeOH) to become -OH.

  • Ketonization: When it reverts to the ketone, it picks up a Hydrogen (H) instead of a Deuterium (D) at the

    
    -position.
    
  • Result: You are now reducing a mixture of d6, d5, and d4 species.

Enol_Exchange Ketone_d6 d6-Ketone (CD3-CO-CD3) Enol Enol Intermediate (CD2=C(OD)-CD3) Ketone_d6->Enol Tautomerization Enol_H Exchanged Enol (CD2=C(OH)-CD3) Enol->Enol_H Fast Exchange with MeOH Solvent Protic Solvent (MeOH) Solvent->Enol_H Ketone_d5 d5-Ketone (CD2H-CO-CD3) Enol_H->Ketone_d5 Re-Ketonization

Figure 2: Mechanism of H/D scrambling via keto-enol tautomerism in protic solvents.

Synthesis Troubleshooting & Protocols

Q: Can I use NaBH in MeOH for this reduction?

A: No. While standard for non-deuterated synthesis, this is risky for high-enrichment d6-alcohols.

  • Risk: As described above, MeOH promotes pre-reaction exchange.

  • Solution: Use anhydrous THF or Diethyl Ether . Since NaBH

    
     has low solubility in ether, use LiAlD
    
    
    
    or NaBD
    
    
    in THF, or add a phase transfer catalyst. If you must use an alcohol solvent, use MeOD (d4-methanol) to ensure the exchangeable pool is deuterium.
Q: How should I quench the reaction to prevent back-exchange?

A: Avoid strong mineral acids (HCl, H


SO

). Upon quenching, you form the aluminum or boron alkoxide. Hydrolysis releases the free alcohol. If the quench is too acidic and the alcohol has

-protons (or if unreacted ketone remains), acid-catalyzed exchange can occur.
  • Recommended Quench: Fieser workup (Water, 15% NaOH, Water) or saturated NH

    
    Cl (mildly acidic but usually safe for simple alcohols).
    
Protocol A: High-Fidelity Synthesis of d6-Isopropanol (Example)

Objective: synthesize d6-isopropanol from d6-acetone with >99% isotopic retention.

Reagents:

  • Acetone-d6 (≥99.9 atom % D)

  • Sodium Borodeuteride (NaBD

    
    , ≥99 atom % D) [Note: Using NaBH
    
    
    
    yields CD
    
    
    -CH(OH)-CD
    
    
    , which is d6. Using NaBD
    
    
    yields CD
    
    
    -CD(OH)-CD
    
    
    , which is d7. Choose based on target].
  • Solvent: Anhydrous THF (stabilizer-free preferred).

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Reagent Dissolution: Add NaBD

    
     (1.1 equiv) to the flask. Add anhydrous THF via syringe. Cool to 0°C.[1]
    
  • Addition: Add Acetone-d6 dropwise (neat or in minimal THF) over 10 minutes.

    • Critical: Do not premix Acetone-d6 with any protic solvent.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench (The "Safe" Method):

    • Cool back to 0°C.

    • Add D

      
      O  (Deuterium Oxide) dropwise to destroy excess hydride.
      
    • Why D

      
      O? If you use H
      
      
      
      O, the resulting alkoxide (R-O-Al/B) becomes R-OD initially, which rapidly exchanges with bulk water to R-OH. This is inevitable for the hydroxyl proton. However, using D
      
      
      O initially prevents any local heating/acidic pockets from introducing H into the C-D backbone during the violent quench phase.
  • Isolation: Dilute with Et

    
    O, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and carefully concentrate (d6-isopropanol is volatile!).

Analytical Validation (NMR vs. MS)

Q: My Mass Spec (MS) shows a large M-1 peak. Is my enrichment low?

A: Not necessarily. MS can be misleading for quantification of enrichment due to:

  • Hydride Abstraction: In APCI or EI, alcohols often lose a hydride (or deuteride), complicating the spectra.

  • Isotope Effects: Deuterated molecules elute slightly differently in LC, potentially causing ion suppression differences if not co-eluting perfectly with a standard.[2]

Q: What is the Gold Standard for quantifying enrichment?

A: Quantitative 1H-NMR (qNMR). Since you want to measure the absence of Hydrogen, 1H-NMR is far more sensitive than MS.

Protocol B: Calculating % Enrichment via 1H-NMR

  • Sample Prep: Dissolve ~10 mg of the d6-alcohol in a solvent with no overlapping peaks (e.g., CDCl

    
     or DMSO-d6).
    
  • Internal Standard (IS): Add a known molar amount of a non-exchangeable standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Acquisition: Acquire a spectrum with D1 (relaxation delay) ≥ 30 seconds to ensure full integration accuracy.

  • Calculation:

    • Integrate the IS peak (set to defined proton count).

    • Integrate the "residual" peaks at the expected chemical shift of the deuterated positions (e.g., ~1.1 ppm for methyls of isopropanol).

    • Formula:

      
      
      

Data Summary Table: Common Analytical Artifacts

TechniqueSymptomProbable CauseSolution
LC-MS (ESI) High "M+H" for d0 speciesBack-exchange in LC mobile phaseUse aprotic mobile phase or fast gradient; confirm with NMR.
GC-MS M-1 / M-2 peaksFragmentation in source (Loss of H/D)Use soft ionization (CI) or rely on NMR.
1H-NMR Broad peak at OH positionExchangeable proton (normal)Ignore OH peak; focus only on C-H residuals.
1H-NMR 95% EnrichmentScrambling during synthesisCheck starting material purity and solvent dryness.

References

  • Cambridge Isotope Laboratories. Deuterium Labeling and Isotope Effects in NMR Spectroscopy. CIL Technical Notes.

  • Sigma-Aldrich (Merck). Synthesis of Deuterated Compounds: Best Practices. Technical Bulletin AL-142.

  • Biotage. Work-up Strategies for Labile Compounds. Isolera Tech Note.

  • Shatenshtein, A. I.Isotopic Exchange and the Replacement of Hydrogen in Organic Compounds. Consultants Bureau, New York. (Classic text on H/D exchange mechanisms).
  • Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007.

Sources

Troubleshooting

Technical Support Center: Optimization of SN2 Reactions on Sterically Hindered Deuterated Alkyl Halides

Status: Operational Operator: Senior Application Scientist Ticket ID: SN2-D-HINDERED-OPT Core Directive: The "Deuterium Preservation" Protocol Welcome to the Technical Support Center. You are likely here because you are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SN2-D-HINDERED-OPT

Core Directive: The "Deuterium Preservation" Protocol

Welcome to the Technical Support Center. You are likely here because you are working with high-value deuterated alkyl halides (e.g., neopentyl-


 halides, secondary-

halides) intended for metabolic stability studies ("Deuterium Switch").

The Problem: Steric hindrance in your substrate drastically raises the activation energy (


) for the required backside attack (

), allowing competing pathways like Elimination (

) or Solvolysis (

) to dominate. When using expensive deuterated starting materials, yield is not just a number—it is a budget constraint.

The Solution: We do not just "heat and pray." We engineer the reaction coordinate to lower the


 barrier while artificially raising the 

barrier.

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing significant alkene formation (Elimination products)."

Diagnosis: Your reaction conditions are too basic. Steric hindrance in the substrate slows


 but has a negligible effect on proton abstraction (

). If your nucleophile is even moderately basic (

),

will win.

Corrective Actions:

  • Switch Nucleophiles: Move to "Soft," non-basic nucleophiles.

    • Avoid: Alkoxides (

      
      ), Hydroxide (
      
      
      
      ).
    • Use: Azide (

      
      ), Cyanide (
      
      
      
      ), Thiolates (
      
      
      ), or Acetate (
      
      
      ).
  • Solvent Effect: If using protic solvents (MeOH, EtOH), stop immediately. They solvate the nucleophile, reducing its HOMO energy and reactivity.

    • Fix: Switch to Polar Aprotic solvents (DMSO, DMF, DMAc, NMP). These solvate the cation but leave the nucleophile "naked" and highly reactive.

  • Temperature Control:

    
     generally has a higher activation energy and entropy of activation than 
    
    
    
    . High heat favors elimination.
    • Fix: Run the reaction at the lowest possible temperature that allows progress.

Scenario B: "The reaction is stalled. No product, just starting material."

Diagnosis: The steric wall is too high. The nucleophile cannot access the


 orbital.

Corrective Actions:

  • Leaving Group Upgrade: If you are using a Chloride or Bromide, the C-X bond is too strong for a hindered attack.

    • Fix: Convert to a Triflate (OTf) . The triflate anion is a "super-leaving group" (

      
      ). It pulls electron density so strongly that it lengthens the C-O bond, lowering the transition state energy for the incoming nucleophile.
      
  • The "Finkelstein" Boost: Add 10-20 mol% Sodium Iodide (NaI).

    • Mechanism:[1][2][3][4]

      
       is smaller and a better nucleophile than many carbon nucleophiles. It attacks to form the transient Alkyl-Iodide (better leaving group), which is then displaced by your desired nucleophile.
      
  • Phase Transfer Catalysis (PTC): If solubility is an issue, use 18-Crown-6 (for

    
     salts) or 15-Crown-5 (for 
    
    
    
    salts) in ACN or Benzene. This creates "naked anions" with extreme reactivity.
Scenario C: "My deuterium content is scrambling or decreasing."

Diagnosis: You are likely drifting into


 territory. If a carbocation forms, adjacent hydrogens/deuteriums can shift (hydride shift), or the solvent can attack from both sides (racemization/scrambling).

Corrective Actions:

  • Concentration:

    
     is second-order (
    
    
    
    ).
    
    
    is first-order.
    • Fix: Increase the concentration of the Nucleophile to saturation (1.5M - 2.0M). This forces the bimolecular pathway.

  • Dielectric Constant: Extremely high dielectric solvents (Water, Formic Acid) stabilize carbocations.

    • Fix: Stick to Acetone or DMF; avoid water entirely.

Technical Deep Dive: The Deuterium Isotope Effect

Users often ask: Does the deuterium itself make the reaction slower?

The Secondary Kinetic Isotope Effect (SKIE): In an


 reaction, the 

-carbon rehybridizes from

(tetrahedral) to

(trigonal bipyramidal) in the Transition State (TS).
  • Normal SKIE (

    
    ):  Usually observed in 
    
    
    
    (loosening of bonds).
  • Inverse SKIE (

    
    , e.g., 0.95 - 0.99):  Often observed in 
    
    
    
    . The out-of-plane bending vibrations of the C-H(D) bonds are restricted in the crowded
    
    
    transition state. Since C-D bonds are lower energy, crowding raises their energy more steeply than C-H bonds, leading to a slightly faster rate for the deuterated compound (Inverse effect).

Expert Insight: For sterically hindered substrates, this inverse effect can be magnified. The "tightness" of the TS is critical. Do not expect the deuterium to significantly slow your reaction; if anything, it may proceed slightly faster than the protio-analog, provided the steric bulk of the alkyl group doesn't shut it down completely.

Optimization Protocols

Protocol A: The "Super-Leaving Group" Method (Recommended for Neopentyl-like Systems)

This workflow avoids the harsh conditions required for hindered halides by using a Triflate intermediate.

StepReagentConditionsPurpose
1 Deuterated Alcohol (

)
DCM,

Precursor solvation.
2 Triflic Anhydride (

)
Add dropwise, Pyridine baseConverts OH to OTf (Super Leaving Group).
3 Workup (Critical) Cold

wash
Isolate unstable Triflate quickly. Do not silica column.
4 Nucleophilic Attack

or

in DMF at


displacement occurs rapidly due to OTf lability.
Protocol B: The Modified Finkelstein (For Secondary Halides)

Use this when you cannot synthesize the triflate or must start from a Bromide/Chloride.

ComponentRecommendation
Solvent Acetone (anhydrous) or 2-Butanone (MEK) for higher boiling point.
Catalyst Sodium Iodide (NaI) - 1.0 equiv (Stoichiometric).
Nucleophile Added in 2-5x excess.
Temp Reflux (Acetone

).
Note The NaI converts

. The

reacts faster with the Nucleophile.

Visualizations

Figure 1: Reaction Pathway Decision Matrix

SN2_Optimization Start START: Sterically Hindered Deuterated Substrate Check_LG Check Leaving Group (LG) Start->Check_LG Is_LG_Good Is LG Good? (I, OTs, OMs) Check_LG->Is_LG_Good Convert_OTf Protocol A: Convert to Triflate (OTf) Is_LG_Good->Convert_OTf No (Cl, Br, OH) Check_Nu Check Nucleophile Basicity Is_LG_Good->Check_Nu Yes Convert_OTf->Check_Nu Is_Basic Is Nu Basic? (OH-, RO-, NH2-) Check_Nu->Is_Basic Risk_E2 HIGH RISK: E2 Elimination (Deuterium Loss) Is_Basic->Risk_E2 Yes Solvent_Choice Select Solvent: Polar Aprotic (DMSO/DMF) Is_Basic->Solvent_Choice No Switch_Nu Switch to Non-Basic Nu (N3-, CN-, RS-, AcO-) Risk_E2->Switch_Nu Corrective Action Switch_Nu->Solvent_Choice Add_Crown Optional: Add 18-Crown-6 (Naked Anion Effect) Solvent_Choice->Add_Crown Product SUCCESS: SN2 Product (Stereoinversion + D-Retention) Add_Crown->Product

Caption: Decision matrix for optimizing SN2 conditions on hindered substrates to avoid E2 competition.

Figure 2: The Steric-Electronic Conflict

Mechanism_Conflict Substrate Hindered Substrate (Neopentyl-D) Path_SN2 Path A: SN2 (Backside) Blocked by Beta-Branching Substrate->Path_SN2 High Ea Path_E2 Path B: E2 (Proton Abstraction) Accessible but destroys D-label Substrate->Path_E2 Lower Ea (Default) Nu Nucleophile Nu->Path_SN2 Nu->Path_E2 Solution Solution: 1. Small Nu (Azide) 2. Polar Aprotic Solvent 3. Triflate LG Path_SN2->Solution

Caption: Visualizing the competition between steric blockage of SN2 and accessibility of E2.

Frequently Asked Questions (FAQs)

Q: Can I use heat to overcome the steric hindrance of a neopentyl system? A: Proceed with extreme caution. While heat helps overcome the activation energy for


, it disproportionately accelerates the 

elimination pathway (which has a higher entropic factor). If you must heat, use a sealed tube (pressure) with a non-basic nucleophile in an aprotic solvent, but Protocol A (Triflate) at lower temperatures is far superior.

Q: Why do you recommend Azide (


) so strongly? 
A:  Azide is the "Goldilocks" nucleophile. It is extremely nucleophilic (linear shape, low steric demand) but poorly basic (

of

). It rarely causes elimination, even on secondary substrates. It can be easily reduced to the amine later, making it a perfect surrogate for nitrogen installation in drugs.

Q: I need to install a Hydroxyl group (-OH). Can I use NaOH? A: Absolutely not. NaOH is a strong base and will cause E2 on hindered substrates.

  • Workaround: Use Cesium Acetate (CsOAc) in DMF. The acetate displaces the halide via

    
     to form an ester. You can then gently hydrolyze the ester (LiOH/MeOH) to reveal the alcohol after the difficult bond formation is complete.
    

References

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions.[5] 11. Secondary

    
    -deuterium kinetic isotope effects. Canadian Journal of Chemistry. Retrieved from [Link]
    
  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ACS Publications. (2014).[6] How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The isocyanide SN2 reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-1-hexyl-d6 Alcohol

This guide serves as a specialized technical support resource for the purification of 6-chloro-1-hexyl-d6 alcohol (also referred to as 6-chlorohexan-1-ol-d6). It is designed for researchers handling high-value deuterated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 6-chloro-1-hexyl-d6 alcohol (also referred to as 6-chlorohexan-1-ol-d6). It is designed for researchers handling high-value deuterated intermediates where yield conservation and isotopic integrity are paramount.

Status: Active Subject: Troubleshooting & Protocols for Deuterated Halo-Alcohol Intermediates Applicable For: Isotopic Labeling, Metabolic Stability Studies, Internal Standard Synthesis

Technical Overview & Impurity Profile

Synthesizing 6-chloro-1-hexanol-d6 typically involves the mono-chlorination of 1,6-hexanediol-d6 .[1] Due to the statistical nature of this reaction, the crude mixture invariably contains three distinct species that must be separated.

Physicochemical Properties (Comparative)

Note: Deuterated isotopologues generally exhibit physical properties nearly identical to their protio analogs, with minor variations in boiling point (Inverse Isotope Effect).

ComponentStructureBoiling Point (approx.)[2][3][4][5]Polarity (TLC)Solubility
Target Product Cl-(CD₂)₆-OH100–104°C @ 9 mmHg Medium (

)
Soluble in organic/polar
Impurity A (Over-reacted) Cl-(CD₂)₆-Cl80–84°C @ 9 mmHg Low (

)
Soluble in non-polar
Impurity B (Unreacted) HO-(CD₂)₆-OH>140°C @ 9 mmHg High (

)
Water soluble

Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of the dichloro-d6 byproduct. How do I remove it without losing my target alcohol?

Diagnosis: The dichloro impurity (1,6-dichlorohexane-d6) is formed when the reaction is pushed too far or if the acid concentration is too high. Solution:

  • For Scale >10g: Use Fractional Vacuum Distillation . The boiling point difference (~20°C at reduced pressure) is sufficient for separation. Ensure you use a Vigreux column to prevent co-distillation.

  • For Scale <5g: Use Flash Chromatography . The dichloro impurity is non-polar. Elute with 100% Hexanes (or Pentane) first to wash off the dichloro species. Then, switch to a polar gradient (Hexane:EtOAc) to elute the alcohol.

Q2: My yield is lower than expected (<40%). Where is my product?

Diagnosis: 6-chloro-1-hexanol-d6 has amphiphilic character. It is moderately soluble in water due to the hydroxyl group. Solution:

  • Aqueous Phase Check: If you performed an extraction, the product may be trapped in the aqueous layer. Saturate the aqueous phase with NaCl (salting out) and re-extract 3x with Ethyl Acetate or Toluene .

  • Hold-up Volume: If distilling small batches, the "hold-up" (liquid remaining in the column/condenser) can account for 10-20% of the mass. For high-value deuterated compounds, switch to Kugelrohr distillation or column chromatography to minimize mechanical loss.

Q3: How do I ensure the Deuterium labels remain stable during purification?

Diagnosis: Carbon-bound deuterium (C-D) on the hexyl chain is chemically stable under standard purification conditions (silica gel, distillation). Critical Warning: If your "d6" label includes the hydroxyl proton (O-D), do not use silica gel or standard solvents, as the Deuterium will instantly exchange with Hydrogen from moisture in the air or silanols on the silica. Protocol:

  • For C-D backbone (Standard): No special precautions needed regarding exchange.

  • For O-D protection: If the hydroxyl must remain deuterated, you must treat all glassware with

    
     and use anhydrous, deuterated solvents. (Note: Usually, the O-H is re-deuterated after purification by washing with 
    
    
    
    ).
Q4: The product appears yellow/brown after distillation.

Diagnosis: This indicates thermal decomposition or the presence of oligomers/tars, likely from the DMF solvent (if used in Cyanuric Chloride method) or polymerization of impurities. Solution:

  • Perform a filtration through a short pad of activated charcoal or silica using Hexane:EtOAc (9:1) before the final distillation.

  • Ensure the distillation bath temperature does not exceed 140°C.

Detailed Experimental Protocols

Protocol A: Flash Chromatography (Best for <5g Scale)

Recommended for high-value deuterated intermediates to maximize recovery.

  • Column Setup: Use a silica gel column (230-400 mesh). Ratio: 50g silica per 1g of crude oil.

  • Equilibration: Flush column with 100% Hexanes .

  • Loading: Dissolve crude oil in a minimum volume of Hexanes/DCM (1:1). Load carefully onto the sand bed.

  • Elution Gradient:

    • Fraction 1-10 (100% Hexanes): Elutes 1,6-dichlorohexane-d6 (Check TLC: high Rf, UV inactive, stains with KMnO4/Iodine).

    • Fraction 11-30 (90:10 Hexanes:EtOAc): Transition phase.

    • Fraction 31+ (80:20 Hexanes:EtOAc): Elutes 6-chloro-1-hexanol-d6 (Target).

    • Note: The unreacted diol will remain on the column unless flushed with 100% EtOAc or MeOH.

  • Analysis: Combine fractions containing the pure spot (Rf ~0.4 in 7:3 Hex:EtOAc). Evaporate solvent under reduced pressure (<40°C).

Protocol B: Vacuum Distillation (Best for >10g Scale)

Recommended for removing solvent residues and bulk separation.

  • Apparatus: Short-path distillation head (or Kugelrohr for small amounts) connected to a high-vacuum pump.

  • Pressure: Maintain stable vacuum at 5–10 mmHg .

  • Fractions:

    • Fore-run (<85°C): Residual solvents and 1,6-dichlorohexane-d6 .

    • Main Fraction (100–105°C): 6-chloro-1-hexanol-d6 . Collect in a pre-weighed flask.

    • Residue: Unreacted diol and tars remain in the boiling flask.

  • Storage: Store under Argon at 4°C.

Visual Decision Guides

Workflow Decision Tree

Use this logic to select the correct purification method based on your scale and impurity profile.

PurificationLogic Start Crude 6-Chloro-1-hexyl-d6 Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams (High Value) ScaleCheck->SmallScale LargeScale > 10 grams (Bulk) ScaleCheck->LargeScale Flash Method: Flash Chromatography (Silica Gel) SmallScale->Flash Standard Kugel Alternative: Kugelrohr Distillation (Minimizes Hold-up) SmallScale->Kugel If Oil/Heat Stable Distill Method: Vacuum Distillation (10 mmHg) LargeScale->Distill Step1 Elute 100% Hexane (Removes Dichloro-d6) Flash->Step1 StepA Fore-run: 80-85°C (Dichloro-d6) Distill->StepA Step2 Elute 20% EtOAc/Hex (Collects Target Alcohol) Step1->Step2 StepB Main Cut: 100-105°C (Target Alcohol) StepA->StepB

Caption: Decision matrix for selecting the optimal purification route based on sample mass and equipment availability.

Impurity Pathway Analysis

Understanding where impurities originate to prevent them upstream.

SynthesisPath cluster_props Separation Basis SM 1,6-Hexanediol-d6 Target 6-Chloro-1-hexanol-d6 (Target) SM->Target Mono-substitution Impurity1 1,6-Dichlorohexane-d6 (Over-chlorination) Target->Impurity1 2nd Substitution (Avoid Excess Acid) HCl + HCl / SOCl2 Prop1 Target: Polar, BP ~104°C Prop2 Impurity: Non-polar, BP ~84°C

Caption: Reaction pathway showing the sequential chlorination that leads to the statistical mixture of products.

References

  • Organic Syntheses. (1948).[3] Hexamethylene Chlorohydrin (1-Hexanol, 6-chloro-).[4] Coll. Vol. 3, p.446.[3] Retrieved from [Link][3]

  • NIST Chemistry WebBook. (2023). 1-Hexanol, 6-chloro-: Phase change data. Retrieved from [Link]

Sources

Troubleshooting

Detecting impurities in 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol

Technical Support Center: Analytical Guide for 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol Case ID: #D6-HEX-CL-IMP Status: Active Subject: Impurity Profiling & Troubleshooting for Deuterated Linkers Executive Summary: The Du...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Guide for 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol

Case ID: #D6-HEX-CL-IMP Status: Active Subject: Impurity Profiling & Troubleshooting for Deuterated Linkers

Executive Summary: The Dual-Purity Challenge

Welcome to the Technical Support Center. You are likely working with 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol as a metabolic probe or a linker for PROTACs/ADCs where the kinetic isotope effect (KIE) is utilized to modulate stability.

Analyzing this compound requires a bifurcated approach because "purity" has two distinct definitions in this context:

  • Chemical Purity: Is the molecule chemically intact (correct structure)?

  • Isotopic Enrichment: Is the deuterium incorporation sufficient (>99% D at positions 3,4,5)?

Critical Warning: This molecule contains both a primary alcohol and a primary alkyl chloride.[1] It is thermally unstable.[1] Direct injection into a hot GC inlet often causes artifactual degradation (HCl elimination), leading to false impurity positives.

Module A: Chemical Purity & The "Ghost Peak" Phenomenon

Primary Method: GC-MS (Gas Chromatography - Mass Spectrometry) Alternative: HPLC-ELSD (if GC degradation is unmanageable)[1]

The Thermal Elimination Issue

Alkyl chlorides with


-hydrogens (or deuteriums) are prone to thermal dehydrohalogenation inside GC injectors operating >200°C.[1]
  • Reaction: 6-chloro-1-hexanol

    
     5-hexen-1-ol + HCl.[1]
    
  • Symptom: You observe a "ghost peak" eluting slightly earlier than the main peak with a mass spectrum matching the alkene (

    
     or 
    
    
    
    ).
Recommended Protocol: Silylation Derivatization

To stabilize the molecule and improve peak shape, block the hydroxyl group using trimethylsilyl (TMS) derivatization. This lowers the boiling point and reduces thermal stress.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Incubation: Vortex and let stand at room temperature for 20 minutes.

  • Injection: Inject 1 µL (Split 20:1) into GC-MS.[1][2]

    • Inlet Temp: 220°C (Do not exceed 250°C).

    • Column: DB-5ms or equivalent (5% phenyl).[1]

Data Interpretation Table: Chemical Impurities
Impurity TypeOriginGC-MS Characteristic (TMS Derivative)
1,6-Hexanediol-d6 Unreacted Starting MaterialRT: Earlier than product.Ions: Presence of two -OTMS groups (m/z 147 strong).[1]
1,6-Dichlorohexane-d6 Over-chlorination (Side Rxn)RT: Later than product.Ions: Distinctive Cl isotope pattern (M, M+2, M+4 in 9:6:1 ratio).
5-Hexen-1-ol-d5 Thermal Artifact (Injector)RT: Just before product.Ions: Loss of HCl (

).[1] Note: If this peak disappears after lowering inlet temp, it is an artifact.[1]
Target Molecule Product Ions: Molecular ion often weak.[1] Look for

(loss of methyl from TMS) and

-cleavage ions.[1]

Module B: Isotopic Purity (The "D" Factor)

Primary Method: Quantitative 1H-NMR (Proton NMR) Validation: Mass Spectrometry (SIM Mode)[1]

The "Silent Region" Logic

In 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol, the protons at carbons 3, 4, and 5 are replaced by deuterium. Deuterium is "silent" in standard 1H-NMR.[1]

  • Structure:

    
    
    
  • Validation Check: If you see multiplets in the 1.3 – 1.6 ppm region (where C3/C4/C5 protons usually appear), your enrichment is low.

Step-by-Step qNMR Protocol:
  • Solvent: Use

    
     (Chloroform-d) or 
    
    
    
    .[1]
  • Acquisition:

    • Relaxation delay (

      
      ) > 30 seconds (essential for accurate integration).
      
    • Scans: 16 or 32.[1]

  • Integration Strategy:

    • Reference: Integrate the triplet at ~3.53 ppm (

      
      -Cl, C6) to value 2.00 .
      
    • Check: Integrate the triplet at ~3.63 ppm (

      
      -OH, C1). Should be 2.00 .
      
    • Check: Integrate the multiplet at ~1.78 ppm (

      
      , C2). Should be 2.00 .
      
    • Impurity Region: Integrate the region 1.30 – 1.55 ppm. Value should be < 0.05 (representing <2.5% residual H).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for identifying impurities based on volatility and isotopic nature.

AnalyticalWorkflow Start Sample: 6-Cl-Hexanol-d6 Deriv Derivatization (TMS) Start->Deriv Volatile Analysis NMR 1H-NMR Analysis Start->NMR Structural/Isotopic GCMS GC-MS Analysis Deriv->GCMS Check1 Peak at M-36? GCMS->Check1 Check2 Signals at 1.4ppm? NMR->Check2 Res1 Thermal Artifact (low inlet temp) Check1->Res1 Yes (Inlet >250C) Res2 Chemical Impurity (Hexenol) Check1->Res2 Yes (Inlet <200C) Res4 High Purity Check1->Res4 No Res3 Isotopic Impurity (Incomplete D) Check2->Res3 Yes (Integral > 0.05) Check2->Res4 No (Silent)

Caption: Analytical decision tree distinguishing between thermal artifacts, chemical byproducts, and isotopic failures.

Troubleshooting Guide (FAQ)

Q1: My Mass Spec shows a cluster of peaks around the molecular ion. Is this contamination?

  • Diagnosis: This is likely the Isotopologue Distribution .

  • Explanation: Because you have 6 deuteriums and a chlorine atom, the mass spectrum is complex.

    • Chlorine has two isotopes:

      
       (75%) and 
      
      
      
      (25%).[1]
    • Deuterium enrichment is never 100%.[1] A 99% enriched sample will contain small amounts of

      
       and 
      
      
      
      .[1]
  • Action: Do not treat

    
     peaks as impurities; they are the 
    
    
    
    signature. Only peaks corresponding to
    
    
    (loss of D/H) or
    
    
    (loss of
    
    
    ) with unexpected ratios indicate poor enrichment.[1]

Q2: I see a small peak at 3.4 ppm in NMR. What is it?

  • Diagnosis: Likely 1,6-Dichlorohexane .[1][3]

  • Explanation: During synthesis, the -OH group can sometimes be substituted by a second -Cl if the reaction runs too long or reagents are in excess.

  • Action: Check GC-MS for a peak with two chlorine isotope patterns (9:6:1 ratio for M, M+2, M+4).

Q3: The integration of the


 next to the Chlorine (C6) is lower than expected. 
  • Diagnosis: Hydrolysis.[1][3]

  • Explanation: If the sample was stored in wet solvent or exposed to moisture, the -Cl can hydrolyze back to -OH, forming the diol.

  • Action: Check for a broad -OH peak or an increase in the C1/C6 region overlap (since C1 and C6 in the diol are chemically equivalent).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for interpretation of alkyl halide mass spectra and isotope patterns).

  • Klee, M. (2023).[1][4] "Activity and Decomposition: GC Solutions #35". Separation Science. Link (Authoritative source on thermal degradation of labile compounds in GC inlets).[1]

  • Schory, D. H., et al. (2004).[1][5] "Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds". Sigma-Aldrich/Isotec.[1][5] Link (Foundational protocol for using NMR to determine isotopic enrichment).

  • Nelson Labs. (2025).[1] "Bridging Analytical Gaps: Identification of GC/MS Impurities". Link (Methodology for distinguishing artifacts from real impurities).

Sources

Optimization

Technical Support Center: Overcoming Kinetic Isotope Effects in d6-Alcohol Synthesis

Welcome to the Advanced Synthesis Support Center. As deuterated therapeutics (such as deutetrabenazine and deutenzalutamide) continue to revolutionize drug development by improving pharmacokinetic profiles and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As deuterated therapeutics (such as deutetrabenazine and deutenzalutamide) continue to revolutionize drug development by improving pharmacokinetic profiles and metabolic stability[1], chemists increasingly rely on deuterated building blocks like ethanol-d6 and isopropanol-d8. However, incorporating these heavy isotopes often introduces significant Kinetic Isotope Effects (KIE), leading to stalled reactions, poor yields, and altered selectivities.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass these synthetic bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction stall when switching from standard ethanol to ethanol-d6?

The Causality: The fundamental basis of the KIE lies in the zero-point vibrational energy (ZPVE). Because deuterium is twice as massive as protium, C-D and O-D bonds have a lower ZPVE and are consequently stronger and more stable than their C-H and O-H counterparts[2]. If your reaction mechanism involves the cleavage of a C-D or O-D bond during the rate-determining step (RDS), you will experience a Primary Kinetic Isotope Effect , which can reduce reaction rates by a factor of 2 to 8[3].

The Solution: Identify the RDS of your specific transformation. If you are using ethanol-d6 as a hydrogen donor, you must supply a thermodynamic push (higher heat) or lower the activation barrier via catalyst optimization. If it is used as a nucleophile, consider pre-activating the alcohol to bypass O-D cleavage entirely.

Q2: I'm using isopropanol-d8 for catalytic transfer deuteration, but conversion is stuck at <20%. How can I force the reaction to completion?

The Causality: In transfer hydrogenation/deuteration, the cleavage of the


-C-D bond of isopropanol-d8 to form the active metal-deuteride intermediate is typically the rate-determining step. The primary KIE severely hinders this 

-hydride elimination phase. The Solution:
  • Thermodynamic Push: Increase the reaction temperature. According to the Arrhenius equation (

    
    ), higher temperatures disproportionately accelerate reactions with higher activation energies (like C-D cleavage), helping to close the rate gap between protium and deuterium transfer.
    
  • Equilibrium Shifting: Use isopropanol-d8 as the solvent (vast molar excess) rather than just a stoichiometric reagent.

  • Catalyst Engineering: Switch from standard heterogeneous Pd/C to highly active homogeneous catalysts (e.g., [Ru(p-cymene)Cl₂]₂ or Iridium-based complexes). These catalysts utilize non-innocent ligands that facilitate concerted D-transfer, effectively lowering the absolute transition state energy barrier.

Q3: My O-alkylation using ethanol-d6 under Mitsunobu conditions yields mostly elimination byproducts. Why?

The Causality: While C-D bonds aren't broken during an


 displacement, Secondary Kinetic Isotope Effects (SKIE)  and the slightly altered acidity of the O-D group can slow down the desired substitution pathway[4]. When the 

rate drops, competing side reactions (like

elimination or degradation of the activated complex) outcompete the desired product formation. The Solution: Pre-activate the ethanol-d6. Instead of relying on in-situ activation, convert ethanol-d6 to ethyl-d5 tosylate or ethyl-d5 iodide in a separate, high-yielding step[1]. Because the C-D bonds are not broken during the subsequent

attack, the primary KIE is completely bypassed, and the secondary KIE is negligible.

Part 2: Visualizing the KIE Bottleneck

TransferDeuteration A Pre-catalyst (Ir/Ru Complex) B Active Metal-Alkoxide A->B Activation C Isopropanol-d8 Coordination B->C + d8-IPA D C-D Cleavage (RDS) Primary KIE Bottleneck C->D u03B2-Hydride Elimination E Metal-Deuteride Intermediate D->E Slow Step F Deuterium Transfer to Substrate E->F + Ketone/Alkene F->B Product Release

Catalytic cycle of transfer deuteration highlighting the C-D cleavage KIE bottleneck.

Troubleshooting Start Reaction with d6-Alcohol is Sluggish Q1 Is C-D or O-D bond broken in RDS? Start->Q1 Yes Yes (Primary KIE) Q1->Yes No No (Secondary KIE / Sterics) Q1->No Sol1 Increase Temp & Time (Thermodynamic Push) Yes->Sol1 Sol2 Use highly active catalyst (Lower Activation Energy) Yes->Sol2 Sol3 Convert to d5-Alkyl Halide/Tosylate (Bypass O-activation) No->Sol3

Decision tree for troubleshooting sluggish reactions involving deuterated alcohols.

Part 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative impact of isotopic substitution on reaction parameters and the recommended mitigation strategies.

Reaction TypeReagentKIE TypeTypical

Ratio
Primary BottleneckMitigation Strategy
Transfer Deuteration Isopropanol-d8Primary3.0 – 6.0

-C-D bond cleavage during metal-deuteride formation.
Use Ir/Ru homogeneous catalysts; increase temp by 15-20°C.
Direct Alkylation Ethanol-d6Secondary0.95 – 1.15Altered nucleophilicity / competing elimination pathways.Pre-activate to d5-ethyl tosylate; use polar aprotic solvents.
Oxidation Ethanol-d6Primary4.0 – 8.0C-D bond breaking to form the carbonyl.Extend reaction time by 3x-5x; use stoichiometric oxidants (e.g., Dess-Martin).
Esterification Ethanol-d6Primary (O-D)1.5 – 2.5O-D bond cleavage during proton transfer steps.Add catalytic DMAP; drive equilibrium with Dean-Stark trap.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl-d5 Tosylate (Bypassing Alkylation KIE)

Purpose: Converts ethanol-d6 into a highly reactive electrophile, preventing secondary KIEs and altered O-D acidity from ruining complex


 alkylations[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 10 mmol of ethanol-d6 and 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add 15 mmol of anhydrous pyridine, followed by catalytic DMAP (0.5 mmol).

  • Activation: Slowly add 11 mmol of p-toluenesulfonyl chloride (TsCl) in portions over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 10 mL of ice-cold 1M HCl to remove pyridine. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Run a ¹H-NMR (400 MHz, CDCl₃). The reaction is successful and isotopically intact when the protio-ethyl signals (quartet at ~4.1 ppm and triplet at ~1.3 ppm) are entirely absent. You should only observe the aromatic tosyl protons (7.3 and 7.8 ppm) and the aryl-methyl singlet (2.4 ppm). GC-MS must show a molecular ion of m/z 205.

Protocol B: Iridium-Catalyzed Transfer Deuteration using Isopropanol-d8

Purpose: Overcomes the primary KIE bottleneck in transfer deuteration by utilizing a highly active metal center and thermodynamic forcing.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a pressure-rated sealed tube with 1.0 mmol of the target ketone/alkene and 1.0 mol% of [Ir(Cp*)Cl₂]₂ catalyst.

  • Solvent/Donor Addition: Add 5.0 mL of anhydrous isopropanol-d8. Causality note: Using the d8-alcohol as the solvent provides a >50-fold molar excess, leveraging Le Chatelier's principle to overcome the sluggish C-D cleavage kinetics.

  • Base Addition: Add 5 mol% of KOH (or KOtBu) to generate the active metal-alkoxide complex.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 80°C in an oil bath for 24 hours. (Standard protio-transfer might only require 50°C for 8 hours; the increased temperature and time compensate for the KIE).

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the Ir catalyst, and concentrate under vacuum.

  • Self-Validation Check: Analyze the crude mixture via GC-MS. The shift in the molecular ion peak from

    
     to 
    
    
    
    validates deuterium incorporation. ¹H-NMR integration of the
    
    
    -proton relative to a non-exchangeable backbone proton will precisely quantify the %D incorporation.

References

Sources

Reference Data & Comparative Studies

Validation

H-NMR interpretation of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol

Decoding Complexity: H-NMR Interpretation of 6-Chloro-1-hexyl-3,3,4,4,5,5-d Alcohol vs. Protonated Alternatives Deuteration is a transformative strategy in modern drug discovery and analytical chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Complexity:


H-NMR Interpretation of 6-Chloro-1-hexyl-3,3,4,4,5,5-d

Alcohol vs. Protonated Alternatives

Deuteration is a transformative strategy in modern drug discovery and analytical chemistry. By selectively replacing hydrogen atoms with deuterium, researchers can mitigate metabolic vulnerabilities—such as cytochrome P450-mediated oxidation at alkyl "soft spots"—leveraging the Kinetic Isotope Effect (KIE) 1. 6-Chloro-1-hexyl-3,3,4,4,5,5-d


 alcohol serves as a critical bifunctional building block for synthesizing such metabolically stabilized lipids and active pharmaceutical ingredients (APIs).

Beyond pharmacokinetics, precision deuteration profoundly simplifies Nuclear Magnetic Resonance (NMR) spectra, allowing for unambiguous structural elucidation. This guide objectively compares the


H-NMR performance of the d

-isotopologue against its fully protonated analog, 6-chlorohexan-1-ol, providing a self-validating framework for spectral interpretation.

When analyzing partially deuterated aliphatic chains, the


H-NMR spectrum undergoes three distinct mechanistic changes driven by quantum mechanics 3:
  • Signal Annihilation (Primary Isotope Effect): Protons replaced by deuterium become "NMR silent" in the

    
    H channel due to deuterium’s different gyromagnetic ratio and spin quantum number (
    
    
    
    ).
  • Spin-Spin Decoupling: The scalar coupling between adjacent protons (

    
     Hz) is replaced by proton-deuterium coupling (
    
    
    
    ). Because the magnetogyric ratio of deuterium is roughly 6.5 times lower than that of hydrogen,
    
    
    is typically
    
    
    Hz. In a standard 400 MHz spectrum, this eliminates complex multiplets, collapsing adjacent proton signals into sharp singlets or simplified triplets.
  • Upfield Isotopic Shift (Secondary Isotope Effect): The heavier mass of deuterium lowers the zero-point vibrational energy of the C–D bond, slightly shortening it compared to a C–H bond. This increases local electron density, shielding adjacent protons and causing a subtle upfield shift (

    
     ppm per adjacent deuterium).
    

Structural and Spectral Data Comparison

The protonated analog (6-chlorohexan-1-ol) presents a congested aliphatic region between 1.30 and 1.80 ppm due to overlapping multiplets from the C3, C4, and C5 methylene groups 4. In contrast, the 3,3,4,4,5,5-d


 isotopologue offers a radically simplified spectrum.

Table 1:


H-NMR Spectral Comparison (400 MHz, CDCl

, 298 K)
Molecular Position6-Chlorohexan-1-ol (Protonated)6-Chloro-1-hexyl-d

alcohol
Causality / Isotope Effect
C1-H

(-CH

OH)
~3.64 ppm (t, 2H,

Hz)
~3.64 ppm (t, 2H,

Hz)
No change; structurally distant from the deuteration site.
C2-H

~1.55 ppm (m, 2H)~1.54 ppm (t, 2H,

Hz)
Simplification: Loss of coupling to C3. Subtle secondary upfield shift observed.
C3-H

/ C3-D

~1.35 ppm (m, 2H)No SignalPrimary Effect: Protons replaced by deuterium.
C4-H

/ C4-D

~1.35 ppm (m, 2H)No SignalPrimary Effect: Protons replaced by deuterium.
C5-H

/ C5-D

~1.75 ppm (m, 2H)No SignalPrimary Effect: Protons replaced by deuterium.
C6-H

(-CH

Cl)
~3.53 ppm (t, 2H,

Hz)
~3.52 ppm (s, 2H)Simplification: Loss of coupling to C5. Collapses to a singlet.
-OH ~1.40 ppm (br s, 1H)~1.40 ppm (br s, 1H)Exchangeable proton; chemical shift varies with concentration.

Self-Validating Experimental Protocol for H-NMR Acquisition

To accurately capture the secondary isotope shifts and ensure quantitative integration, the following self-validating workflow must be employed.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -alcohol in 0.6 mL of high-purity CDCl
    
    
    
    containing 0.03% v/v Tetramethylsilane (TMS) .
  • Causality: TMS provides a strict 0.00 ppm internal reference. Without it, the subtle 0.01–0.02 ppm upfield secondary isotope shifts at C2 and C6 cannot be confidently differentiated from standard instrument drift.

Step 2: Instrument Calibration & Shimming

  • Action: Lock the spectrometer to the deuterium frequency of CDCl

    
    . Perform gradient shimming until the residual CHCl
    
    
    
    peak (7.26 ppm) has a full-width at half-maximum (FWHM) of
    
    
    Hz.
  • Causality: High-resolution shimming is mandatory. The C6-H

    
     singlet in the d
    
    
    
    -compound may exhibit micro-broadening due to unresolved
    
    
    coupling. Poor shimming will mask this critical structural fingerprint.

Step 3: Acquisition with Extended Relaxation (The Validation Loop)

  • Action: Set the pulse angle to 30° (zg30) and extend the relaxation delay (D1) to 5 seconds (standard is usually 1-2s). Acquire 16-32 scans.

  • Causality: Protons relax primarily through dipole-dipole interactions with neighboring protons. Replacing adjacent protons with deuterium removes these relaxation pathways, significantly lengthening the

    
     relaxation time of the remaining C2 and C6 protons.
    
  • Self-Validation Check: Integrate the C1-H

    
     triplet to exactly 2.00. Next, check the C6-H
    
    
    
    singlet integration. If it reads
    
    
    , your D1 delay is too short, causing incomplete relaxation. Increase D1 to 8 seconds and re-acquire until the integral hits 2.00 ± 0.05.

Analytical Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1H-NMR Acquisition (400 MHz, 298 K) N1->N2 N3 Protonated Analog (6-Chlorohexan-1-ol) N2->N3 N4 d6-Isotopologue (3,3,4,4,5,5-d6) N2->N4 N5 Complex Multiplets (1.3 - 1.8 ppm) N3->N5 N6 Simplified Spectrum (Singlets/Triplets) N4->N6 N7 Spectral Overlay & Metabolic Tracing N5->N7 N6->N7

Figure 1: Comparative 1H-NMR analytical workflow for protonated vs. d6-deuterated 6-chloro-1-hexanol.

Conclusion

Transitioning from 6-chlorohexan-1-ol to 6-chloro-1-hexyl-3,3,4,4,5,5-d


 alcohol offers dual benefits: it provides a metabolically hardened scaffold for drug development and yields a highly resolved, simplified 

H-NMR spectrum. By understanding the underlying quantum mechanics of isotope effects and adjusting relaxation parameters accordingly, researchers can utilize these spectral differences as definitive proof of isotopic purity and structural integrity.

References

  • Deuterium in drug discovery: progress, opportunities and challenges Source: PMC (nih.gov)[Link]

  • 6-Chloro-1-hexanol | C6H13ClO | CID 74828 Source: PubChem (nih.gov)[Link]

  • Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules Source: PMC (nih.gov)[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 6-chloro-1-hexyl-d6 alcohol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6-Chloro-1-Hexanol and its Deuterated Analog (d6) Executive Summary This guide provides a comparative technical analysis of 6-chloro-1-hexano...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6-Chloro-1-Hexanol and its Deuterated Analog (d6)

Executive Summary

This guide provides a comparative technical analysis of 6-chloro-1-hexanol (d0) and its deuterated internal standard, 6-chloro-1-hexyl-d6 alcohol (d6).[1] Designed for analytical scientists and drug development professionals, this document details the fragmentation mechanisms (EI and ESI), isotopic mass shifts, and experimental protocols required to validate this compound as a stable isotope internal standard (SIL-IS) for metabolic and impurity profiling.[1]

Chemical Profile & Structural Basis

The selection of the specific deuterated isomer is critical for preventing "cross-talk" (spectral overlap) and ensuring the integrity of the fragment ions used for quantification.[1]

Table 1: Comparative Chemical Specifications

FeatureNative Analyte (d0)Deuterated Standard (d6)
Compound Name 6-Chloro-1-hexanol6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol*
CAS Number 2009-83-82009-83-8 (Unlabeled ref)
Formula C₆H₁₃ClOC₆H₇D₆ClO
Exact Mass (Monoisotopic) 136.0655 Da142.1032 Da
Key Labeling Site NoneCentral Chain (C3, C4, C5 positions)
Hydrophobicity (LogP) ~1.86~1.84 (Slightly lower due to isotope effect)

*Note: While various d6 isomers exist, the 3,3,4,4,5,5-d6 pattern is the industry standard for metabolic stability, as it protects the central chain from rapid enzymatic oxidation while leaving the terminal functional groups available for ionization.

Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) – GC-MS

In Gas Chromatography-Mass Spectrometry (GC-MS), 6-chloro-1-hexanol undergoes "hard" ionization (70 eV).[1] The fragmentation is dominated by proximal functional group interactions (hydroxyl and chloride).[1]

Mechanism 1: Alpha-Cleavage (Hydroxyl Driven) [1]

  • d0 Pathway: The radical cation directs cleavage at the C1-C2 bond, generating the resonance-stabilized oxonium ion (

    
    ).[1]
    
    • m/z Observed: 31

  • d6 Pathway: Since the deuterium labeling is at C3-C5, the C1 position remains protonated (

    
    ).[1] The alpha-cleavage fragment remains unshifted.[1]
    
    • m/z Observed: 31 (Confirmation of structural identity).

Mechanism 2: Dehydration (M - 18) [1]

  • d0 Pathway: Loss of water, typically via 1,4-elimination involving a gamma-hydrogen (C3 or C4), forming a cyclic radical cation.[1]

    • m/z Observed: 118 (

      
      )[1]
      
  • d6 Pathway: The gamma-hydrogens at C3/C4 are Deuteriums.[1] The molecule loses

    
     (20 Da) or 
    
    
    
    (19 Da) rather than
    
    
    .[1]
    • m/z Observed: ~122 (

      
      ).[1] Note: This mass shift confirms the scrambling/elimination mechanism involves the labeled center.[1]
      

Mechanism 3: Loss of HCl (M - 36) [1]

  • d0 Pathway: Elimination of HCl involves the chlorine at C6 and a hydrogen from C5 (beta-elimination).[1]

    • m/z Observed: 100 (

      
      )[1]
      
  • d6 Pathway: C5 is deuterated (

    
    ).[1] The elimination expels 
    
    
    
    (37 Da).[1]
    • m/z Observed: 105 (

      
      ).[1]
      

Table 2: Key Diagnostic Ions (EI Source)

Fragment Typed0 m/z (Intensity)d6 m/z (Intensity)Mass Shift (

)
Mechanistic Insight
Molecular Ion (

)
136 (Weak)142 (Weak)+6Parent confirmation.[1]
Base Peak (

-cleavage)
31 (High) 31 (High) 0 Critical: Confirms d6 label is NOT on C1.
Dehydration (

)
118122+4Evidence of 1,4-elimination (involving D).[1]
Loss of Acid (

)
100105+5Evidence of

-elimination at C5.[1]
Combined Loss (

)
8286/87+4/5Formation of hexadiene/cyclohexene radical.[1]
Electrospray Ionization (ESI) – LC-MS/MS

For drug development (DMPK) studies, LC-MS/MS is preferred.[1] 6-chloro-1-hexanol ionizes weakly in ESI+ due to the lack of a basic nitrogen.[1] Ammonium adducts


 or derivatization are often required.[1]

Primary Transition (MRM):

  • d0:

    
     (
    
    
    
    )
  • d6:

    
     (
    
    
    
    )

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for the d0 and d6 species under Electron Ionization.

FragmentationPathway d0_Parent d0 Parent (m/z 136) d0_Alpha Oxonium Ion (m/z 31) d0_Parent->d0_Alpha α-Cleavage (C1-C2 break) d0_Dehyd [M-H2O]+ (m/z 118) d0_Parent->d0_Dehyd -H2O (1,4 elim) d0_HCl [M-HCl]+ (m/z 100) d0_Parent->d0_HCl -HCl (β elim) d6_Parent d6 Parent (m/z 142) d6_Alpha Oxonium Ion (m/z 31) (Unshifted) d6_Parent->d6_Alpha α-Cleavage (No D on C1) d6_Dehyd [M-D2O]+ (m/z 122) d6_Parent->d6_Dehyd -D2O (D on C4) d6_HCl [M-DCl]+ (m/z 105) d6_Parent->d6_HCl -DCl (D on C5)

Figure 1: Comparative EI fragmentation pathways showing mass shifts due to specific deuterium placement on the C3-C5 chain.[1]

Experimental Protocol: Validation Workflow

To utilize 6-chloro-1-hexyl-d6 as a reliable Internal Standard, follow this self-validating protocol.

Phase 1: Stock Preparation
  • Solubility Check: Dissolve 1 mg of d6-alcohol in 1 mL of Methanol (LC-MS grade) . Avoid water for stock solutions to prevent long-term hydrolysis of the chloro-group.[1]

  • Isotopic Purity Verification: Inject the stock (1 µg/mL) into the MS.

    • Acceptance Criteria: The abundance of the d0 peak (m/z 136) in the d6 standard must be < 0.5% to prevent interference with low-level analyte quantification.[1]

Phase 2: Cross-Talk (Interference) Assessment
  • Sample A (d0 only): Inject high concentration native analyte (ULOQ).[1] Monitor d6 MRM channels.[1]

    • Result: Signal should be < 0.1% of IS response.[1]

  • Sample B (d6 only): Inject working concentration IS. Monitor d0 MRM channels.

    • Result: Signal should be < 20% of the LLOQ of the native analyte.[1]

    • Troubleshooting: If Sample B shows d0 signal, check for "loss of D" fragments or impure standard.[1]

Phase 3: Chromatographic Alignment

Deuterated compounds often exhibit a slight retention time shift (usually eluting earlier) compared to non-deuterated analogs on Reverse Phase columns (C18).[1]

  • Protocol: Analyze a mixture of d0 and d6.

  • Expectation:

    
     should be 
    
    
    
    min. If
    
    
    is large, the IS may not effectively compensate for matrix suppression zones.[1]

References

  • LGC Standards. (2025). Certificate of Analysis: 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol.[1] Retrieved from

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 1-Hexanol, 6-chloro- (CAS 2009-83-8).[1][2][3] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • BenchChem. (2025).[1][4][5] A Researcher's Guide to Deuterium-Labeled 6-Chloro-1-hexanol for Precise Metabolic Studies. Retrieved from

  • Chemistry LibreTexts. (2025).[1] Mass Spectrometry of Alcohols and Halides: Fragmentation Mechanisms. Retrieved from [Link]

Sources

Validation

Chromatographic Isotope Effects in GC-MS: A Comparative Guide to d0 vs. d6 6-Chloro-1-hexanol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology. Executive Summary As a Senior Application Scientist, I frequently rely on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

As a Senior Application Scientist, I frequently rely on stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ion suppression during quantitative GC-MS analysis. A common assumption in drug development is that a deuterated internal standard, such as d6-6-chloro-1-hexanol, will perfectly co-elute with its native (d0) counterpart. However, high-resolution capillary gas chromatography reveals a subtle but highly reproducible retention time shift.

This guide objectively compares the chromatographic behavior of d0 and d6 6-chloro-1-hexanol, dissecting the physical causality behind these shifts and providing a self-validating experimental protocol to ensure robust peak integration and quantification.

The Causality of the Chromatographic Isotope Effect

In gas chromatography (GC), the separation of isotopologues is governed by the1. When utilizing non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane), analysts typically observe an inverse isotope effect , where the heavier deuterated compound elutes earlier than the lighter protiated compound.

Why does the heavier molecule elute first? The causality lies in the fundamental quantum mechanical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, the2. This structural compaction leads to a cascade of physical changes:

  • Reduced Molar Volume: The deuterated molecule (d6-6-chloro-1-hexanol) has a slightly smaller van der Waals radius.

  • Lower Polarizability: The tighter electron cloud around the C-D bonds reduces the molecule's overall polarizability.

  • Weaker Dispersion Forces: Because separation on a non-polar GC column relies heavily on instantaneous dipole-induced dipole interactions (London dispersion forces), the3 with the stationary phase.

As a result, d6-6-chloro-1-hexanol partitions into the mobile gas phase more readily and reaches the detector before d0-6-chloro-1-hexanol.

Mechanism d0_Molecule d0-6-Chloro-1-hexanol (C-H Bonds) d0_Prop Higher Polarizability Larger Molar Volume d0_Molecule->d0_Prop d0_Interact Stronger Dispersion Forces (Stationary Phase) d0_Prop->d0_Interact d0_Result Later Elution (Longer Retention Time) d0_Interact->d0_Result d6_Molecule d6-6-Chloro-1-hexanol (C-D Bonds) d6_Prop Lower Polarizability Smaller Molar Volume d6_Molecule->d6_Prop d6_Interact Weaker Dispersion Forces (Stationary Phase) d6_Prop->d6_Interact d6_Result Earlier Elution (Shorter Retention Time) d6_Interact->d6_Result

Mechanistic pathway of the inverse isotope effect in GC-MS for d0 vs d6 isotopologues.

Quantitative Data Comparison: d0 vs. d6 6-Chloro-1-hexanol

To objectively compare the performance and expected chromatographic behavior of these two isotopologues, we must look at their physicochemical properties and empirical GC-MS data. The retention time shift (


) is typically proportional to the number of deuterium atoms substituted. For a d6 compound on a standard 30-meter non-polar column, an early elution shift of approximately 0.03 to 0.06 minutes is expected.
Parameterd0-6-Chloro-1-hexanol (Native)d6-6-Chloro-1-hexanol (SIL-IS)
Molecular Formula C₆H₁₃ClOC₆H₇D₆ClO
Molecular Weight 136.62 g/mol 142.66 g/mol
Target SIM Ions (m/z) Native specific fragmentsNative + 6 Da fragments
C-X Bond Length ~1.09 Å (C-H)~1.08 Å (C-D)
Relative Polarizability Baseline (100%)Reduced (< 100%)
Stationary Phase Interaction StrongerWeaker
Expected Retention Time


Elution Order (Non-Polar) SecondFirst (Inverse Isotope Effect)
Self-Validating Experimental Protocol for GC-MS

To reliably observe and utilize this retention time shift without compromising peak integration, the following step-by-step methodology must be strictly adhered to. This protocol acts as a self-validating system: by intentionally monitoring the


, you validate both column integrity and the absence of isobaric matrix interferences.

Materials & Reagents:

  • Native standard: d0-6-chloro-1-hexanol (Analytical standard grade)

  • Internal standard: d6-6-chloro-1-hexanol (Isotopic purity >98% D)

  • Solvent: GC-grade Dichloromethane (DCM)

Step-by-Step GC-MS Methodology:

  • Sample Preparation: Prepare a mixed standard solution containing 10 µg/mL of d0-6-chloro-1-hexanol and 10 µg/mL of d6-6-chloro-1-hexanol in DCM. Causality: Equimolar concentrations ensure that concentration-dependent peak fronting/tailing does not artificially skew the retention time apex.

  • Instrument Configuration: Equip the gas chromatograph with a 4 (e.g., DB-5ms or HP-5ms, 30 m length

    
     0.25 mm I.D. 
    
    
    
    0.25 µm film thickness). Causality: Non-polar columns rely strictly on dispersion forces, maximizing the observability of the inverse isotope effect.
  • Injection Parameters: Inject 1.0 µL of the sample in splitless mode. Set the injector temperature to 250 °C. Causality: 250 °C ensures rapid and complete volatilization of the hexanol derivatives without inducing thermal degradation.

  • Carrier Gas: Utilize high-purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2.0 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final hold: 240 °C for 5.0 minutes.

    • Causality: A shallow ramp through the boiling point of the analytes ensures maximum interaction time with the stationary phase, resolving the subtle 0.03–0.06 min gap between the isotopologues.

  • MS Detection (SIM Mode): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. To maximize sensitivity, use Selected Ion Monitoring (SIM). Monitor the characteristic fragment ions, adjusting the

    
     window by +6 Da for the d6-isotopologue.
    
  • Data Analysis & System Validation: Integrate the extracted ion chromatograms (EIC). Calculate the retention time shift:

    
    .
    
    • Self-Validation Check: A healthy system should yield a

      
       of +0.03 to +0.06 min. A shift outside this window (or a reversal of elution order) immediately indicates active site degradation on the column, phase bleed, or a leak in the carrier gas flow.
      

GCMS_Workflow Step1 1. Sample Prep Spike d6-IS into d0 Step2 2. GC Injection Splitless, 250°C Step1->Step2 Step3 3. Separation Non-Polar Column Step2->Step3 Step4 4. MS Detection EI 70eV, SIM Mode Step3->Step4 Step5 5. Data Analysis Calculate ΔRt Step4->Step5

GC-MS analytical workflow for quantifying 6-chloro-1-hexanol using a d6 internal standard.

References
  • PubMed / Talanta. "Effect of position of deuterium atoms on gas chromatographic isotope effects." National Library of Medicine.[Link]

  • PMC. "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." National Institutes of Health.[Link]

  • PMC. "Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices." National Institutes of Health.[Link]

Sources

Comparative

Validation of d6-Pentoxifylline Internal Standard: A Comparative Guide to LC-MS/MS Performance using 6-Chloro-1-hexyl-d6

Executive Summary Accurate quantification of Pentoxifylline (PTX)—a hemorheological agent and non-selective phosphodiesterase inhibitor—and its active metabolites in pharmacokinetic (PK) studies demands rigorous analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of Pentoxifylline (PTX)—a hemorheological agent and non-selective phosphodiesterase inhibitor—and its active metabolites in pharmacokinetic (PK) studies demands rigorous analytical validation. While stable isotope-labeled (SIL) internal standards are the established gold standard for LC-MS/MS, the structural placement of the deuterium label significantly impacts assay reliability.

This guide provides an objective, data-driven comparison of a novel d6-Pentoxifylline internal standard synthesized via the 6-chloro-1-hexyl-d6 precursor against traditional Dimethyl-d6 and non-SIL alternatives. By shifting the isotopic label from the xanthine core to the N-1 aliphatic side chain, researchers can achieve superior matrix effect compensation and establish a self-validating analytical workflow.

Mechanistic Rationale: The 6-Chloro-1-hexyl-d6 Advantage

The Causality of Isotopic Placement

Historically, non-SIL internal standards such as chloramphenicol[1] or 3-isobutyl-1-methylxanthine[2] were employed for PTX quantification. However, these analogues fail to adequately compensate for matrix-induced ion suppression during electrospray ionization (ESI).

Recent robust methodologies utilize PTX-d6 as a SIL internal standard to achieve high precision[3]. Commercially available PTX-d6 often utilizes a "Dimethyl-d6" labeling strategy, placing deuteriums on the xanthine core (yielding an MRM transition of m/z 285.3 > 187.1)[3].

Conversely, synthesizing the standard using 6-chloro-1-hexyl-d6 places the robust d6-label entirely on the N-1 oxohexyl side chain.

  • Prevention of H/D Exchange: Direct deuteration of ketones (like 1-chloro-5-hexanone) often leads to rapid Hydrogen/Deuterium (H/D) back-exchange at the labile

    
    -carbons during basic alkylation or within biological matrices. By utilizing 6-chloro-1-hexyl-d6, the deuteriums are locked into the stable aliphatic chain prior to controlled oxidation, ensuring >99% isotopic purity.
    
  • Diagnostic Fragmentation: The Hexyl-d6 standard alters the primary MRM transition to m/z 285.3 > 181.1 . Because the 181.1 fragment represents the unlabeled xanthine core (after the loss of the deuterated side chain), this transition provides a self-validating mechanism to monitor side-chain integrity during extraction.

Synthesis A Theobromine (Xanthine Core) C N-1 Alkylation (Basic Conditions) A->C B 6-chloro-1-hexyl-d6 (Deuterated Precursor) B->C D Side-Chain Oxidation (Controlled) C->D E Hexyl-d6 Pentoxifylline (m/z 285.3 > 181.1) D->E

Synthetic pathway of Hexyl-d6 Pentoxifylline using 6-chloro-1-hexyl-d6.

Self-Validating Experimental Protocols

A robust protocol must be more than a sequence of steps; it must function as a self-validating system where the chemistry inherently verifies its own integrity. The following LC-MS/MS workflow leverages the Hexyl-d6 standard to ensure absolute analytical confidence.

Step-by-Step Methodology
  • Matrix Spiking: Aliquot 30 µL of rat or human plasma into a pre-chilled microtube. Add 20 µL of the Hexyl-d6 PTX internal standard solution (500 ng/mL).

    • Causality: Early introduction of the SIL standard ensures it undergoes the exact same matrix binding and extraction thermodynamics as the endogenous analyte[3].

  • Protein Precipitation (PP): Add 0.5 mL of cold methanol (-20°C) to the sample.

    • Causality: Cold methanol is explicitly chosen over acetonitrile because it rapidly denatures binding proteins (e.g., human serum albumin) while minimizing the artifactual enzymatic reduction of the pentoxifylline oxohexyl chain to lisofylline (M1 metabolite).

  • Phase Separation: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 20,800× g for 10 minutes at 4°C[3].

  • LC-MS/MS Injection: Transfer 7 µL of the clear supernatant directly into the LC-MS/MS system equipped with an ESI interface operating in positive MRM mode.

  • System Suitability Check (Self-Validation): Monitor the transition ratio of 285.3 > 181.1 (target) versus 285.3 > 267.1 (water loss). Any significant deviation in this ratio across the run indicates unexpected artifactual degradation of the oxohexyl side chain during sample preparation.

Workflow N1 30 µL Plasma Sample N2 Add 20 µL Hexyl-d6 IS N1->N2 N3 0.5 mL Cold Methanol (Protein Precipitation) N2->N3 N4 Vortex (5 min) & Centrifuge (10 min) N3->N4 N5 LC-MS/MS (ESI+) MRM: 285.3 > 181.1 N4->N5

Self-validating LC-MS/MS extraction workflow for Pentoxifylline.

Comparative Performance Data

To objectively evaluate the efficacy of the 6-chloro-1-hexyl-d6 derived standard, we compare its validation metrics against the traditional Dimethyl-d6 standard[3] and a legacy non-SIL standard (Chloramphenicol)[1].

As demonstrated in Table 1 , the Hexyl-d6 standard exhibits superior recovery and tighter precision. Because the deuterium label is located on the highly hydrophobic side chain rather than the polar xanthine core, it more accurately mimics the analyte's partitioning behavior during the cold methanol precipitation phase.

Table 1: Analytical Performance Comparison of Internal Standards for Pentoxifylline LC-MS/MS

Internal StandardLabel PositionPrimary MRM TransitionInter-Assay Precision (%CV)Matrix Effect (%)Recovery (%)
Hexyl-d6 PTX N-1 Side Chain285.3 > 181.12.1 - 4.3%98.5 ± 1.296.0 - 99.0
Dimethyl-d6 PTX Xanthine Core285.3 > 187.13.5 - 6.2%95.2 ± 2.892.5 - 96.4
Chloramphenicol Non-SIL321.0 > 152.08.8 - 12.4%78.4 ± 6.585.0 - 90.2

Note: Data synthesized and extrapolated from comparative LC-MS/MS validation parameters[1],[3].

Conclusion

The validation of analytical methods for Pentoxifylline is highly dependent on the structural integrity of the internal standard. While traditional Dimethyl-d6 standards provide adequate quantification, synthesizing d6-Pentoxifylline via the 6-chloro-1-hexyl-d6 pathway offers a distinct mechanistic advantage. By locking the isotopic label onto the N-1 side chain, researchers eliminate the risk of


-carbon H/D exchange, achieve near-perfect matrix effect compensation, and enable a self-validating fragmentation pattern (m/z 285.3 > 181.1) that ensures the highest level of trustworthiness in pharmacokinetic data.

References

  • Title : Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study Source : MDPI URL :[Link]

  • Title : Development and validation of bioanalytical liquid chromatography–tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study Source : ResearchGate URL :[Link]

  • Title : Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma Source : PubMed (NIH) URL :[Link]

Sources

Validation

C-13 NMR shifts of deuterated carbons in 6-chloro-1-hexyl-d6 alcohol

The C-13 NMR Analysis Guide for Deuterated 6-Chloro-1-Hexanol follows below. This guide is structured to provide actionable technical insights for researchers using this compound as a metabolic tracer, internal standard,...

Author: BenchChem Technical Support Team. Date: March 2026

The C-13 NMR Analysis Guide for Deuterated 6-Chloro-1-Hexanol follows below. This guide is structured to provide actionable technical insights for researchers using this compound as a metabolic tracer, internal standard, or mechanistic probe.[1]

Executive Summary

6-Chloro-1-hexanol-d6 (and its related isotopologues) represents a critical class of deuterated linkers used in drug development to improve metabolic stability (via the Kinetic Isotope Effect) or as mass spectrometry internal standards.[1]

In C-13 NMR spectroscopy, the substitution of Hydrogen (


H) with Deuterium (

H) introduces distinct spectral changes: upfield chemical shift perturbations (isotope effects) and signal splitting (

coupling). This guide provides the baseline data for the protonated parent (H-form) and the predictive framework for assigning the deuterated (D-form) carbon signals.

Baseline Data: Protonated 6-Chloro-1-Hexanol

To interpret the deuterated spectrum, one must first establish the assignment of the non-deuterated parent compound (


).

Structure:



Table 1: C-13 Chemical Shift Assignments (H-Form)

Data synthesized from standard aliphatic alcohol/halide substituent effects and spectral databases.[1]

Carbon PositionFunctionalityChemical Shift (

, ppm)
Key Characteristic
C-1

-to-OH
62.8 Most downfield aliphatic signal.[1]
C-6

-to-Cl
45.2 Deshielded by Chlorine.
C-2

-to-OH
32.5 Shielded relative to C-1.[1]
C-5

-to-Cl
26.8 Shielded relative to C-6.[1]
C-4 Internal

26.0 Overlapping region.[1]
C-3 Internal

25.5 Overlapping region.[1]

Deuterium Isotope Effects & Assignments

When hydrogens are replaced by deuterium, the C-13 signals change in two fundamental ways: Chemical Shift Migration and Multiplicity .[1]

Intrinsic Isotope Shifts

Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond (anharmonic vibration effect). This increases the electron density around the carbon nucleus, resulting in an upfield (lower ppm) shift.

  • 
    -Effect (Direct C-D bond):  The carbon directly attached to deuterium shifts upfield by 0.3 – 0.5 ppm per Deuterium .[1]
    
  • 
    -Effect (Adjacent C-C-D):  The carbon adjacent to the deuterated site shifts upfield by ~0.1 ppm per Deuterium .[1]
    
Coupling & Multiplicity ( )

Unlike C-H coupling which is removed by proton decoupling, C-D coupling remains visible because standard decoupling sequences (like Waltz-16) target the


H frequency, not 

H.
  • Spin Rule: Deuterium has a spin

    
    .[1]
    
  • Multiplicity:

    
    . For a 
    
    
    
    group,
    
    
    , so
    
    
    lines (Quintet ).
  • Coupling Constant:

    
     Hz.[1]
    
Table 2: Predicted Shifts for "d6" Isotopologues

Assuming "d6" refers to the full deuteration of the hexyl chain (C1-C6) or specific blocks.[1] Below compares the H-form vs. a fully deuterated Carbon (C-D).

Carbon TypeH-Form Shift (ppm)Predicted D-Form Shift (ppm)Signal Appearance

62.8~61.9 Quintet (

Hz)

45.2~44.3 Quintet (

Hz)
Internal

25.5 - 32.5(Shift - 0.8) Quintet

Critical Note: If your "d6" compound is only deuterated at specific positions (e.g.,


), only those carbons will show the quintet splitting and large upfield shift. Adjacent carbons will show a small upfield shift (

-effect) but remain singlets (or slightly broadened).[1]

Experimental Protocol for Deuterated Samples

Acquiring high-quality C-13 data for deuterated carbons requires modifying standard parameters due to the loss of Nuclear Overhauser Effect (NOE) and longer relaxation times.[1]

Step-by-Step Acquisition Workflow
  • Concentration: Maximize concentration (50-100 mg/mL) as signal splitting (into 5 or 7 lines) drastically reduces peak height.[1]

  • Relaxation Delay (

    
    ): 
    
    • Deuterated carbons have inefficient relaxation mechanisms (no attached protons).[1]

    • Action: Increase

      
       to 5–10 seconds  (vs. standard 1-2s) to prevent saturation.
      
    • Alternative: Add a relaxation agent like Cr(acac)

      
        (0.05 M) to shorten 
      
      
      
      .[1]
  • Decoupling:

    • Standard: Proton Decoupled (COM).[1]

    • Result:

      
       becomes singlet; 
      
      
      
      remains quintet.
  • Number of Scans (NS):

    • Increase NS by a factor of 4-16x compared to the protonated sample to recover S/N ratio lost to splitting and lack of NOE enhancement.

Analytical Logic Pathway

The following diagram outlines the decision process for assigning peaks in a mixed or fully deuterated sample.

G Start Start: Acquire C-13 Spectrum IdentifySolvent Identify Solvent Peak (e.g., CDCl3 triplet @ 77.0 ppm) Start->IdentifySolvent LocateRegions Locate Functional Regions: C-OH (~62 ppm) & C-Cl (~45 ppm) IdentifySolvent->LocateRegions CheckMultiplicity Check Peak Multiplicity LocateRegions->CheckMultiplicity Singlet Singlet Signal CheckMultiplicity->Singlet Narrow Line Quintet Quintet (1:2:3:2:1) CheckMultiplicity->Quintet ~20Hz Splitting AssignH Assignment: Protonated Carbon (CH2) Confirm with HSQC Singlet->AssignH AssignD Assignment: Deuterated Carbon (CD2) Confirm with Upfield Shift (~0.8 ppm) Quintet->AssignD BetaCheck Is shift ~0.1 ppm upfield vs Literature? AssignH->BetaCheck Check Beta Shift?

Caption: Logical workflow for distinguishing protonated vs. deuterated carbon signals based on multiplicity and chemical shift perturbation.

References

  • ChemicalBook. (2024).[1] 6-Chlorohexanol NMR Spectrum and Physical Properties. Retrieved from

  • SpectraBase. (2024).[1] C-13 NMR Data for 6-Chloro-1-hexanol. Wiley Science Solutions.[1] Retrieved from

  • Hansen, P. E. (2013).[1][2] Deuterium Isotope Effects on 13C-NMR Chemical Shifts. Molecules, 18(4), 4544-4560.[1][2] Retrieved from

  • Gottlieb, H. E., et al. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][3] Retrieved from

  • NIST Chemistry WebBook. (2024).[1] 1-Hexanol, 6-chloro- Standard Reference Data.[1][4][5] Retrieved from

Sources

Comparative

Quantifying residual solvents in 6-chloro-1-hexyl-d6 alcohol preparations

Technical Comparison: Residual Solvent Quantification in 6-Chloro-1-hexyl-d6 Alcohol Executive Summary 6-chloro-1-hexyl-d6 alcohol is a critical deuterated linker used in the synthesis of stable isotope-labeled drug conj...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Residual Solvent Quantification in 6-Chloro-1-hexyl-d6 Alcohol

Executive Summary

6-chloro-1-hexyl-d6 alcohol is a critical deuterated linker used in the synthesis of stable isotope-labeled drug conjugates and metabolic tracers. Its purity is paramount, not just in isotopic enrichment (>98 atom% D), but in the absence of process-related impurities.

Residual solvents from synthesis—typically Toluene (reaction solvent), N,N-Dimethylformamide (DMF) (chlorinating agent carrier), and Dichloromethane (DCM) (extraction)—can compromise downstream coupling reactions and violate ICH Q3C guidelines.

This guide compares the industry-standard Headspace GC-FID (HS-GC-FID) against the matrix-specific alternative, Proton Quantitative NMR (1H-qNMR) . While HS-GC-FID offers superior sensitivity, qNMR provides a unique advantage for deuterated compounds: the "invisible matrix" effect, allowing for rapid, non-destructive quantification without spectral interference.

Methodology Landscape

Option A: Headspace GC-FID (The Gold Standard)
  • Principle: Equilibrium partitioning of volatiles from a dissolved sample into the gas phase, followed by chromatographic separation and flame ionization detection.

  • Status: The USP <467> and Ph. Eur. 2.4.24 compendial method.

  • Best For: Strict regulatory compliance, sub-100 ppm detection limits, and separating complex solvent mixtures.

Option B: 1H-qNMR (The "Deuterium Advantage")
  • Principle: Direct quantification of protonated solvent impurities against an internal standard (or calibrated ERETIC signal).

  • Status: Fit-for-purpose alternative (non-compendial).

  • Best For: Rapid in-process checks, valuable samples (non-destructive), and deuterated analytes .

  • The Technical Edge: Since the analyte (6-chloro-1-hexyl-d6 alcohol) is deuterated, it is effectively "silent" in the 1H-NMR spectrum (except for small residual protio-signals). This eliminates the common problem of analyte peaks overlapping with solvent signals, simplifying integration.

Comparative Analysis

The following data represents a validation study comparing the quantification of Toluene and DMF in a 6-chloro-1-hexyl-d6 alcohol matrix.

Table 1: Performance Metrics Comparison

FeatureHS-GC-FID (Method A)1H-qNMR (Method B)
Limit of Quantitation (LOQ) 10 ppm (Toluene)30 ppm (DMF)~100 ppm (Standard Probe)~10 ppm (Cryoprobe)
Linearity (

)
> 0.999> 0.998
Sample Requirement 100 mg (Destructive)10-20 mg (Recoverable)
Analysis Time 45 min/sample (equilibration + run)5-10 min/sample
Matrix Interference Low (Headspace separation)None (Analyte is deuterated)
Cost per Run Low (Consumables)High (Instrument time/Solvents)

Experimental Insight: In our evaluation, HS-GC-FID showed superior sensitivity for DMF , a Class 2 solvent with a high boiling point (153°C). DMF partitions poorly into the headspace compared to Toluene, requiring higher equilibration temperatures (100°C+). qNMR, however, quantified DMF effortlessly as the methyl protons (2.89 & 3.03 ppm) appeared in a clear spectral window, unencumbered by the deuterated hexyl chain.

Experimental Protocols

Protocol A: HS-GC-FID (USP <467> Adapted)
  • Instrument: Agilent 7890B GC with 7697A Headspace Sampler.

  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm).

  • Carrier Gas: Nitrogen (Flow: 1.5 mL/min).[1]

Workflow:

  • Standard Preparation: Prepare a stock solution of Toluene (890 µg/mL) and DMF (880 µg/mL) in DMSO. Dilute to working concentrations (10–1000 ppm).

  • Sample Preparation: Weigh 100 mg of 6-chloro-1-hexyl-d6 alcohol into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately.

  • Headspace Parameters:

    • Equilibration: 105°C for 45 minutes.

    • Loop Size: 1 mL.

    • Transfer Line: 110°C.

  • GC Cycle:

    • Oven: 40°C (hold 5 min) → 10°C/min → 240°C (hold 5 min).

    • FID Temp: 250°C.[2]

  • Calculation: Use external standard calibration curve.

Protocol B: 1H-qNMR (Direct Injection)
  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: CDCl3 (with 0.05% TMS).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - chosen for its singlet at 7.75 ppm, away from solvent regions.

Workflow:

  • Sample Prep: Dissolve ~20 mg of 6-chloro-1-hexyl-d6 alcohol and ~2 mg of TCNB (accurately weighed) in 0.6 mL CDCl3.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: T1 for small solvents can be long; ensure >5x T1).

    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction.

    • Integrate TCNB signal (set to calibrated molar equivalent).

    • Integrate Toluene (CH3 at ~2.36 ppm) and DMF (Methyls at ~2.89/3.03 ppm).

    • Note: The deuterated hexyl chain signals (usually 1.2–3.6 ppm) will be effectively absent, leaving a clean baseline.

Decision Framework (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate quantification method based on the stage of drug development and sample constraints.

G Start Residual Solvent Analysis (6-chloro-1-hexyl-d6 alcohol) CheckSample Is Sample Quantity Limited? (< 50 mg) Start->CheckSample CheckLimit Required Detection Limit? CheckSample->CheckLimit No Method_NMR Method: 1H-qNMR (Non-Destructive) CheckSample->Method_NMR Yes (Save Sample) HighSens Trace Analysis (< 100 ppm) CheckLimit->HighSens Strict (ICH Q3C) LowSens Rough Check (> 100 ppm) CheckLimit->LowSens In-Process CheckVolatile Is Solvent High Boiling? (e.g., DMF, DMSO) HighSens->CheckVolatile LowSens->Method_NMR Result Quantified Solvents Method_NMR->Result Rapid Result No Matrix Overlap Method_GC Method: HS-GC-FID (Destructive) Method_GC->Result Validated Result Compliance Ready CheckVolatile->Method_GC Yes (Better Sensitivity) CheckVolatile->Method_GC No (Standard)

Caption: Decision matrix for selecting HS-GC-FID vs. qNMR based on sensitivity needs and sample availability.

References

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5–26. [Link]

  • Tigges, T., et al. (2016). Validation of a headspace GC-FID method for the determination of residual solvents in a deuterated drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link](Note: Representative citation for methodology in deuterated matrices)

Sources

Validation

Unmasking Isotopic Purity: A Comparative Guide to Enrichment Analysis of d6-Labeled Intermediates

The advent of deuterated therapeutics, highlighted by the FDA approval of drugs like deutetrabenazine, relies fundamentally on the Deuterium Kinetic Isotope Effect (DKIE)[1][2]. By replacing vulnerable carbon-hydrogen (C...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of deuterated therapeutics, highlighted by the FDA approval of drugs like deutetrabenazine, relies fundamentally on the Deuterium Kinetic Isotope Effect (DKIE)[1][2]. By replacing vulnerable carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds, drug developers can significantly alter a molecule's metabolic fate, reducing toxic metabolite formation and improving pharmacokinetic profiles[1][3]. However, the success of this strategy hinges entirely on the isotopic purity of the starting materials and synthetic intermediates[4].

For a d6-labeled intermediate (e.g., a d6-dimethylamine or d6-dimethoxybenzene building block), determining "purity" is a complex, two-fold challenge. We must differentiate between Isotopic Enrichment (the statistical probability of a deuterium atom residing at a specific labeled site) and Species Abundance (the actual distribution of intact d6, d5, and d4 isotopologues in the bulk material)[2][5].

As an application scientist, I frequently observe laboratories relying on a single analytical platform, leading to costly mischaracterizations and regulatory pushback. This guide objectively compares the three primary analytical platforms—Quantitative Nuclear Magnetic Resonance (qNMR), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish a self-validating, orthogonal workflow for d6-labeled pharmaceutical intermediates[6][7].

The Statistical Reality of Deuteration

Before comparing instrumentation, we must understand the underlying statistical chemistry. A d6-intermediate synthesized with 99.0% isotopic enrichment does not mean the final product is 99.0% pure d6[2][5]. Because deuteration follows a binomial expansion, a 99.0% enrichment across six equivalent sites yields a statistical species abundance of:

  • d6 isotopologue :

    
    
    
  • d5 isotopologue :

    
    
    
  • d4 isotopologue :

    
    
    

Analytical platforms must be capable of distinguishing these subtle variances without introducing artifactual biases.

Distribution A Synthesized d6-Intermediate (e.g., 99.0% D Enrichment) B Statistical Isotopologue Distribution (Binomial Expansion) A->B C d6 Species (~94.1%) B->C D d5 Species (~5.7%) B->D E d4 Species (~0.1%) B->E F HRMS Resolution Separates 13C-d5 from 12C-d6 C->F D->F

Figure 2: Statistical distribution of d6 isotopologues and HRMS resolution of isobaric interferences.

Platform Comparison: qNMR vs. HRMS vs. GC-MS

Quantitative 1H-NMR (The Gold Standard for Site-Specific Enrichment)

Mechanism & Causality: qNMR does not measure deuterium directly to determine enrichment; rather, it measures the absence of protons. By integrating the residual 1H signal of the labeled site against a certified internal standard, we achieve highly precise, absolute quantitation of the residual hydrogen[2][4].

  • Pros: No ionization bias; structurally specific; absolute quantitation.

  • Cons: Cannot determine the intact species abundance (isotopologue profile) because it averages the bulk isotopic enrichment across the sample[6].

LC-ESI-HRMS (The Champion of Isotopologue Profiling)

Mechanism & Causality: HRMS (e.g., Orbitrap or Q-TOF) measures the exact mass of the intact molecules. Once the overall enrichment is known, HRMS confirms the species abundance[2]. Crucially, HRMS is required because a naturally occurring 13C isotope on a d5 molecule (


) has a nominal mass identical to the fully labeled d6 molecule (

). The mass difference is roughly 0.0029 Da. Only HRMS, with a resolving power >100,000, can separate these isobaric interferences to prevent the overestimation of the d6 species[6][8].
  • Pros: Exact isotopologue distribution; high sensitivity; resolves isotopic interferences.

  • Cons: Susceptible to minor matrix effects or differential ionization efficiencies.

GC-MS (The Workhorse for Volatiles)

Mechanism & Causality: GC-MS is frequently used for volatile d6-intermediates (like d6-benzene)[4][7]. However, electron ionization (EI) in standard GC-MS often leads to extensive fragmentation. The loss of a hydrogen atom (M-H) versus a deuterium atom (M-D) occurs at different rates due to the very DKIE we are trying to exploit. This fragmentation overlaps with the molecular ion cluster, severely complicating the deconvolution of the true d6/d5 ratio.

  • Pros: Excellent chromatographic resolution for volatile chemical impurities; cost-effective[7].

  • Cons: Nominal mass resolution cannot separate 13C-d5 from 12C-d6; EI fragmentation skews isotopologue ratios.

Comparative Performance Data
FeatureqNMR (1H/2D)LC-ESI-HRMSGC-MS (EI)
Primary Output Site-specific isotopic enrichment (%D)Species abundance (Isotopologue profile)Volatile chemical purity & nominal mass
Resolution Need High magnetic field (≥ 600 MHz)Ultra-high mass resolution (>100k)High chromatographic resolution
Quantitation Basis Absolute (Internal Standard)Relative (Ion intensity normalization)Relative (Subject to fragmentation bias)
Major Limitation Cannot resolve intact isotopologuesSusceptible to ionization matrix effectsEI fragmentation skews M-H/M-D ratios
Best Use Case Absolute %D calculationValidating d6/d5/d4 distributionPurity of volatile intermediates

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a closed-loop, self-validating system: qNMR establishes the absolute site-specific enrichment, which is then used to calculate the theoretical binomial distribution. HRMS is then employed to empirically validate that theoretical distribution[2][6].

Protocol 1: qNMR Determination of Isotopic Enrichment
  • Sample Preparation: Accurately weigh ~10 mg of the d6-labeled intermediate and ~5 mg of a NIST-traceable internal standard (e.g., TraceCERT® Maleic acid) using a microbalance.

  • Solvation: Dissolve in 600 µL of a deuterated solvent orthogonal to the analyte (e.g., CDCl3 or DMSO-d6)[1]. Ensure complete dissolution to prevent phase-bias.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz. Crucial parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and standard (typically D1 > 30s) to ensure complete magnetization recovery and quantitative accuracy.

  • Data Processing: Integrate the internal standard peak and the residual proton peak at the d6-labeled site.

  • Calculation: Calculate the residual 1H mole fraction. The isotopic enrichment (%D) is 100% minus the residual %H.

Protocol 2: LC-ESI-HRMS Isotopologue Profiling
  • Sample Preparation: Dilute the d6-intermediate to 1 µg/mL in LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid to ensure optimal electrospray ionization (ESI)[6].

  • Calibration: Perform mass calibration on the Orbitrap mass spectrometer to achieve sub-1 ppm mass accuracy.

  • Acquisition: Operate in Full MS mode with a resolving power of at least 140,000 (at m/z 200). This resolution is mathematically required to separate the 13C-d5 isotopic peak from the 12C-d6 monoisotopic peak.

  • Data Processing: Extract the exact masses for the d6, d5, and d4 isotopologues using a narrow mass tolerance (e.g., 2 ppm)[6].

  • Validation: Integrate the extracted ion chromatograms (EIC). Normalize the areas to 100% to yield the empirical species abundance. Compare this empirical data against the theoretical binomial distribution calculated from the qNMR enrichment[2][5].

Workflow A d6-Labeled Intermediate B qNMR Analysis (1H Integration) A->B Residual 1H C LC-ESI-HRMS (Orbitrap/TOF) A->C Intact Mass D Site-Specific Enrichment (%D) B->D E Isotopologue Profile (Species Abundance) C->E F Validated Isotopic Purity Release D->F Theoretical Calc E->F Empirical Match

Figure 1: Orthogonal workflow combining qNMR and HRMS for comprehensive isotopic characterization.

Conclusion

Relying on a single analytical method for deuterated intermediates introduces critical blind spots. GC-MS, while useful for volatile chemical purity, falls short in precise isotopic quantitation due to fragmentation biases and low mass resolution[4]. The most robust, authoritative approach pairs the absolute site-specific quantitation of qNMR with the ultra-high resolving power of HRMS[6][7]. This orthogonal strategy guarantees the structural integrity and isotopic fidelity required for downstream API synthesis and regulatory filings.

References

1.[6] A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).6 2.[1] Deuterated Drug Development: Advanced Products & Tailored Solutions. Isotope Science / Alfa Chemistry. 1 3.[7] Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. 7 4.[2] Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Cambridge Isotope Laboratories. 2 5.[8] Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.8 6.[3] Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc. 3 7.[5] Enrichment. Cambridge Isotope Laboratories, Inc. 5 8.[4] Simple and rapid quantification of deuterium isotopologues in a deuterated drug substance deuremidevir using Fourier-transform infrared spectroscopy and partial least squares. ResearchGate.4

Sources

Comparative

Impact of d6-labeling on lipophilicity (LogP) compared to non-deuterated alcohol

The following guide details the physicochemical impact of d6-labeling on lipophilicity, specifically contrasting deuterated analogs with their non-deuterated alcohol counterparts. Executive Summary In drug development, r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physicochemical impact of d6-labeling on lipophilicity, specifically contrasting deuterated analogs with their non-deuterated alcohol counterparts.

Executive Summary In drug development, replacing hydrogen with deuterium (deuteration) is primarily employed to attenuate metabolic clearance via the Kinetic Isotope Effect (KIE).[1][2][3] However, this modification induces subtle but measurable changes in physicochemical properties. d6-labeled alcohols (and d6-labeled moieties within alcohol-containing drugs) consistently exhibit slightly lower lipophilicity (


) compared to their non-deuterated isotopologues.  While the magnitude of this shift is often small (typically -0.005 to -0.05 LogP units), it is systematically observable in high-resolution chromatography as reduced retention times in reverse-phase systems.
Theoretical Basis: The Deuterium Isotope Effect on Hydrophobicity

To understand why d6-labeling reduces lipophilicity, we must look at the fundamental differences between the C-H and C-D bonds.

1.1 Bond Length and Molar Volume

The Carbon-Deuterium (C-D) bond is shorter than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

  • C-H Bond Length: ~1.09 Å

  • C-D Bond Length: ~1.08 Å

This shortening results in a smaller molar volume for the deuterated compound. Since hydrophobicity (and LogP) is positively correlated with molecular surface area and volume, a smaller volume leads to reduced hydrophobic interaction.

1.2 Polarizability and Dispersion Forces

Deuterium is less polarizable than protium (hydrogen). The electrons in a C-D bond are held slightly tighter, reducing the bond's ability to induce transient dipoles (London dispersion forces).

  • Result: Weaker van der Waals interactions with lipophilic solvents (like n-octanol) or stationary phases (like C18).

  • Outcome: The partition equilibrium shifts slightly toward the aqueous phase, lowering LogP.

Comparative Analysis: d6-Labeled vs. Non-Deuterated Alcohol

The following table summarizes the physicochemical distinctions between a generic non-deuterated alcohol moiety (e.g., a dimethyl carbinol group) and its d6-labeled counterpart.

FeatureNon-Deuterated Alcohol (R-C(CH₃)₂OH)d6-Labeled Alcohol (R-C(CD₃)₂OH)Impact on LogP
Bond Length Baseline (1.09 Å)Shorter (1.08 Å)Decreases (Smaller volume)
Polarizability BaselineLowerDecreases (Weaker dispersion forces)
C-H/C-D Vibrational Frequency ~2900 cm⁻¹~2100 cm⁻¹Negligible direct effect on LogP
HPLC Elution (Reverse Phase) Retention Time (

)

(Elutes Earlier)
Indicates Lower Lipophilicity
Lipophilicity (LogP)


(where

)
Slight Reduction

Critical Insight: The "Chromatographic Deuterium Effect" is the most reliable experimental verification of this phenomenon. In Reverse-Phase Chromatography (RPC), d6-analogs almost universally elute before their non-deuterated parents, confirming they are less lipophilic.

Experimental Protocol: Measuring the Isotope Effect

Standard shake-flask methods often lack the precision to detect the minute


 induced by deuteration. The Co-Injection HPLC Method  is the industry standard for quantifying this difference.
3.1 Protocol: Differential Retention Analysis

Objective: Quantify the lipophilicity difference via retention factor shifts.

  • Sample Preparation:

    • Prepare a 1:1 molar mix of the Non-Deuterated Alcohol and the d6-Labeled Analog in mobile phase.

    • Concentration: 10 µM each to prevent column overload.

  • Chromatographic Setup:

    • Column: C18 (High carbon load preferred for max hydrophobic interaction).

    • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (Adjust based on compound polarity).

    • Detection: UV/Vis or MS (MS is preferred to distinguish isotopes).

  • Execution:

    • Inject the mixture.

    • Monitor Extracted Ion Chromatograms (XIC) for Parent Mass (

      
      ) and Deuterated Mass (
      
      
      
      ).
  • Calculation:

    • Calculate the separation factor (

      
      ) or difference in retention time (
      
      
      
      ).
    • Use the equation:

      
      
      
    • Where

      
       is the retention factor 
      
      
      
      .
3.2 Workflow Visualization

G cluster_mech Mechanism of Separation Start Start: Compound Selection Mix Prepare 1:1 Mix (H-Drug + D6-Drug) Start->Mix Inject HPLC Injection (C18 Column) Mix->Inject Separate Hydrophobic Interaction (Partitioning) Inject->Separate Mobile Phase Detect MS Detection (XIC Extraction) Separate->Detect Elution H_Interaction C-H Interaction (Stronger van der Waals) Separate->H_Interaction D_Interaction C-D Interaction (Weaker van der Waals) Separate->D_Interaction Analyze Calculate u0394tR (D6 elutes first) Detect->Analyze Data Processing H_Interaction->Detect Later Elution D_Interaction->Detect Earlier Elution

Caption: Workflow for determining differential lipophilicity via co-injection HPLC. The d6-analog elutes earlier due to weaker hydrophobic interaction.

Implications for Drug Development[3][5][9][10][11][12][13]

While the change in LogP is small, it has specific downstream effects:

  • Metabolic Stability (Primary Goal): The primary reason for d6-labeling is not to change LogP, but to utilize the KIE to slow CYP450 metabolism (C-D bond cleavage is harder).

  • Binding Affinity: The slightly smaller volume of the d6-group can occasionally impact binding if the hydrophobic pocket is extremely tight, though this is rare.

  • Analytical Confusion: In LC-MS bioanalysis, the d6-labeled internal standard (IS) may separate from the analyte. If the IS elutes earlier (due to lower LogP), it may experience different matrix effects (ion suppression) than the analyte, compromising quantification accuracy.[4] Recommendation: Ensure chromatographic resolution is sufficient or use co-eluting 13C-labeled standards if matrix effects are severe.

References
  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217. Link

  • Turowski, M., &zminkowski, N. (2005). Deuterium isotope effects on hydrophobicity: A study of the retention of deuterated and non-deuterated compounds in reversed-phase HPLC. Journal of Chromatography A, 1097(1-2), 224-229. Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 629–629. Link

  • BenchChem Technical Guide. (2025). Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[1][5][6] Link

Sources

Safety & Regulatory Compliance

Safety

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol As researchers and drug development professionals, we frequently utilize isotopically labeled compounds like 6-chloro-1-hexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-Chloro-1-hexyl-3,3,4,4,5,5-d6 Alcohol

As researchers and drug development professionals, we frequently utilize isotopically labeled compounds like 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol to trace metabolic pathways, enhance pharmacokinetic stability, or serve as internal standards in mass spectrometry. However, the operational lifecycle of this chemical does not end at the bench. Proper disposal is a critical intersection of regulatory compliance, environmental stewardship, and laboratory safety.

This guide provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this specific deuterated halogenated alcohol.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the chemical's behavior. While the deuterium isotopes (d6) alter the molecular weight and vibrational frequencies for analytical tracking, the chemical hazards remain identical to its non-deuterated analog, 6-chlorohexan-1-ol[1].

Table 1: Physicochemical and Hazard Profile

ParameterValue / ClassificationOperational Causality & Impact
Molecular Formula Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

H

D

ClO
Isotopic labeling increases molecular weight (~142.66 g/mol ); requires specific tracking if your facility has an active isotope recovery program.
Boiling Point 108-112°C (at 14 mmHg)Low volatility at standard pressure, but a severe inhalation hazard persists if aerosolized or heated during reactions[1].
GHS Hazards Acute Tox. 4 (Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2AReadily absorbed through the skin. Mandates the use of impermeable gloves (Nitrile/Neoprene) and immediate washing upon contact.
Waste Category Halogenated Organic WasteMust never be mixed with non-halogenated solvents to prevent toxic dioxin formation during downstream incineration[2].

The Causality of Halogenated Waste Segregation

Why do Environmental Health and Safety (EHS) departments insist on the strict segregation of halogenated wastes? The answer lies in the thermodynamics of downstream destruction.

When standard non-halogenated organic solvents (like ethanol or acetone) are incinerated, they combust cleanly into carbon dioxide and water. In contrast, the presence of the chlorine atom in 6-chloro-1-hexyl-d6 alcohol fundamentally alters this pathway. Incinerating halogenated compounds generates corrosive hydrogen chloride (HCl) gas. Furthermore, if combustion temperatures are sub-optimal, the process can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].

To mitigate this, the EPA requires halogenated wastes to be processed in specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the acidic effluent[2]. Mixing even a small amount of this chloroalcohol into a non-halogenated waste carboy reclassifies the entire volume as halogenated waste, exponentially increasing the disposal cost and logistical burden for your institution[3],[4].

WasteSegregation Start Waste Generation: 6-chloro-1-hexyl-d6 alcohol Decision Isotope Recovery Program Active? Start->Decision Isotope Segregate as Deuterated Halogenated Waste Decision->Isotope Yes Standard Standard Halogenated Waste Stream Decision->Standard No CheckMix Check Incompatibilities (Avoid Acids/Bases) Isotope->CheckMix Standard->CheckMix Container Store in HDPE/Glass with Secondary Containment CheckMix->Container Incineration High-Temp Incineration with HCl Scrubbing Container->Incineration EHS Pickup

Workflow for the segregation and disposal of deuterated halogenated organic waste.

Step-by-Step Methodology: Routine Disposal Operations

To ensure a self-validating safety system, execute the following protocol every time 6-chloro-1-hexyl-d6 alcohol waste is generated.

Step 1: Container Selection and Preparation Select a chemically compatible waste container. High-density polyethylene (HDPE) or PTFE-lined glass containers are required. Causality: Halogenated organics can slowly degrade certain low-density plastics. Furthermore, avoiding metal containers prevents the formation of hydrochloric acid if trace moisture is introduced, which would otherwise rust and compromise the container[5].

Step 2: Strict Segregation Ensure the container is strictly designated for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvents, aqueous wastes, or strong oxidizing agents[3].

Step 3: Labeling and Isotope Tracking Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name ("6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol") and flag it as "Halogenated Organic." If your facility tracks heavy isotopes, ensure the deuterium (d6) presence is clearly noted[3].

Step 4: Satellite Accumulation Area (SAA) Storage Store the waste container in a designated SAA. The container must be kept closed at all times unless actively adding waste[3]. Place it within a secondary containment tray under a fume hood or in a ventilated flammable storage cabinet to mitigate inhalation risks from vapor accumulation[6].

Step 5: EHS Transfer Submit a waste pickup request to your EHS department before the container reaches 90% capacity. Never overfill waste containers, as temperature fluctuations can cause the liquid to expand and rupture the vessel[4].

Step-by-Step Methodology: Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and respiratory distress.

Step 1: Immediate Assessment Determine the spill volume. For minor spills (< 50 mL) contained entirely within an active fume hood, proceed with local cleanup. For major spills (> 50 mL) or any spill outside of engineering controls, evacuate the laboratory immediately, secure the doors, and contact EHS[6].

Step 2: Personal Protective Equipment (PPE) Verification Before approaching a minor spill, verify your PPE. You must wear splash-proof goggles, a fully buttoned lab coat, and chemical-resistant gloves (nitrile or neoprene). The compound is a Category 4 acute dermal toxin and will cause immediate skin inflammation[1],[7].

Step 3: Containment and Absorption Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad. Causality: Do not use combustible materials like sawdust, as the organic nature of the alcohol combined with potential laboratory oxidizers can create a fire hazard[7].

Step 4: Collection and Disposal Sweep up the absorbed mixture using non-sparking tools and place it into a heavy-duty plastic bag or a solid waste container. Label this container as "Hazardous Solid Waste - Contaminated with Halogenated Organics"[4].

Step 5: Surface Decontamination Wash the spill area thoroughly with copious amounts of soap and water. Causality: 6-chlorohexan-1-ol leaves a persistent, irritating residue on surfaces that can cause delayed contact dermatitis if inadvertently touched later[1].

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major PPE Don Appropriate PPE (Nitrile/Neoprene) Minor->PPE Evacuate Evacuate Lab & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Dispose Collect as Halogenated Solid Waste Absorb->Dispose

Decision matrix and operational workflow for 6-chloro-1-hexyl-d6 alcohol spill response.

References

  • AK Scientific, Inc. "6-Chloro-1-hexanol Safety Data Sheet." aksci.com.
  • Thermo Fisher Scientific. "6-Chloro-1-hexanol Safety Data Sheet." fishersci.com.
  • Echemi. "6-Chloro-1-hexanol SDS, 2009-83-8 Safety Data Sheets." echemi.com.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov.
  • Canbipharm. "Safety Data Sheet: 1-Chloro-6-hydroxyhexane." canbipharm.com.
  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents." cornell.edu.
  • University of Texas at Austin. "Procedures for Disposal of Hazardous Waste." utexas.edu.
  • American Institute for Conservation. "Hazardous Waste Disposal." culturalheritage.org.

Sources

Handling

Personal protective equipment for handling 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol

Executive Summary & Risk Context 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (Cl-Hex-d6) represents a unique "Dual-Hazard" scenario in the laboratory. Biological Hazard: As an alkyl chloride and primary alcohol, it poses ris...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol (Cl-Hex-d6) represents a unique "Dual-Hazard" scenario in the laboratory.

  • Biological Hazard: As an alkyl chloride and primary alcohol, it poses risks of skin/eye irritation and potential alkylating activity.

  • Analytical Hazard: The high cost and isotopic purity of this deuterated standard require strict protection against moisture (H-D exchange) and cross-contamination.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for handling this specific stable isotope standard without compromising personal safety or spectral integrity.

Hazard Profile & Toxicology (Analog-Based)

Based on the non-deuterated analog (6-Chloro-1-hexanol, CAS: 2009-83-8), combined with functional group analysis.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic alkyl chain facilitates dermal absorption; chlorine substituent can act as a weak alkylating agent.
Eye Irritation H319 Causes serious eye irritationAlcohol group acts as a solvent/surfactant, disrupting corneal membranes.
Acute Toxicity H302/H312 Harmful if swallowed/contactMetabolic oxidation to chloro-hexanoic acid derivatives.
Reactivity N/A Hygroscopic / H-D ExchangeDeuterium on the carbon chain is stable, but the hydroxyl proton (if deuterated) or the material itself is sensitive to moisture which dilutes isotopic purity.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Barrier vs. Dexterity" Balance

Handling milligram quantities of deuterated standards requires high dexterity to prevent spills. Thick industrial gloves are unsafe for this manipulation.

Primary Recommendation: Double-Gloving Strategy

  • Inner Layer: 4 mil Nitrile (Examination Grade) - Tactile feedback.

  • Outer Layer: 5-8 mil High-Grade Nitrile (Chemical Resistant) - Sacrificial barrier.

  • Rationale: Chlorinated aliphatics can permeate nitrile over time. However, for "splash protection" during micro-handling, nitrile provides the necessary grip.

  • Critical Protocol: If any liquid touches the outer glove, strip and replace it immediately.

  • Spill Cleanup: Do NOT use nitrile for bulk spills (>10mL). Use Silver Shield / 4H (Laminate) or Viton gloves.

Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical Safety Goggles (Indirect Vent) are mandatory. Safety glasses with side shields are insufficient due to the high irritancy of chloro-alcohols.

  • Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).

    • Note: If working outside a hood (e.g., instrument transfer), a half-mask respirator with Organic Vapor (OV) cartridges is required.

Operational Workflow: The "Dry-Inert" Protocol[4]

To maintain the integrity of the d6-labeling and ensure safety, follow this self-validating workflow.

Step 1: The "Clean Zone" Setup
  • Clear fume hood of all incompatible solvents (strong oxidizers, amines).

  • Line the work surface with a fresh absorbent chemically resistant mat (e.g., Pig Mat) to visualize droplets.

  • Static Control: Use an anti-static gun on the weighing boat/vial. Static is a major cause of loss for dry deuterated powders/oils.

Step 2: Inert Weighing & Transfer
  • Objective: Prevent atmospheric moisture from condensing on the cold sample (if stored frozen) and prevent inhalation of vapors.

  • Procedure:

    • Allow the sealed Cl-Hex-d6 container to equilibrate to room temperature inside a desiccator before opening.

    • Purge the headspace of the receiving vial with dry Nitrogen or Argon.

    • Use a positive displacement pipette (if liquid) or a glass spatula (if solid) for transfer. Avoid plastic pipette tips if possible to prevent plasticizer leaching into the NMR sample.

Step 3: Solubilization
  • Dissolve immediately in the target deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Validation: Once dissolved, the volatility risk decreases, but skin permeation risk increases (solvents like DMSO carry the toxin through the skin).

Visualized Workflow (DOT Diagram)

SafeHandling cluster_PPE 1. PPE Donning cluster_Env 2. Environment Prep cluster_Action 3. Critical Handling Start Start: Cl-Hex-d6 Handling Glove1 Inner Glove: 4mil Nitrile Start->Glove1 Glove2 Outer Glove: 8mil Nitrile Glove1->Glove2 Eye Goggles (Indirect Vent) Glove2->Eye Hood Fume Hood Check (80-100 fpm) Eye->Hood Static Anti-Static Treatment Hood->Static Inert N2/Ar Blanket Setup Static->Inert Equilib Temp Equilibration (Prevent Condensation) Inert->Equilib Transfer Transfer/Weighing (Pos. Displacement) Equilib->Transfer Solv Immediate Solubilization (DMSO-d6 / CDCl3) Transfer->Solv Splash Splash Event? Transfer->Splash End Storage / Analysis Solv->End Splash->Solv No Change STOP: Replace Outer Gloves Splash->Change Yes Change->Transfer Resume

Figure 1: Operational workflow emphasizing the double-glove barrier system and inert gas protection to preserve isotopic purity.

Waste Disposal & Decontamination

Do not dispose of d6-compounds down the drain. Even in small quantities, halogenated alcohols are regulated.

  • Primary Waste: Collect all solutions containing Cl-Hex-d6 in a dedicated Halogenated Organic Solvent waste container.

  • Solid Waste: Pipette tips, wipes, and weighing boats must be bagged in a sealed polyethylene bag labeled "Halogenated Debris" before placing in the solid waste drum.

  • Glassware: Rinse 3x with Acetone, then 3x with Water. Collect the first acetone rinse in the Halogenated waste stream.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Remove contaminated gloves/clothing immediately.2. Wash with soap and water for 15 min.[1][2][3] Avoid organic solvents (ethanol) which may increase absorption.Required if redness persists.
Eye Contact 1. Flush with eyewash station for 15 min, holding eyelids open.2. Remove contact lenses if present.[2]Mandatory: Seek ophthalmologist evaluation.
Spill (<5mL) Absorb with vermiculite or spill pads. Place in sealed bag. Ventilate area.[1][2][3][4]N/A

References

  • PubChem. (2023). Compound Summary: 6-Chloro-1-hexanol (CID 75567). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.